5-nitro-1H-indazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRTDLKPZAFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389689 | |
| Record name | 3-AMINO-5-NITROINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-17-7 | |
| Record name | 3-AMINO-5-NITROINDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-nitro-1H-indazol-3-amine chemical structure and properties
An In-Depth Technical Guide to 5-nitro-1H-indazol-3-amine: A Key Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its many derivatives, this compound stands out as a critical intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in modern drug discovery.
Core Molecular Identity and Structure
This compound is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic system composed of a fused benzene and pyrazole ring, functionalized with a nitro group at the C5 position and an amine group at the C3 position.
Chemical Identifiers:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Light brown to orange solid | [4] |
| Melting Point | 254-256 °C | [4] |
| Boiling Point | 485.2 ± 25.0 °C (Predicted) | [4] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.60 ± 0.40 (Predicted) | [4] |
| Storage | 2-8°C, protect from light | [4] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic of the substituted indazole ring. Expected signals include doublets and doublet of doublets in the aromatic region for the protons on the benzene ring, and a broad singlet for the amine protons. A reported spectrum shows signals at δ 8.89 (d, 1H), 8.05 (dd, 1H), 7.34 (d, 1H), and 5.98 (s, 2H, -NH₂).[4][5]
-
Mass Spectrometry: The exact mass is 178.049075 g/mol .[5] Mass spectrometry would show a molecular ion peak corresponding to this mass.
Synthesis and Reactivity
The most common and efficient synthesis of this compound involves the cyclization of a substituted benzonitrile with hydrazine. This method provides a direct route to the desired indazole core.
Experimental Protocol: Synthesis from 2-fluoro-5-nitrobenzonitrile
This procedure is based on a well-established method for synthesizing 3-aminoindazoles.[1][4]
-
Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (0.42 mL, 7.22 mmol) to the solution. The hydrazine acts as the nitrogen source for the pyrazole ring formation.
-
Heating: Heat the reaction mixture to 110 °C and stir for 2 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution and subsequent intramolecular cyclization.
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Isolation: Add dichloromethane to the cooled mixture to induce precipitation of the product.
-
Filtration and Purification: Filter the resulting solid, wash with a small amount of cold dichloromethane, and dry under vacuum to afford the target compound, this compound, typically in high yield (e.g., 84%).[4]
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Medicinal Chemistry
The indazole ring system is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The this compound derivative serves as a versatile starting material for creating libraries of novel compounds with diverse biological activities.
Key Biological Activities of Derivatives:
-
Anticancer Agents: The indazole scaffold is a frequent component of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent anticancer agents. For example, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown efficacy against various cancer cell lines, with molecular dynamics simulations confirming stable binding to target proteins.[6] These compounds often target key signaling pathways involved in angiogenesis and tumor progression, such as those involving VEGFR-2, Tie-2, and EphB4.[6]
-
Antiparasitic Activity: Nitro-heterocyclic compounds are well-known for their efficacy against parasitic infections.[7] Derivatives of 5-nitroindazole have demonstrated significant activity against Trichomonas vaginalis (trichomonacidal) and Trypanosoma cruzi (antichagasic).[7][8] The mechanism is often linked to the reduction of the nitro group within the parasite, leading to the generation of reactive radical species that induce oxidative stress and cell death.[8][9]
-
Antimicrobial Activity: New sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been reported to possess both antibacterial and antifungal properties, showing activity against pathogens like S. aureus and A. niger.[1]
The amino group at the C3 position provides a convenient handle for further chemical modification (e.g., acylation, urea formation), while the nitro group at C5 can be reduced to an amine, opening up another avenue for derivatization. This dual functionality makes it an exceptionally valuable building block for combinatorial chemistry and lead optimization campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
Table 2: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11] The recommended storage temperature is between 2-8°C.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, combined with its versatile functional handles, makes it an invaluable tool for medicinal chemists. The proven track record of the indazole scaffold in oncology, infectious diseases, and beyond ensures that derivatives of this compound will continue to be a major focus of research and development efforts for years to come.
References
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Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]
-
RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. [Link]
-
ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. [Link]
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Organic Syntheses. 5-nitroindazole. [Link]
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National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
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National Center for Biotechnology Information. 7-fluoro-5-nitro-1H-indazol-3-amine. PubChem Compound Database. [Link]
-
SpectraBase. 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
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Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]
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ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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- 4. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]
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A Comprehensive Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Nitro-1H-indazol-3-amine, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core functionalized with both a nitro and an amine group, imparts a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to its handling, formulation, and ultimately, its biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, offering both established data and standardized protocols for its empirical determination.
Chemical Identity and Molecular Structure
This compound is characterized by the fusion of a pyrazole ring and a benzene ring, forming the indazole core. The presence of a nitro group at position 5 and an amine group at position 3 are critical determinants of its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 41339-17-7[1][2][3][4][5] |
| Molecular Formula | C₇H₆N₄O₂[2] |
| Molecular Weight | 178.15 g/mol [2] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=NN2)N |
| InChI Key | SWZRTDLKPZAFDT-UHFFFAOYSA-N[1][6] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C3a [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="1.2,0.75!"]; C6 [label="C", pos="0,2.5!"]; C7 [label="C", pos="-1.2,2.5!"]; C7a [label="C", pos="-2.4,1.5!"]; N_amine [label="NH2", pos="-2.4,-1.5!"]; N_nitro [label="N", pos="2.4,1.5!"]; O1_nitro [label="O", pos="2.4,2.5!"]; O2_nitro [label="O", pos="3.6,1.5!"];
// Ring bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N2; C3a -- C7a;
// Substituent bonds C3 -- N_amine; C5 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; }
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.
| Property | Value/Description | Source(s) |
| Appearance | Light brown to orange solid | |
| Melting Point | 254-256 °C | [6] |
| Boiling Point | 485.2 ± 25.0 °C (Predicted) | [6] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 12.60 ± 0.40 (Predicted) | [6] |
| Storage Temperature | 2-8°C, protected from light | [6] |
Experimental Protocols for Physicochemical Property Determination
The following section details standardized experimental protocols for the determination of key physicochemical properties of this compound. These methods are designed to ensure accuracy and reproducibility in a research setting.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.
Caption: Workflow for melting point determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is essential for its purification, formulation, and in vitro assays.
Protocol: Equilibrium Shake-Flask Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express solubility in units of mg/mL or mol/L.
Acid Dissociation Constant (pKa) Determination
The pKa value is critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target engagement.
Protocol: UV-Metric Titration
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration Setup: In a quartz cuvette, combine a small aliquot of the stock solution with a series of buffers covering a wide pH range.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the solution at each pH. The presence of chromophores in the molecule will likely result in pH-dependent changes in the absorbance spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).
Chromatographic and Spectroscopic Characterization
Thin-Layer Chromatography (TLC)
TLC is a rapid and versatile technique for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography.
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Sample Spotting: Dissolve a small amount of this compound in a suitable solvent (e.g., acetone or methanol) and spot it onto the baseline of the TLC plate.
-
Solvent System: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). The nitroaromatic nature of the compound should allow for visualization.
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis and purification of this compound.
Protocol: Reversed-Phase HPLC
-
Column: A C18 reversed-phase column is typically suitable for this class of compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (e.g., around 254 nm) is appropriate.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject a known volume of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Caption: A typical experimental workflow for HPLC analysis.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation. The ¹H NMR spectrum of 3-amino-5-nitroindazole has been reported, showing characteristic signals for the aromatic protons.[6] A detailed 2D NMR analysis (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and indazole ring, as well as the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol) will show absorption maxima characteristic of the nitro-substituted indazole chromophore.
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Stability
The stability of this compound under various conditions is a critical parameter for its storage, handling, and formulation.
Protocol: Forced Degradation Study
-
Stress Conditions: Subject the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV and visible light).
-
Time Points: Sample the stressed material at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Determine the degradation pathways and the rate of degradation under each stress condition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Codes: Xi (Irritant)[6]
-
Risk Statements: 20/21/22-36/37/38 (Harmful by inhalation, in contact with skin and if swallowed; Irritating to eyes, respiratory system and skin)[6]
-
Safety Statements: 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves and eye/face protection)[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound. A thorough understanding and empirical determination of these properties are paramount for the successful application of this compound in research and development. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is fundamental to advancing the potential of this compound in the discovery of new chemical entities.
References
-
This compound. Lead Sciences. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Section 1: 3-Amino-5-nitroindazole (Correctly identified as CAS 41339-17-7)
An important clarification regarding your request for information on CAS 41339-17-7 is necessary. Initial research reveals conflicting data associated with this CAS number. While the number correctly corresponds to 3-Amino-5-nitroindazole , some sources erroneously link it to metabolites of the antidepressant sertraline, such as Desmethylsertraline Hydrochloride .
To ensure the scientific accuracy and safety of the information provided, this guide will present the fundamental details for both compounds. We urge you to identify the correct substance for your research needs.
Core Identity and Chemical Properties
3-Amino-5-nitroindazole is a heterocyclic aromatic compound. Its core structure consists of an indazole ring system substituted with an amino group and a nitro group.
| Property | Value | Source |
| IUPAC Name | 5-nitro-1H-indazol-3-amine | [1] |
| Synonyms | 3-Amino-5-nitroindazole | [2][3][4] |
| CAS Number | 41339-17-7 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₆N₄O₂ | [6] |
| Molecular Weight | 178.15 g/mol | [4] |
| Physical State | Solid | N/A |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [8] |
Safety Data and Hazard Information
It is imperative to handle 3-Amino-5-nitroindazole with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification: [7]
Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
Scientific Context and Applications
3-Amino-5-nitroindazole serves as a building block in organic synthesis. Its structure is of interest in medicinal chemistry for the development of new therapeutic agents. For instance, it has been used in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues, which have been evaluated for their anti-proliferative activity against head and neck cancer.[1]
Section 2: Desmethylsertraline Hydrochloride (Incorrectly Associated with CAS 41339-17-7)
Core Identity and Chemical Properties
Desmethylsertraline, also known as Norsertraline, is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[9] It is crucial to use the correct CAS number for the specific stereoisomer in your research.
| Property | Value | Source |
| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [10] |
| Synonyms | cis(1S,4S)-Norsertraline, (1S,4S)-N-Desmethyl Sertraline Hydrochloride | [10] |
| CAS Numbers | 675126-10-0 ((1S,4S) isomer HCl)[10][11], 675126-09-7 ((1R,4R) isomer HCl)[12][13][14] | N/A |
| Molecular Formula | C₁₆H₁₅Cl₂N · HCl (or C₁₆H₁₆Cl₃N) | [10][11] |
| Molecular Weight | 328.66 g/mol | [10][14] |
| Physical State | Solid | [11] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term.[10] | N/A |
Safety Data and Hazard Information
Desmethylsertraline Hydrochloride is intended for research use only and is not for human or veterinary use.[10][11][13] It should be handled by qualified professionals in a laboratory setting. While specific GHS data is not consistently available across all sources, standard laboratory safety protocols should be followed.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.[15]
-
Use in a well-ventilated area.[15]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
Scientific Context and Applications
Desmethylsertraline is the major metabolite of sertraline, a widely prescribed antidepressant.[17] Like its parent compound, it acts as a monoamine reuptake inhibitor.[9] However, it is significantly less potent as a serotonin reuptake inhibitor but has a more balanced profile for inhibiting the reuptake of norepinephrine and dopamine.[9]
Mechanism of Action & Research Workflow:
The primary research application of Desmethylsertraline is in pharmacological studies related to the metabolism and activity of sertraline. It is used as a reference standard in analytical method development and validation for quality control during drug development.[18]
Below is a conceptual workflow for studying the effects of Desmethylsertraline.
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The Indazole Nucleus: A Privileged Scaffold in Modern Therapeutics - A Technical Guide to the Potential Applications of 5-Nitro-1H-indazol-3-amine
Abstract
The indazole core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved therapeutic agents. This technical guide delves into the potential therapeutic applications of a specific, yet foundational, indazole derivative: 5-nitro-1H-indazol-3-amine. While not a therapeutic agent in its own right, this molecule serves as a critical building block and a pharmacophore of significant interest in the development of targeted therapies, particularly in oncology and inflammatory diseases. This document will explore the chemical rationale behind its utility, focusing on its role as a scaffold for potent kinase inhibitors. We will dissect the mechanism of action of exemplary drugs derived from the indazole core, provide detailed experimental protocols for hit-to-lead characterization, and present a forward-looking perspective on the untapped potential of this chemical entity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the indazole scaffold in their therapeutic programs.
The Strategic Importance of the this compound Scaffold
The therapeutic promise of this compound lies not in its intrinsic biological activity, but in its strategic utility as a chemical scaffold. The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged" structure in drug discovery, meaning it can bind to multiple, unrelated biological targets with high affinity. The specific substitutions on the this compound core offer several advantages for medicinal chemists:
-
The 3-amino group: This functional group serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of kinase active sites. This "hinge-binding" motif is a hallmark of many successful kinase inhibitors.[1]
-
The 5-nitro group: While often a point of metabolic liability, the nitro group can be a key contributor to biological activity, as seen in its ability to induce oxidative stress in protozoan parasites.[2] More strategically in drug development, it is a versatile chemical handle that can be readily reduced to an amine. This resulting 5-aminoindazole is a pivotal intermediate in the synthesis of complex therapeutic agents, including the recently approved drug Belumosudil.
-
The indazole core: The bicyclic nature of the indazole ring provides a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Therapeutic Applications Stemming from the Indazole Core
The versatility of the this compound scaffold is best illustrated by its contribution to the development of targeted kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[3] The indazole moiety has proven to be a particularly successful core structure for the development of potent and selective kinase inhibitors.[3]
Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK) for Inflammatory and Fibrotic Diseases
Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of cell shape, motility, and contraction.[3] Dysregulation of the ROCK signaling pathway is implicated in a range of diseases, including cancer, hypertension, and autoimmune disorders.
A prime example of a drug leveraging the indazole scaffold for ROCK inhibition is Belumosudil (Rezurock™) , approved for the treatment of chronic graft-versus-host disease (cGVHD).[4][5] Belumosudil's mechanism of action involves the selective inhibition of ROCK2, which leads to a downstream modulation of the inflammatory response. Specifically, it downregulates STAT3 phosphorylation, which in turn reduces the production of pro-inflammatory cytokines like IL-17 and IL-21.[4][6] Concurrently, it upregulates STAT5 phosphorylation, promoting the development of regulatory T cells (Tregs), which help to suppress excessive immune responses.[4][7]
The synthesis of Belumosudil utilizes a 5-aminoindazole intermediate, which can be derived from this compound, highlighting the direct lineage from the topic compound to a clinically approved drug.[4][8]
Caption: Belumosudil inhibits ROCK2, leading to decreased pro-inflammatory Th17 cell differentiation via STAT3 and increased anti-inflammatory Treg differentiation via STAT5.
Pan-HER Inhibition for the Treatment of Cancer
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases, particularly HER1 (EGFR) and HER2, are well-established drivers of tumor growth and progression in various cancers, most notably breast and lung cancer.[4][9] Overexpression of HER2 is found in 20-30% of invasive breast cancers and is associated with a poor prognosis.[4]
The indazole scaffold is also central to the development of pan-HER inhibitors. BMS-599626 (AC480) is a potent, orally bioavailable inhibitor of the HER family of kinases.[10] It demonstrates significant activity against HER1 and HER2, with IC50 values of 20 nM and 30 nM, respectively.[11] Its mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][9]
Caption: Indazole-based HER2 inhibitors block receptor autophosphorylation, thereby inhibiting downstream PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways.
Experimental Protocols for Evaluation
The successful development of therapeutic agents from the this compound scaffold requires rigorous preclinical evaluation. The following are detailed, step-by-step methodologies for key experiments in the characterization of indazole-based kinase inhibitors.
Synthesis of a 5-Aminoindazole Intermediate
A crucial first step in leveraging the this compound scaffold is its conversion to the more synthetically versatile 5-aminoindazole intermediate. This is typically achieved through the reduction of the nitro group.
Protocol: Reduction of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1H-indazol-3-amine.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 5-aminoindazole intermediate.
In Vitro Kinase Inhibition Assay
To determine the potency and selectivity of a novel indazole derivative, an in vitro kinase assay is essential. This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring ATP consumption.[12][13]
Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a stock solution of the test indazole compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO (vehicle control). Add the target kinase (e.g., recombinant ROCK2 or HER2) to each well. Incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
To assess the anti-proliferative effects of indazole derivatives on cancer cells, the MTT assay is a widely used and reliable method.[14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive breast cancer cell line BT-474) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: A typical workflow for the development of kinase inhibitors from an indazole scaffold.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative indazole-based kinase inhibitors, demonstrating the potency achievable with this scaffold.
| Compound/Drug Name | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line | Reference |
| Belumosudil | ROCK2 | - | - | [4] |
| BMS-599626 | HER1 (EGFR) | 20 | - | [11] |
| HER2 | 30 | - | [11] | |
| HER4 | 190 | - | [11] | |
| BT-474 (HER2+) | 310 | Breast Cancer | [15] | |
| N87 (HER2+) | 450 | Gastric Cancer | [15] | |
| Indazole Derivative 6o | - | 5150 | K562 (CML) | [1] |
| - | 33200 | HEK-293 (Normal) | [1] |
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. While its direct application is as a chemical intermediate, the indazole core it provides is of immense value in modern drug discovery. The success of indazole-based drugs like Belumosudil underscores the potential for developing highly selective and potent inhibitors for a range of therapeutic targets.
Future research should focus on:
-
Exploring New Targets: Expanding the application of the indazole scaffold to other kinase families and non-kinase targets.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation indazole derivatives with improved potency and selectivity.
-
Novel Synthetic Methodologies: Developing more efficient and environmentally friendly synthetic routes to functionalized indazoles.
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A Technical Guide to the 5-nitro-1H-indazol-3-amine Pharmacophore in Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2][3] Within this class, the 5-nitro-1H-indazol-3-amine core represents a particularly potent pharmacophore. The strategic placement of a 3-amino group, which acts as a critical hinge-binding motif for many protein kinases, combined with the bio-reductive potential of the 5-nitro group, creates a unique scaffold for developing targeted therapeutics. This guide provides an in-depth analysis of the this compound pharmacophore, covering its fundamental physicochemical properties, synthesis, multifaceted mechanisms of action, and structure-activity relationships. We will explore its application in oncology and infectious diseases, supported by detailed experimental protocols and field-proven insights for researchers in drug development.
The this compound Core: A Privileged Scaffold
The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. The this compound scaffold combines three key features that define its utility:
-
The 1H-Indazole Ring: A bicyclic aromatic system that provides a rigid framework for orienting substituents and engaging in hydrophobic and π-stacking interactions within protein binding pockets.
-
The 3-Amino Group: This group is a potent hydrogen bond donor and acceptor. Its position makes it an ideal "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of protein kinases, a common mechanism for kinase inhibitors.[3][4]
-
The 5-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. Critically, this group can undergo enzymatic reduction in hypoxic (low oxygen) environments, such as those found in solid tumors or within certain parasites, to produce cytotoxic reactive nitrogen species.[5][6][7] This dual functionality—acting as both a structural and a pro-drug element—makes the scaffold exceptionally versatile.
Physicochemical Properties
A foundational understanding of a pharmacophore's physical and chemical characteristics is paramount for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 41339-17-7 | [8][9] |
| Molecular Formula | C₇H₆N₄O₂ | [8] |
| Molecular Weight | 178.15 g/mol | [8] |
| IUPAC Name | This compound | [9] |
| Appearance | Yellow to green colored powder | [10] |
| pKa | Data not consistently available; varies with substitution. | |
| Solubility | Low aqueous solubility is typical for the core structure. | [11] |
Synthesis and Derivatization Strategy
The synthesis of the this compound core and its derivatives is well-established, typically proceeding through the cyclization of an appropriately substituted benzonitrile. This approach provides a robust and scalable route for generating a library of analogues for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The primary route involves the reaction of a 2-halo-5-nitrobenzonitrile with hydrazine hydrate. The halogen at the 2-position serves as a leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) that forms the pyrazole ring of the indazole system.
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The Ascendancy of the 5-Nitro-1H-indazol-3-amine Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
Foreword: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in drug discovery. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide spectrum of biological activities.[1] From non-steroidal anti-inflammatory drugs like benzydamine to a host of kinase inhibitors in clinical trials for cancer, the versatility of the indazole core is well-documented.[2][3] This guide focuses on a particularly compelling subset of this family: the 5-nitro-1H-indazol-3-amine derivatives. The strategic placement of the nitro group at the 5-position, coupled with the reactive potential of the 3-amino group, creates a unique chemical entity with profound implications for therapeutic intervention, particularly in oncology and infectious diseases. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical exploration of the structure-activity relationships (SAR) governing the biological effects of these promising compounds.
The Strategic Importance of the this compound Core
The this compound scaffold is not a random amalgamation of chemical moieties. Each component plays a crucial role in the molecule's overall biological profile.
-
The 1H-Indazole-3-amine Moiety: A Hinge-Binding Powerhouse: The 1H-indazole-3-amine structure has been identified as a highly effective "hinge-binding fragment," particularly in the context of protein kinase inhibition.[3] The arrangement of nitrogen atoms in the indazole ring allows for critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a key mechanism for achieving potent and selective inhibition.
-
The 5-Nitro Group: An Electronic and Metabolic Keystone: The introduction of a nitro group at the 5-position of the indazole ring is a critical design element. This strongly electron-withdrawing group significantly modulates the electronic properties of the entire molecule, influencing its binding affinity to target proteins. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or within certain parasites, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules like DNA, contributing to the compound's cytotoxic or antiparasitic effects.[4] This mechanism is particularly relevant for the observed activity of 5-nitroindazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease.
Unraveling the Structure-Activity Relationship (SAR): A Multi-pronged Analysis
The biological activity of this compound derivatives can be finely tuned by strategic modifications at three key positions: the N-1 position of the indazole ring, the 3-amino group, and the 5-position itself (though this guide focuses on the 5-nitro substitution).
The Impact of N-1 Substitution
The N-1 position of the indazole ring offers a versatile handle for modifying the physicochemical properties and target engagement of the molecule.
-
Alkyl and Aryl Substituents: The introduction of various substituents at the N-1 position can significantly impact anticancer activity. For instance, new 5-nitroindazole derivatives substituted at the N-1 position with moieties containing a di-(β-chloroethyl)-amine group have been synthesized to enhance their antitumor activity, acting as alkylating agents that can suppress the proliferation of neoplastic cells.[4]
-
Hydrophilic Fragments and Selectivity: In the context of antileishmanial activity, the introduction of hydrophilic fragments at the N-1 position of 2-benzyl-5-nitroindazolin-3-one, a related scaffold, has been shown to improve the selectivity profile of the compounds.[5] This highlights the importance of balancing lipophilicity and hydrophilicity for achieving a favorable therapeutic index.
The Crucial Role of the 3-Amino Group and its Substituents
The 3-amino group serves as a key interaction point with biological targets and a prime location for introducing diversity to explore the SAR.
-
Amide and Carboxamide Derivatives: The conversion of the 3-amino group into an amide or carboxamide linkage is a common strategy in the design of kinase inhibitors. This modification can introduce additional hydrogen bond donors and acceptors, enhancing the binding affinity and selectivity for the target kinase. The structure of Entrectinib, an anaplastic lymphoma kinase (ALK) inhibitor, features a 1H-indazole-3-amide moiety that is critical for its potent antitumor activity.[3]
-
N-Aryl Substitution: The substitution of the 3-amino group with various aryl moieties can significantly influence anticancer activity. A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that the nature of the substituent on the phenylamino group at the 3-position has a profound effect on their efficacy. For example, the compound 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide exhibited exceptional anticancer activity.[6]
Quantitative SAR Insights
To illustrate the practical implications of these structural modifications, the following table summarizes the anticancer activity of a series of 3,5-disubstituted indazole derivatives against various cancer cell lines. While these compounds feature a bromo-substituent at the 5-position, the SAR trends observed provide valuable insights that can be extrapolated to the 5-nitro analogues.
| Compound | R | IC50 (µM) vs. K562 | IC50 (µM) vs. A549 | IC50 (µM) vs. PC-3 | IC50 (µM) vs. Hep-G2 |
| 6a | 4-fluorophenyl | 12.35 ± 1.03 | >50 | >50 | 25.31 ± 2.11 |
| 6f | 4-methoxyphenyl | 8.19 ± 0.76 | 20.34 ± 1.98 | 34.12 ± 3.01 | 15.43 ± 1.23 |
| 6o | 3,4,5-trimethoxyphenyl | 5.15 ± 0.55 | 15.67 ± 1.32 | 23.45 ± 2.13 | 10.21 ± 0.98 |
| 5-Fu | (Positive Control) | 15.23 ± 1.21 | 25.34 ± 2.31 | 10.21 ± 0.98 | 8.97 ± 0.87 |
| Data adapted from Wang et al. (2023).[2][3] |
From this data, a clear trend emerges: the introduction of electron-donating methoxy groups on the phenyl ring at the 5-position generally enhances the anticancer activity, with the 3,4,5-trimethoxyphenyl derivative (6o ) exhibiting the most potent inhibitory effect against the K562 cell line.[2][3]
Molecular Mechanisms and Cellular Targets
The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Kinase Inhibition: A Primary Anticancer Mechanism
As previously mentioned, the 1H-indazole-3-amine scaffold is a potent kinase hinge-binder. These compounds have been shown to inhibit a range of protein kinases that are often dysregulated in cancer.
-
Identified Kinase Targets: Various indazole derivatives have been shown to target key kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[6] The 3-aminoindazole derivative Entrectinib, for instance, is a potent inhibitor of ALK with an IC50 value of 12 nM.[6]
The following diagram illustrates the general mechanism of kinase inhibition by a 1H-indazole-3-amine derivative.
Caption: Kinase inhibition by a this compound derivative.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells.
-
Modulation of Apoptotic Pathways: Studies have shown that some 1H-indazole-3-amine derivatives can induce apoptosis by affecting the expression of key regulatory proteins. For example, compound 6o was found to inhibit Bcl2 family members and modulate the p53/MDM2 pathway in a concentration-dependent manner.[7][8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately tipping the cellular balance towards apoptosis.
-
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing. Compound 6o was observed to arrest the cell cycle in the G0/G1 phase.[3]
The following diagram depicts the proposed mechanism of action leading to apoptosis and cell cycle arrest.
Caption: Proposed mechanism for apoptosis and cell cycle arrest.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Routes
The synthesis of this compound derivatives typically begins with commercially available starting materials and involves a few key steps. A general and efficient method involves the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Further derivatization at the N-1 and 3-amino positions can be achieved through standard organic chemistry transformations such as N-alkylation, N-arylation, and amide coupling reactions.
The following diagram outlines a typical synthetic workflow.
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol 2: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The insights into the SAR of this class of compounds presented in this guide underscore the importance of rational drug design. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substituents at the N-1 and 3-amino positions to further refine the SAR.
-
Identification of Novel Molecular Targets: Utilizing proteomic and chemoproteomic approaches to identify the full spectrum of molecular targets for these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
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Elucidating the Molecular Tactics of Nitroindazoles: A Technical Guide to Mechanism of Action Studies
Introduction: The Nitroindazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1] The introduction of a nitro group to this scaffold creates the nitroindazole family, a class of molecules with profound and often highly specific biological effects. These compounds have garnered significant attention for their potential therapeutic applications, ranging from neuroprotection and anti-inflammatory action to antiparasitic and anticancer activities.[2][3][4]
Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics and for the accurate interpretation of experimental data. Nitroindazole derivatives exhibit at least two distinct and fascinating primary mechanisms of action, dictated by the position of the nitro group and the specific biological context. The most extensively studied mechanism involves the direct inhibition of nitric oxide synthase (NOS) enzymes, while a separate paradigm involves the bioreductive activation of the nitro group to generate cytotoxic species, a mechanism particularly relevant in antiparasitic and oncology research.[5][6]
This technical guide provides an in-depth exploration of these theoretical mechanisms, offering researchers a framework for designing and executing robust MoA studies. We will delve into the structural basis of these interactions, provide validated experimental protocols, and present a logical workflow for characterizing novel nitroindazole compounds.
The Dominant Paradigm: Competitive Inhibition of Nitric Oxide Synthase (NOS)
The most prominent mechanism of action for many nitroindazoles, particularly 7-nitroindazole (7-NI) and its derivatives, is the inhibition of nitric oxide synthase.[7] These enzymes are critical for the production of nitric oxide (NO), a ubiquitous signaling molecule involved in neurotransmission, vascular homeostasis, and immune responses.[8]
The Target: Nitric Oxide Synthase Isoforms
There are three main isoforms of NOS, each with distinct localization and physiological roles[8]:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it plays a key role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative diseases like Parkinson's and in stroke-related damage.[2]
-
Endothelial NOS (eNOS or NOS-3): Located in the vascular endothelium, it is crucial for regulating blood pressure and blood flow. Inhibition of eNOS can lead to significant cardiovascular side effects, such as hypertension.[4][9]
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli. Its sustained, high-output NO production is a factor in septic shock and chronic inflammatory conditions.[5]
The therapeutic utility of a NOS inhibitor is often defined by its selectivity for a particular isoform. For instance, a selective nNOS inhibitor could offer neuroprotection without causing the hypertensive effects associated with non-selective or eNOS-preferential inhibitors.[10][11]
Structural Mechanism of Inhibition: A Tale of Two Binding Sites
The genius of nitroindazole-based inhibitors lies in their sophisticated interaction with the NOS active site. Unlike the substrate L-arginine, these compounds engage in a multi-point binding mode that actively distorts the enzyme's catalytic machinery.
Crystallographic studies of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole (7-NIBr) have been particularly illuminating. The inhibitor was found to occupy both the substrate-binding site and the binding site for the critical cofactor, tetrahydrobiopterin (H4B).[5] This dual occupancy is achieved through a critical conformational change: a key glutamate residue (Glu-363 in eNOS) swings away from its usual position, perturbing a heme propionate group. This perturbation effectively severs the interaction between the heme and the H4B cofactor, inactivating the enzyme.[5] This structural insight explains why these compounds act as potent inhibitors for all NOS isoforms, as the core architecture of the active site is highly conserved.
Caption: Mechanism of NOS inhibition by nitroindazoles.
Isoform Selectivity: The Key to Therapeutic Windows
While the core inhibitory mechanism is similar across isoforms, subtle structural differences allow for the development of isoform-selective inhibitors. 7-Nitroindazole, for example, is widely recognized as a relatively selective nNOS inhibitor in vivo.[10][12][13] Although it can inhibit all three isoforms in purified enzyme assays, its pharmacokinetic properties or interactions within the cellular milieu lead to a preferential effect on nNOS in complex biological systems.[12][14] This selectivity is crucial, as it allows researchers to probe the function of nNOS in vivo with fewer confounding cardiovascular effects.[11]
| Inhibitor Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Species | Reference |
| 3-Bromo-7-Nitroindazole | 0.17 | 0.86 | 0.29 | Rat (nNOS, iNOS), Bovine (eNOS) | [15] |
| 7-Nitroindazole | ~0.48 (Ki) | ~0.57 (Ki) | ~1.3 (Ki) | Rat (nNOS, iNOS), Bovine (eNOS) | [10] |
Table 1: Comparative inhibitory potency (IC₅₀ or Ki values) of representative nitroindazole compounds against NOS isoforms. Lower values indicate higher potency.
Potential Off-Target Interactions: A Note on Scientific Integrity
A critical aspect of drug development is understanding a compound's full interaction profile. For the 7-nitroindazole scaffold, an important and well-documented off-target activity is the inhibition of Monoamine Oxidase B (MAO-B).[16] This is particularly relevant in neuroscience studies, as MAO-B is involved in the metabolism of neurotransmitters like dopamine. When using these inhibitors, it is essential to consider this potential off-target effect and design experiments with appropriate controls to ensure that the observed phenotype is indeed due to NOS inhibition and not a confounding interaction.[2][16]
The Bioreductive Mechanism: A Weapon Against Parasites and Hypoxic Cells
A distinct mechanism of action is observed for nitroindazoles, particularly 5-nitroindazole derivatives, in the context of antiparasitic chemotherapy and as hypoxia-activated anticancer agents.[6][17][18] This MoA does not involve NOS inhibition but rather leverages the chemical properties of the nitro group itself.
The Principle: Hypoxia-Selective Activation
In low-oxygen (hypoxic) environments, such as those found in solid tumors or inhabited by certain anaerobic or microaerophilic protozoa, the nitro group (NO₂) of a 5-nitroindazole derivative can undergo enzymatic reduction.[6] This process, often carried out by nitroreductase enzymes present in the target organisms, converts the relatively benign parent compound into highly reactive and cytotoxic species, such as nitroso radicals and other reactive nitrogen species.[19] These reactive intermediates can cause widespread cellular damage, including DNA strand breaks and protein dysfunction, leading to cell death.[20][21]
Caption: The bioreductive activation pathway of 5-nitroindazoles.
This hypoxia-selectivity is a powerful therapeutic principle, as it allows for the targeted destruction of pathogenic cells while sparing healthy, well-oxygenated tissues. This mechanism is the basis for the activity of 5-nitroindazole derivatives against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and their investigation as radiosensitizers for treating hypoxic solid tumors.[6][19][20]
A Practical Guide to Mechanistic Elucidation
To rigorously define the mechanism of a novel nitroindazole compound, a multi-step, hierarchical approach is required. This workflow ensures that data from simple, direct biochemical assays inform the design of more complex cellular and in vivo experiments.
Caption: Experimental workflow for MoA studies of nitroindazoles.
Protocol 1: In Vitro NOS Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit purified NOS enzyme activity. The most common method is the arginine-to-citrulline conversion assay.[22][23]
Objective: To determine the IC₅₀ value of a test compound against purified nNOS, eNOS, and iNOS.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 1 mM EDTA.
-
Cofactor Mix: Prepare a concentrated stock in Assay Buffer containing NADPH, FAD, FMN, tetrahydrobiopterin (H4B), and calmodulin.
-
Substrate Mix: L-arginine mixed with a tracer amount of L-[³H]-arginine.
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO), with a final DMSO concentration kept below 1% in the assay.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add: Assay Buffer, purified recombinant NOS isoform (nNOS, eNOS, or iNOS), Cofactor Mix, and the test compound dilution (or vehicle for control).
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding an acidic Stop Buffer (e.g., 50 mM HEPES, pH 5.5, with 5 mM EDTA).
-
-
Separation and Detection:
-
The reaction mixture contains both unreacted L-[³H]-arginine and the product, L-[³H]-citrulline.
-
Transfer the mixture to a cation-exchange resin column (or spin cup). The positively charged L-[³H]-arginine will bind to the resin, while the neutral L-[³H]-citrulline will flow through.[23]
-
Collect the eluate into a scintillation vial, add scintillation cocktail, and quantify the amount of L-[³H]-citrulline using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based NOS Activity Assay
This assay assesses inhibitor efficacy in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.[22]
Objective: To evaluate the potency of a nitroindazole inhibitor in intact cells expressing a specific NOS isoform.
Methodology:
-
Cell Culture:
-
Use a cell line that endogenously expresses the target NOS isoform (e.g., nNOS in neuronal cell lines) or a cell line engineered to stably express the isoform (e.g., HEK293T-nNOS).
-
Plate cells in a 96-well plate and grow to ~90% confluency.
-
-
Inhibitor Treatment:
-
Replace the culture medium with fresh, serum-free medium containing serial dilutions of the test compound or vehicle.
-
Pre-incubate for 30-60 minutes.
-
-
NOS Activation:
-
For nNOS and eNOS, which are calcium/calmodulin-dependent, stimulate the cells with a calcium ionophore (e.g., A23187) to trigger an influx of Ca²⁺ and activate the enzyme. For iNOS, which is calcium-independent, activation is typically achieved by pre-treating cells with cytokines (e.g., LPS and IFN-γ) for several hours to induce iNOS expression.
-
-
NO Production Measurement:
-
After a defined incubation period (e.g., 1-2 hours), collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable oxidation product of NO) in the supernatant using the Griess Reagent system.[22] This involves a two-step diazotization reaction that produces a colored azo compound, which can be quantified by measuring absorbance at ~540 nm.
-
-
Data Analysis:
-
Normalize the nitrite production to the amount of protein in each well (determined by a BCA or Bradford assay).
-
Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Conclusion and Future Perspectives
Nitroindazole compounds operate through sophisticated and context-dependent mechanisms of action. The well-established paradigm of NOS inhibition, characterized by a unique dual-site binding and conformational distortion, has positioned these compounds as invaluable tools for neuroscience and inflammation research.[2][5] Concurrently, the bioreductive activation of 5-nitroindazoles provides a powerful strategy for targeting hypoxic cells in parasitic diseases and cancer.[6][20]
A thorough understanding of these distinct mechanisms is essential for any researcher in the field. By employing a logical workflow that progresses from direct biochemical assays to complex cellular and in vivo models, and by remaining vigilant for potential off-target effects, the scientific community can effectively harness the therapeutic potential of the nitroindazole scaffold. Future research will likely focus on refining isoform selectivity for NOS inhibitors and optimizing the activation kinetics of bioreductive derivatives to develop safer and more effective clinical candidates.
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Bánhegyi, P., et al. (1996). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. Neurobiology of Learning and Memory, 66(3), 221-230. [Link]
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Peyman, G. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1109-1116. [Link]
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Shen, Y., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102269. [Link]
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Jeyarama, S., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(4), 3290. [Link]
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Enkhbaatar, P., et al. (2003). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(1), L84-L91. [Link]
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discovery and history of 5-amino-nitroindazoles
An In-depth Technical Guide to the Discovery and History of 5-Amino-Nitroindazoles
Executive Summary
Esteemed for their versatile pharmacological activities, nitro-substituted indazoles and their amino derivatives have carved a significant niche in medicinal chemistry. This in-depth guide explores the discovery, history, and core scientific attributes of these heterocyclic compounds. It provides a comprehensive overview of their synthesis, key experimental protocols, and the rationale behind their use in drug discovery, presented for the scientific community engaged in drug development and related research fields.
A Historical Overview of Indazole and its Nitro-Substituted Derivatives
The journey of indazole chemistry began in the late 19th century. Emil Fischer is credited with the first synthesis of the parent indazole ring in the 1880s.[1] However, the exploration of its substituted derivatives, particularly nitro-substituted indazoles, gained momentum in the early 20th century.[1] Early synthetic endeavors were pioneered by chemists like Jacobson, Huber, and Auwers. Their work in the early 1900s laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also opened avenues for preparing halogenated indazoles.[1][2]
The mid-20th century saw the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, which has become a staple in organic synthesis literature.[1][3] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1][2] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[1]
The Emergence of 5-Amino-Nitroindazoles: A Synthetic Overview
The synthesis of 5-amino-nitroindazoles is fundamentally a two-stage process. First, a nitro group is introduced onto the indazole ring system, typically yielding 5-nitroindazole. This intermediate is then subjected to reduction to afford the corresponding 5-aminoindazole. The choice of starting materials and reagents is critical for controlling regioselectivity and achieving high yields.
Foundational Synthesis of 5-Nitroindazole
A classic and robust method for preparing 5-nitroindazole starts from 2-amino-5-nitrotoluene. The process involves an intramolecular cyclization via diazotization.
Experimental Protocol: Synthesis of 5-Nitroindazole [3]
-
Step 1: Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with an efficient mechanical stirrer.
-
Step 2: Diazotization: To the solution, add a solution of sodium nitrite (0.36 mole) in 60 mL of water all at once. The temperature should be maintained below 25°C during this addition, using an ice bath if necessary.[3]
-
Step 3: Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand for 3 days at room temperature.
-
Step 4: Concentration: Concentrate the solution on a steam bath under reduced pressure until spattering begins.
-
Step 5: Precipitation and Filtration: Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry. Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material typically yields 80–96%.[3]
-
Step 6: Purification: Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole (m.p. 208–209°C).[3]
An alternative modern approach involves the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a polar aprotic solvent like DMF.[4][5] This method requires careful control of reaction conditions but can provide the product in quantitative yield.[5]
Reduction to 5-Aminoindazole
The conversion of the nitro group to an amine is a standard transformation, most commonly achieved via catalytic hydrogenation. This step is crucial as the resulting amino group serves as a key functional handle for further derivatization in drug discovery programs.
Experimental Protocol: Synthesis of 6-Aminoindazole (Analogous for 5-Aminoindazole) [6]
-
Step 1: Reaction Setup: Mix 6-nitro-1H-indazole (0.153 mol) with a 10% Palladium on carbon (Pd/C) catalyst (2.0 g) in methanol. (Note: This protocol for 6-aminoindazole is directly applicable to the synthesis of 5-aminoindazole from 5-nitroindazole).
-
Step 2: Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere (1 atm).
-
Step 3: Workup: After the reaction is complete (monitored by TLC), remove the catalyst by filtration through Celite.
-
Step 4: Isolation: Concentrate the filtrate under reduced pressure to afford the 6-amino-1H-indazole product as a solid.[6]
Alternatively, reduction can be achieved using metals in acidic media, such as iron powder in the presence of ammonium chloride, which is a common method for converting nitro groups to amines on indazole rings.[7]
The Indazole Scaffold in Modern Drug Discovery: The Power of Bioisosterism
The indazole nucleus is a "privileged scaffold" in medicinal chemistry.[8] Its significance stems largely from its role as a bioisostere for other common aromatic systems like phenol and indole.[8][9] Bioisosteric replacement involves substituting one group with another that has a similar size, shape, and electron density, with the goal of maintaining or improving biological activity while optimizing physicochemical properties.[9]
Compared to phenol, indazole is generally more lipophilic and less susceptible to phase I and II metabolism.[8] The indazole ring contains both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the pyridine-like nitrogen), offering versatile interaction possibilities with protein targets.[8] This dual-functionality is particularly valuable in designing inhibitors for enzymes like protein kinases, where the indazole can form pivotal hydrogen bonds with hinge residues in the ATP-binding pocket.[8]
Physicochemical Properties and Biological Activity
The introduction of nitro and amino groups significantly modulates the electronic properties of the indazole ring, influencing its reactivity and biological interactions.
Physicochemical Data
The following table summarizes key physical and chemical data for the foundational intermediate, 5-nitroindazole.
| Property | Value | Reference |
| IUPAC Name | 5-nitro-1H-indazole | [10] |
| CAS Number | 5401-94-5 | [4][10] |
| Molecular Formula | C₇H₅N₃O₂ | [4][10] |
| Molecular Weight | 163.13 g/mol | [10] |
| Appearance | White to Yellow/Beige Crystalline Powder | [10] |
| Melting Point | 206°C - 212°C | [10] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [10] |
Therapeutic Applications and Biological Activity
Derivatives of 5-amino-nitroindazoles have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development programs.
| Application Area | Target/Activity | Example Compound Class | References |
| Oncology | Fibroblast Growth Factor Receptor (FGFR) Inhibitors | Substituted aminopyrazoles | [11] |
| Oncology | Antiproliferative against various cancer cell lines | Benzo[g]indazole derivatives | [12] |
| Infectious Disease | Antiprotozoal (Leishmaniasis, Chagas Disease) | 5-Nitroindazole derivatives | [13][14] |
| Infectious Disease | Antibacterial (e.g., N. gonorrhoeae) | Nitro-benzo[g]indazoles | [12] |
| Neuroscience | Monoamine Oxidase B (MAO B) Inhibitors | 5-substituted-1H-indazoles | [15] |
| Inflammation | Phosphodiesterase-4 (PDE4) Inhibitors | Indazole-based compounds | [9] |
Conclusion
From the initial synthesis of the indazole ring by Emil Fischer over a century ago, the journey to modern 5-amino-nitroindazole chemistry has been one of incremental innovation and expanding application.[1] The development of reliable synthetic routes in the 20th century paved the way for the exploration of these scaffolds in medicinal chemistry. Today, the 5-amino-nitroindazole core is recognized as a privileged structure, primarily due to its utility as a bioisostere that can enhance drug-like properties.[8][9] Its continued presence in the discovery pipeline for oncology, infectious disease, and neuroscience underscores the enduring value of this versatile heterocyclic system.
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An In-depth Technical Guide to the Solubility Profile of 5-nitro-1H-indazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
5-nitro-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, designing effective purification strategies, and developing viable drug formulations. This technical guide provides a comprehensive analysis of the theoretical and experimental solubility characteristics of this compound in common laboratory solvents. It delves into the structural features governing its solubility, presents detailed, field-proven protocols for both qualitative and quantitative solubility determination, and offers a predictive assessment of its behavior in various solvent classes. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists working with this compound.
Introduction to this compound
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties[1][2]. The functionalization of the indazole ring with specific substituents, such as a nitro group at the 5-position and an amine group at the 3-position, creates the molecule this compound (CAS 41339-17-7)[3][4]. These modifications significantly influence the molecule's electronic properties and its potential for intermolecular interactions, which in turn dictate its physicochemical properties, most notably its solubility.
Solubility is a critical parameter in drug discovery and development. For a compound to be a viable drug candidate, it must exhibit sufficient solubility in aqueous media for absorption and bioavailability, as well as appropriate solubility in organic solvents for synthesis, purification, and formulation processes[5][]. This guide provides the foundational knowledge and practical methodologies required to characterize the solubility profile of this compound.
Physicochemical Properties and Molecular Structure Analysis
A molecule's solubility is intrinsically linked to its structure. Understanding the key physicochemical properties of this compound provides the basis for predicting its behavior in different solvents.
-
Appearance: Light brown to orange solid[3]
-
Melting Point: 254-256 °C[3]
-
Structural Features:
-
Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor.
-
Amine Group (-NH₂): Located at the 3-position, this primary amine is a strong hydrogen bond donor and acceptor. It also imparts basic properties to the molecule.
-
Nitro Group (-NO₂): A highly polar, electron-withdrawing group at the 5-position. It can act as a hydrogen bond acceptor.
-
The combination of a rigid aromatic core with multiple polar functional groups capable of hydrogen bonding suggests a complex solubility profile. The molecule possesses both hydrophilic (amine, nitro, N-H) and lipophilic (aromatic rings) character. Therefore, its solubility is expected to be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH. The general principle of "like dissolves like" serves as a primary guideline for initial predictions[7][8].
Theoretical Solubility Profile and Solvent Class Interactions
Based on its molecular structure, we can predict the solubility of this compound across different classes of solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine, nitro, and indazole N-H groups can interact strongly with these solvents. However, the relatively large, nonpolar aromatic core may limit high solubility, particularly in water. In alcohols, solubility is expected to be moderate. The low aqueous solubility of the related compound 5-nitro-1H-indazole (14.2 µg/mL) suggests that while the amine group on this compound will improve water solubility, it may still be limited[9].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are highly polar and can act as hydrogen bond acceptors but not donors. They are particularly effective at solvating polar molecules. It is predicted that this compound will exhibit high solubility in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the entire molecule and disrupt the crystal lattice energy.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and cannot engage in hydrogen bonding. Due to the significant polarity imparted by the nitro and amine groups, this compound is expected to be poorly soluble or insoluble in nonpolar solvents.
-
Aqueous Acidic & Basic Solutions: The presence of the basic amine group and the weakly acidic indazole N-H suggests that solubility will be highly pH-dependent.
-
In aqueous acid (e.g., 5% HCl) , the amine group will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). This should dramatically increase aqueous solubility[10][11].
-
In strong aqueous base (e.g., 5% NaOH) , the indazole N-H can be deprotonated to form a water-soluble sodium salt. This should also enhance aqueous solubility[10][12].
-
Experimental Protocols for Solubility Determination
To move from theoretical prediction to empirical data, rigorous experimental protocols are required. The following sections detail methodologies for both qualitative classification and precise quantitative measurement.
Protocol for Qualitative Solubility Classification
This initial screening provides rapid, valuable information about the compound's acidic/basic nature and general polarity, following established chemical test procedures[10][11][12].
Objective: To classify the solubility of this compound in water, aqueous acid, aqueous base, and concentrated acid.
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Small test tubes (13x100 mm)
-
Spatula and Vortex mixer
Procedure:
-
Water Solubility: Add ~20 mg of the compound to a test tube containing 1 mL of deionized water. Vortex vigorously for 60 seconds. Observe if the solid dissolves completely.
-
Acid Solubility (if insoluble in water): To a new test tube with ~20 mg of the compound, add 1 mL of 5% HCl. Vortex for 60 seconds. Observe for complete dissolution. The formation of a soluble salt indicates a basic functional group.
-
Base Solubility (if insoluble in water): To a new test tube with ~20 mg of the compound, add 1 mL of 5% NaOH. Vortex for 60 seconds. Observe for complete dissolution. The formation of a soluble salt indicates an acidic functional group.
-
Sulfuric Acid Test (if insoluble in all above): In a clean, dry test tube, carefully add 1 mL of cold, concentrated H₂SO₄. Add a small amount (~10 mg) of the compound. A color change or dissolution indicates the presence of a functional group containing nitrogen, oxygen, or unsaturation[11].
Causality and Interpretation: This workflow is designed to systematically reveal the compound's functional nature. Solubility in water points to high polarity. If insoluble in water, subsequent tests with acid or base probe for ionizable groups, a cornerstone of early drug characterization[10]. Solubility in 5% HCl is a strong indicator of a basic group like an amine, while solubility in 5% NaOH points to an acidic proton, such as the indazole N-H.
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The Nitro Group's Influence on the Indazole Ring System: An In-Depth Technical Guide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Transformative Power of the Nitro Group
The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique tautomeric nature and versatile reactivity make it an attractive starting point for drug design.[1][2] However, the electronic properties of the bare indazole ring can be finely tuned to modulate its biological activity, metabolic stability, and binding affinity. Among the vast array of functional groups available to the medicinal chemist, the nitro group (–NO₂) stands out for its profound and predictable electronic effects.
This guide provides a comprehensive exploration of the electronic influence of the nitro group on the indazole ring system. We will delve into the mechanistic underpinnings of how this potent electron-withdrawing group alters the reactivity, acidity, and spectroscopic properties of the indazole core. This understanding is paramount for the rational design of novel indazole-based therapeutics.
Pillar 1: Fundamental Electronic Effects of the Nitro Group
The nitro group impacts the electronic distribution of the indazole ring through a combination of two powerful effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the indazole ring through the sigma (σ) bond framework. This effect deactivates the entire ring system towards electrophilic attack.[3]
-
Resonance Effect (-R or -M): The nitro group can participate in resonance, delocalizing the π-electrons of the indazole ring. This delocalization further withdraws electron density, particularly from the positions ortho and para to the nitro group.[4]
The interplay of these effects transforms the electron-rich indazole nucleus into an electron-deficient system, fundamentally altering its chemical behavior.
Visualizing Electron Withdrawal: Resonance Structures
The resonance effect of a nitro group at the 5-position of the indazole ring can be visualized through the following resonance structures, which clearly illustrate the delocalization of positive charge into the ring and the accumulation of electron density on the nitro group.
Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic Properties
The electronic perturbations caused by the nitro group are readily observable in the spectroscopic data of nitroindazoles.
-
NMR Spectroscopy: The strong deshielding effect of the nitro group causes the protons on the indazole ring to resonate at a lower field (higher ppm) in the ¹H NMR spectrum compared to unsubstituted indazole. [5][6]Similarly, the carbon atoms attached to or in proximity to the nitro group will also be shifted downfield in the ¹³C NMR spectrum. [5][6]* IR Spectroscopy: Nitroindazoles exhibit characteristic strong absorption bands in their IR spectra corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, typically in the regions of 1330-1370 cm⁻¹ and 1520-1560 cm⁻¹, respectively.
Pillar 3: Synthesis and Characterization of Nitroindazoles
The reliable synthesis and unambiguous characterization of nitroindazoles are fundamental to their application in research and drug development.
Experimental Protocol: Synthesis of 5-Nitroindazole
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 5-nitroindazole. [7][8] Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Methanol
-
Decolorizing Charcoal
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid. [8]2. Diazotization: Cool the solution to 15-20°C in an ice bath. Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature should not exceed 25°C. [8]3. Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days. [8]4. Work-up: Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins. [8]5. Isolation: Filter the crude product and wash it thoroughly with cold water. Dry the product in an oven at 80-90°C. The expected yield of crude material is 47-57 g (80-96%). [8]6. Purification: Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal. The purified, pale yellow needles of 5-nitroindazole should have a melting point of 208-209°C. The expected yield is 42-47 g (72-80%). [8]
Workflow for the Synthesis of 5-Nitroindazole
Step-by-step workflow for the synthesis of 5-nitroindazole.
Characterization
The synthesized nitroindazoles should be thoroughly characterized to confirm their identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the nitro group substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, especially the nitro group.
-
Melting Point Analysis: To assess the purity of the compound.
Applications in Drug Discovery and Development
The introduction of a nitro group can be a strategic move in drug design. Many compounds with antiprotozoal activity contain a nitro group within their heterocyclic structure. [9]The ability of these nitro compounds to generate radical species is a proposed mechanism of their action. [9]Furthermore, the electronic modulation by the nitro group can influence a molecule's ability to cross the blood-brain barrier, a critical factor in the development of drugs targeting the central nervous system. [1]The synthesis of various 5-nitroindazole derivatives has been explored for their potential as multitarget drugs for conditions like Alzheimer's disease. [1]
Conclusion
The nitro group is a powerful tool for modulating the electronic properties of the indazole ring system. Its strong electron-withdrawing inductive and resonance effects deactivate the ring towards electrophilic attack while activating it for nucleophilic substitution. This predictable alteration of reactivity, coupled with its influence on acidity and spectroscopic properties, provides medicinal chemists with a rational basis for the design of novel indazole-based therapeutic agents. A thorough understanding of these electronic effects is therefore indispensable for any researcher working with this important heterocyclic scaffold.
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A Technical Guide to the Bioactive Molecules Derived from 5-Nitroindazole: From Synthesis to Therapeutic Potential
Abstract
The 5-nitroindazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent bioactive molecules. The presence of the nitro group at the 5-position is crucial, often mediating the mechanism of action through bioreductive activation, particularly in hypoxic environments characteristic of tumors and anaerobic pathogens. This technical guide provides an in-depth exploration of 5-nitroindazole derivatives, consolidating current research on their synthesis, diverse pharmacological activities, and underlying mechanisms of action. We will delve into their significant potential as antiparasitic, anticancer, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers and drug development professionals.
The 5-Nitroindazole Core: A Scaffold of Opportunity
Indazoles, bicyclic nitrogen-containing heterocycles, are a cornerstone in the design of therapeutic agents due to their ability to mimic purine bases and engage in various biological interactions.[1] The introduction of a nitro group, specifically at the 5-position, dramatically enhances the pharmacological profile, transforming the core into a potent "warhead" for targeted therapies. Many compounds demonstrating significant antiprotozoal activity feature a nitro group within their heterocyclic structure.[2] This functional group is often a prerequisite for the molecule's bioactivity, which is typically initiated by enzymatic reduction within the target cell or pathogen.[3] This process can lead to the generation of cytotoxic radical species, forming the basis of the therapeutic effect against parasites and malignant tumor cells.[2][4][5]
This guide will explore the major therapeutic avenues where 5-nitroindazole derivatives have shown exceptional promise.
Antiparasitic Applications: A Multi-Pronged Attack
Derivatives of 5-nitroindazole have demonstrated remarkable efficacy against a wide range of protozoan parasites, positioning them as promising candidates for the treatment of neglected tropical diseases.[6][7][8]
Trypanocidal Activity (Chagas Disease)
Chagas disease, caused by Trypanosoma cruzi, remains a significant health challenge in Latin America.[5] Current treatments, such as benznidazole and nifurtimox, suffer from limited efficacy and notable side effects.[5] 5-Nitroindazole derivatives have emerged as a strong alternative. Numerous studies have synthesized and evaluated series of these compounds, identifying several with potent activity against different life stages of the parasite.[4][9][10] For instance, compounds with an N-2 benzyl moiety bearing electron-withdrawing substituents showed trypanocidal profiles on epimastigotes (the replicative form in the insect vector) that were considerably better than the reference drug benznidazole.[10]
Mechanism of Action: The primary mechanism is believed to involve the reduction of the 5-nitro group by parasitic nitroreductases (NTRs).[5][7] This creates a nitro-anion radical that can undergo redox cycling with molecular oxygen to produce reactive oxygen species (ROS), inducing lethal oxidative stress within the parasite.[4][5] This process damages essential macromolecules and can trigger apoptosis.[4] Electrochemical and ESR studies confirm that these derivatives can be bio-reduced, initiating the toxic cascade.[9][11]
Caption: Mechanism of Trypanocidal Action.
Anti-Acanthamoeba Activity
Amoebas of the genus Acanthamoeba can cause severe human infections, including a painful and sight-threatening keratitis.[6][12] Existing treatments are often lengthy and not consistently effective.[6] Recent studies have highlighted the potent activity of 5-nitroindazole derivatives against both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba castellanii.[6][12] Notably, several derivatives exhibited greater efficacy against trophozoites than the standard drug, chlorhexidine, with IC50 values below 5 µM.[6][12] One derivative, in particular, demonstrated 80% activity against the highly resistant cyst stage, surpassing the reference drug.[6]
Antileishmanial and Antitrichomonal Activity
The utility of this scaffold extends to other parasitic infections. Derivatives of 2-benzyl-5-nitroindazolin-3-one have shown potent and selective in vitro activity against Leishmania species, with some compounds demonstrating efficacy comparable to Amphotericin B against the intracellular amastigote stage.[13] The mechanism is also thought to involve the induction of oxidative stress via the 5-nitro group.[13] Furthermore, early studies identified 3-alkoxy-5-nitroindazoles with remarkable activity against Trichomonas vaginalis, the causative agent of trichomoniasis.[2][14]
Anticancer Potential: A Multi-Targeted Strategy
Beyond their antiparasitic effects, 5-nitroindazole derivatives possess significant antineoplastic properties.[14] Their mechanism in cancer is often multifaceted, involving the inhibition of key cellular proliferation pathways and the induction of apoptosis.
A computational study screened the Drug Bank library against key proteins implicated in lung cancer and identified 5-nitroindazole as a promising multi-targeted inhibitor.[15][16] The study predicted its ability to inhibit cyclin-dependent protein kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6, both of which are critical for cell division and growth.[15][16] This multi-target capability is highly desirable as it may reduce the likelihood of drug resistance.[15]
Other research has focused on synthesizing derivatives that act as alkylating agents. By linking the 5-nitroindazole core to a bis-(β-chloroethyl)-amine group, researchers created compounds that significantly suppressed the proliferation of neoplastic cells in experimental tumor models.[11] Additionally, 3-Amino-5-nitroindazole has been identified as an anticancer agent that acts by inhibiting DNA synthesis and repair, leading to cancer cell death.
Synthesis and Experimental Evaluation
The synthesis of these potent derivatives often follows established chemical pathways, allowing for systematic modification to optimize activity and selectivity.
General Synthesis Workflow
A common synthetic route involves starting with commercially available precursors and building the indazole ring system, followed by substitutions at various positions. For example, 5-nitroindazole can be synthesized from 2-fluoro-5-nitrobenzaldehyde by reacting it with hydrazine hydrate.[17] Further derivatization, such as alkylation at the N-1 position, can then be performed to generate a library of compounds for screening.[2]
Caption: General Synthesis Workflow for 5-Nitroindazole Derivatives.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of representative 5-nitroindazole derivatives against various targets. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) in mammalian cells to antiparasitic activity (IC50), is a critical parameter for gauging therapeutic potential.
| Compound Class/Number | Target Organism/Cell Line | Potency (IC50 / MIC) | Cytotoxicity (CC50, Vero/L929 cells) | Selectivity Index (SI) | Reference |
| 2-picolyl-indazolin-3-one (5a) | T. cruzi epimastigotes | 1.1 µM | >100 µM | >90 | [4][5] |
| 2-picolyl-indazolin-3-one (5a) | T. cruzi trypomastigotes | 5.4 µM | >100 µM | >18.5 | [5] |
| N-2 benzyl derivatives (12, 17) | T. cruzi amastigotes | < 7 µM | >256 µM | >246 (for Cpd 12) | [4][10] |
| Derivative 8 | A. castellanii trophozoites | < 5 µM | >100 µM | >20 | [6][12] |
| Derivative 10 | A. castellanii trophozoites | < 5 µM | ~50 µM | ~5 | [6][12] |
| 2-(benzyl...)-ethyl acetate | Leishmania amastigotes | 0.46 µM | >400 µM | 875 | [13] |
| 3-alkoxy derivatives | TK-10, HT-29 (cancer) | Moderate Activity | Cytotoxic at 100 µg/mL | - | [14] |
Experimental Protocols
Protocol 1: In Vitro Assay for Anti-Trophozoite Activity against Acanthamoeba castellanii
This protocol describes a method to determine the IC50 value of a test compound against A. castellanii trophozoites using a metabolic indicator dye.
-
Culturing Amoebae: Culture A. castellanii trophozoites axenically in PYG medium at 28°C until they reach the logarithmic growth phase.
-
Preparation of Assay Plates: Harvest trophozoites by centrifugation, resuspend in fresh medium, and adjust the concentration to 5x10⁴ amoebae/mL. Add 100 µL of this suspension to each well of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of the 5-nitroindazole test compounds in PYG medium. Add 100 µL of each dilution to the appropriate wells. Include wells with a reference drug (e.g., chlorhexidine) and untreated wells (medium only) as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add 20 µL of AlamarBlue® (or a similar resazurin-based reagent) to each well.[6] Incubate for an additional 4-6 hours, or until a color change is observed in the negative control wells.
-
Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for Anti-Acanthamoeba Screening.
Conclusion and Future Perspectives
The 5-nitroindazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The body of research clearly demonstrates its potent and often selective activity against a diverse array of parasites and cancer cell lines. The mechanism, frequently reliant on the bioreductive activation of the 5-nitro group, provides a clear rationale for its efficacy in the hypoxic or specific enzymatic environments of these targets.
Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the most potent leads to improve their oral bioavailability and safety profiles for in vivo studies.[10][13] Structure-activity relationship (SAR) studies will continue to be vital in refining the substitutions on the indazole ring to enhance potency and selectivity. The multi-target potential of these compounds, particularly in oncology, warrants further investigation to develop therapies that can overcome conventional drug resistance. The continued exploration of 5-nitroindazole derivatives holds immense promise for addressing some of the world's most challenging diseases.
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An In-depth Technical Guide to the Investigation of 5-Nitroindazoles for Antiprotozoal Properties
Foreword
Protozoal infections, encompassing diseases like Chagas disease, leishmaniasis, and giardiasis, continue to impose a significant global health burden, disproportionately affecting tropical and subtropical regions.[1] The existing therapeutic arsenal is limited by issues of toxicity, complex administration routes, high cost, and the emergence of drug-resistant parasite strains.[2][3] This landscape creates an urgent and persistent need for novel, safe, and effective chemotherapeutic agents. Within this context, nitroaromatic compounds, particularly those built on the 5-nitroindazole scaffold, have emerged as a privileged structure in the pursuit of new antiprotozoal drugs.[4][5] This guide provides a technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies involved in the investigation of 5-nitroindazoles, from chemical synthesis and mechanism of action to preclinical evaluation.
The 5-Nitroindazole Scaffold: Chemical Rationale and Synthesis
The 5-nitroindazole is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrazole ring, with a critical nitro (-NO2) group at the fifth position.[6] This electron-withdrawing nitro group is fundamental to the molecule's biological activity, serving as the linchpin for its mechanism of action against anaerobic or microaerophilic protozoa.[4][7]
Core Synthesis Pathways
The synthesis of the 5-nitroindazole core is achievable through several established routes. A prevalent and efficient method involves the cyclocondensation of a substituted benzaldehyde with hydrazine.
Example Protocol: Synthesis from 2-Fluoro-5-nitrobenzaldehyde [8]
-
Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a reaction vessel at room temperature (23°C).
-
Add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution.
-
Maintain stirring at the same temperature for approximately 2 hours. The reaction's progress should be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, pour the crude reaction mixture into water.
-
Extract the aqueous mixture with ethyl acetate (2 x 15 mL).
-
Combine the organic phases and wash sequentially with water and a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure 5-nitroindazole product.[8]
Causality: The choice of a fluoro-substituted benzaldehyde facilitates the nucleophilic aromatic substitution by hydrazine, leading to cyclization. DMF serves as a polar aprotic solvent, ideal for this type of reaction. This method is valued for its high yield and purity under controlled conditions.[6][8]
Mechanism of Action: Bioreductive Activation
5-nitroindazoles are prodrugs, meaning they are inactive until metabolized within the target organism.[9] Their antiprotozoal effect is contingent upon the enzymatic reduction of the 5-nitro group, a process that occurs preferentially within the unique metabolic environment of protozoan parasites.[7][10]
The mechanism can be dissected into two primary steps:[9][11]
-
Activation via Nitroreductases: Protozoa such as Trypanosoma, Leishmania, and Giardia possess low-redox-potential enzymes, like Type I nitroreductases (NTRs), which are absent in their mammalian hosts.[7] These enzymes catalyze the transfer of electrons to the 5-nitro group.
-
Generation of Cytotoxic Species: This one-electron reduction produces a highly reactive nitro anion radical.[10][12] In the anaerobic or microaerophilic environment of the parasite, this radical and its subsequent reduction products (nitroso and hydroxylamine intermediates) induce significant cellular damage by interacting with macromolecules like DNA, proteins, and lipids, ultimately leading to parasite death.[9][13] The process generates reactive nitrogen and oxygen species, creating a state of intense oxidative stress.[4][14]
Caption: Bioreductive activation pathway of 5-nitroindazoles in protozoa.
Preclinical Evaluation Workflow: A Step-by-Step Approach
A rigorous and systematic workflow is essential to identify promising lead compounds from a library of synthesized 5-nitroindazole derivatives. This process is designed to assess both efficacy against the parasite and safety towards host cells.
Caption: High-level workflow for preclinical evaluation of antiprotozoal compounds.
Protocol: In Vitro Antiprotozoal Susceptibility Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the replicative, extracellular form of a parasite (e.g., Leishmania promastigotes, Trypanosoma cruzi epimastigotes).
-
Parasite Culture: Culture parasites in their appropriate liquid medium until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the test 5-nitroindazole derivative in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium in a 96-well microtiter plate.
-
Incubation: Adjust the parasite density to 1 x 10^6 parasites/mL and add 100 µL to each well containing the compound dilutions. Include wells for a positive control (reference drug, e.g., Benznidazole, Amphotericin B) and a negative control (parasites with vehicle, e.g., 0.5% DMSO).
-
Exposure: Incubate the plates at the optimal temperature for the parasite (e.g., 26°C for Leishmania promastigotes) for 72 hours.
-
Viability Assessment: Add a viability indicator, such as Resazurin solution, to each well and incubate for another 4-24 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against a relevant mammalian cell line (e.g., murine macrophages, Vero cells) to determine the 50% cytotoxic concentration (CC50).
-
Cell Culture: Seed mammalian cells (e.g., J774 macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds, prepared as in the antiprotozoal assay.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment & Data Analysis: Use the same viability indicator and data analysis method as described above to determine the CC50 value.
The Self-Validating System: Selectivity Index (SI)
The trust and utility of the primary screening data are established through the Selectivity Index (SI) . This ratio is a critical measure of a compound's therapeutic window.
SI = CC50 (Host Cell) / IC50 (Parasite)
A high SI value is desirable, as it indicates that the compound is significantly more toxic to the parasite than to the host cells, suggesting a potentially safer therapeutic profile.[15][16] Compounds with a high SI are prioritized for more complex and resource-intensive secondary screening, such as assays against the clinically relevant intracellular amastigote forms of Leishmania and Trypanosoma cruzi.[16][17]
Spectrum of Activity & Structure-Activity Relationship (SAR)
Numerous studies have demonstrated the broad-spectrum potential of 5-nitroindazoles against a variety of protozoan pathogens.[9][14] The derivatization of the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Activity Against Trypanosoma cruzi (Chagas Disease)
5-nitroindazole derivatives have shown outstanding activity against T. cruzi, the causative agent of Chagas disease.[17] Studies have identified compounds with sub-micromolar IC50 values against intracellular amastigotes, often exceeding the potency of the reference drug benznidazole (BZ).[17]
| Compound Class | Target Stage | IC50 Range (µM) | Selectivity Index (SI) Range | Reference |
| 1,2-disubstituted 5-nitroindazolinones | Intracellular Amastigotes | 0.41 - 1.17 | >487 | [17] |
| 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 ± 0.3 | > Nifurtimox | [4] |
| 5-nitro-2-picolyl-indazolin-3-one | Trypomastigotes | 5.4 ± 1.0 | > Nifurtimox | [4] |
In vivo studies have confirmed that select derivatives can significantly reduce parasitemia in murine models of acute Chagas disease, both as monotherapies and in combination with benznidazole, while exhibiting no acute toxicity.[17]
Activity Against Leishmania spp. (Leishmaniasis)
The 5-nitroindazole scaffold has yielded potent antileishmanial agents. A significant number of derivatives have been tested against various Leishmania species, demonstrating activity against both the extracellular promastigote and the clinically relevant intracellular amastigote stages.[2][9][18]
| Compound Class | Target Species | Target Stage | IC50 Range (µM) | Selectivity Index (SI) Range | Reference |
| 2-benzyl-5-nitroindazolin-3-ones | L. amazonensis | Amastigotes | 0.46 | 875 | [16] |
| 3-alkoxy-1-alkyl-5-nitroindazoles | L. infantum / L. braziliensis | Amastigotes | Similar to Glucantime | Good | [18] |
SAR Insights: For antileishmanial activity, studies have shown that the introduction of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core plays a key role in improving the selectivity profile.[2][16] This highlights the importance of balancing lipophilicity and hydrophilicity for optimal target engagement and reduced host cell toxicity.
Activity Against Other Protozoa
-
Trichomonas vaginalis: Various 3-alkoxy-5-nitroindazole derivatives have demonstrated significant in vitro growth inhibition of T. vaginalis, with some compounds showing remarkable activity at low concentrations (1 µg/mL) and favorable selectivity indices (SI > 7.5).[15]
-
Giardia intestinalis: While direct studies on 5-nitroindazoles against Giardia are less common, related 5-nitroimidazoles are the cornerstone of treatment.[19] The shared mechanism of nitroreductive activation suggests the 5-nitroindazole scaffold is a highly relevant area for exploration against giardiasis, especially in the face of emerging metronidazole resistance.[20][21]
Challenges and Future Directions
Despite the promise of the 5-nitroindazole scaffold, several challenges must be addressed in the drug development pipeline.
-
Toxicity and Off-Target Effects: While the mechanism of action confers selectivity, off-target effects remain a concern. The potential for nitroaromatic compounds to be mutagenic or carcinogenic, as classified for some nitroimidazoles by the IARC, necessitates thorough toxicological profiling.[9][10]
-
Mechanisms of Resistance: Parasites can develop resistance to nitro-drugs, often by down-regulating the activating nitroreductase enzymes.[22] Understanding these mechanisms is crucial for designing next-generation compounds that can bypass resistance. The discovery of multiple, independent nitroreductases in parasites offers hope, as compounds activated by different enzymes may overcome resistance to existing drugs.[23][24]
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is critical for translating potent in vitro activity into in vivo efficacy.
Future research should focus on synthesizing novel derivatives with improved safety profiles, exploring drug combinations to prevent resistance, and identifying the specific nitroreductases responsible for activating different chemical series to enable more targeted drug design.
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Methodological & Application
Application Note & Synthesis Protocol: A High-Yield, Scalable Synthesis of 5-nitro-1H-indazol-3-amine
Introduction and Significance
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit diverse therapeutic properties, including anti-tumor, anti-inflammatory, and anti-bacterial activities.[1] Specifically, the 5-nitro-1H-indazol-3-amine molecule is a critical building block for the synthesis of more complex pharmaceutical agents, where the nitro group can be further functionalized and the amine group provides a key point for molecular elaboration.[3][4]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate. This method is advantageous due to its high efficiency, operational simplicity, and amenability to scale-up. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety measures, and present methods for characterization to ensure the synthesis of a high-purity final product.
Reaction Principle and Mechanism
The synthesis proceeds through a two-stage mechanism: an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbon atom bonded to the fluorine in 2-fluoro-5-nitrobenzonitrile. The aromatic ring is "activated" towards this attack by the potent electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups, which are positioned ortho and para to the fluorine leaving group. This activation stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the highly electronegative fluoride ion.
-
Intramolecular Cyclization: The resulting hydrazine intermediate undergoes a spontaneous intramolecular cyclization. The terminal nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This ring-closing step forms the pyrazole ring fused to the benzene ring, yielding the stable 1H-indazole aromatic system.
The overall transformation is a robust and high-yielding method for constructing the indazole core.[5][6]
Caption: Fig. 1: Reaction Mechanism.
Critical Safety Precautions
Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved.
-
Hydrazine and its Hydrates: Hydrazine is acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact), corrosive, and a suspected carcinogen.[7][8]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, butyl rubber or neoprene gloves, and tightly fitting safety goggles with a face shield are mandatory.[9][10]
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, oxidizing agents, and acids.[9][10] Containers must be tightly sealed and stored with secondary containment.[7]
-
-
2-Fluoro-5-nitrobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[4][11] Standard PPE, including gloves, goggles, and a lab coat, is required.
-
Emergency Preparedness: An approved and certified emergency eyewash station and safety shower must be readily accessible.[8][9] A spill kit appropriate for corrosive and toxic materials should be available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
Materials and Experimental Protocol
Reagents and Equipment
Table 1: Reagent Properties and Quantities (Illustrative Scale)
| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | 166.11 | 1.0 | 10.0 g (60.2 mmol) |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 3.0 | 9.4 g (188 mmol) |
| Ethanol (200 Proof) | 64-17-5 | - | - | 150 mL |
| Deionized Water | 7732-18-5 | - | - | ~500 mL |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is in a certified fume hood.
-
Dissolution of Starting Material: Add 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol) and ethanol (150 mL) to the reaction flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Hydrazine: Charge the dropping funnel with hydrazine hydrate (9.4 g, 188 mmol). Add the hydrazine hydrate dropwise to the stirred solution over a period of 15-20 minutes. An exotherm and a color change to deep red or orange are typically observed.
-
Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using the heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed within 2-4 hours. The product spot will be more polar.
-
Product Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring. A yellow-orange solid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter extensively with deionized water (2 x 50 mL) to remove any residual hydrazine and salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The crude product is typically obtained in high purity.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from ethanol or methanol.[12]
Workflow and Data Summary
Caption: Fig. 2: Experimental Workflow.
Table 2: Reaction Parameters and Expected Results
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reaction Temperature | ~80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Product Appearance | Yellow to Orange Crystalline Solid |
| Expected Yield | > 90% |
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol [13] |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the amine/indazole N-H protons. The aromatic region should show characteristic splitting patterns for the three protons on the benzene ring.
-
¹³C NMR (DMSO-d₆): Expect signals for the seven distinct carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 179.1.
-
Melting Point: Compare the observed melting point with literature values.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive hydrazine. | Extend reflux time; ensure mantle is at the correct temperature; use fresh hydrazine hydrate. |
| Low Yield | Product loss during precipitation/filtration; Incomplete reaction. | Ensure product is fully precipitated by adding sufficient water and cooling; check reaction completion by TLC before work-up. |
| Impure Product | Inadequate washing; residual starting material. | Wash the filtered product thoroughly with water; consider an additional wash with a cold, non-polar solvent like hexanes; recrystallize if necessary. |
Conclusion
This application note details a reliable and high-yield synthesis of this compound, a valuable intermediate in pharmaceutical research. The protocol is straightforward and utilizes a robust SNAr and cyclization reaction. The paramount importance of adhering to the outlined safety procedures cannot be overstated, particularly when handling the hazardous reagent hydrazine. By following this detailed guide, researchers can confidently and safely produce high-purity material for further synthetic applications.
References
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Risk Management and Safety. (n.d.). Hydrazine. University of Notre Dame. Retrieved from [Link]
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Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine. Princeton University. Retrieved from [Link]
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Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. doi:10.15227/orgsyn.020.0073. Available at [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Retrieved from [Link]
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PubChem. (n.d.). 7-fluoro-5-nitro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Folch-Cano, C., et al. (2021). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 26(20), 6248. doi:10.3390/molecules26206248. Available at [Link]
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Tunoori, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(2), M981. doi:10.3390/M981. Available at [Link]
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 738. doi:10.3390/ph16050738. Available at [Link]
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PubChemLite. (n.d.). 2-fluoro-5-nitrobenzonitrile (C7H3FN2O2). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Bouattour, Y., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19, 1317–1331. doi:10.1007/s13738-021-02403-w. Available at [Link]
-
Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 58, 116662. doi:10.1016/j.bmc.2022.116662. Available at [Link]
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Application Notes and Protocols for the N-Alkylation Reactions of 5-nitro-1H-indazol-3-amine
I. Introduction: The Strategic Importance of N-Alkylated 5-nitro-1H-indazol-3-amine
The this compound scaffold is a critical pharmacophore in modern medicinal chemistry. The indazole core is a well-recognized bioisostere of indole, frequently incorporated into molecules targeting a wide array of biological pathways.[1] Specifically, the 3-aminoindazole moiety is a privileged fragment known for its ability to form key hydrogen bond interactions in the hinge region of various protein kinases, a major class of drug targets.[2] The addition of a nitro group at the 5-position significantly modulates the electronic properties of the ring system, often enhancing binding affinities or conferring other desirable pharmacological properties.
However, the therapeutic potential of this scaffold is often fully realized upon N-alkylation. The introduction of alkyl groups at the N1 or N2 positions of the indazole ring allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. Furthermore, these alkyl substituents can explore additional binding pockets within a target protein, leading to enhanced potency and selectivity.
The primary challenge in the synthesis of these valuable derivatives lies in controlling the regioselectivity of the N-alkylation.[3] The indazole anion is a mesomeric system, presenting two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of N1 and N2 isomers, which can be difficult to separate and significantly reduces the yield of the desired product.[4] This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for achieving high regioselectivity in the N-alkylation of this compound, empowering researchers to efficiently synthesize either the N1- or N2-alkylated isomer.
II. Mechanistic Considerations: The N1 vs. N2 Dichotomy
The regiochemical outcome of the N-alkylation of this compound is a delicate interplay between thermodynamic and kinetic control, heavily influenced by the reaction conditions.
-
Tautomer Stability: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[3][5] Consequently, under conditions that allow for equilibration, the formation of the N1-alkylated product is often favored.[5]
-
Electronic Effects of Substituents:
-
5-Nitro Group: This potent electron-withdrawing group decreases the overall electron density of the bicyclic system, reducing the nucleophilicity of both N1 and N2. This may necessitate stronger bases or higher temperatures to achieve efficient deprotonation and subsequent alkylation.
-
3-Amino Group: As an electron-donating group, the amino substituent at the C3 position is expected to increase the electron density and nucleophilicity of the adjacent N2 atom. This intrinsic electronic bias can favor kinetic attack at the N2 position.
-
-
Reaction Conditions: The choice of base, solvent, and alkylating agent dictates the reaction pathway. Polar aprotic solvents, for instance, can solvate the cation of the base, leading to a "freer" indazolide anion and influencing the site of attack. Conversely, less polar solvents like THF may promote the formation of tight ion pairs, which can sterically hinder one nitrogen atom or facilitate chelation.[3]
The following diagram illustrates the fundamental competition between the two reaction pathways.
Caption: Competing N1 and N2 alkylation pathways after deprotonation.
III. Protocols for Regioselective N-Alkylation
The selection of the appropriate protocol is paramount for directing the alkylation to the desired nitrogen atom. Below are two distinct, optimized methodologies designed to selectively yield either the N1 or N2 isomer of alkylated this compound.
A. Protocol 1: Selective Synthesis of N1-Alkyl-5-nitro-1H-indazol-3-amine (Thermodynamic Control)
This protocol leverages a strong, non-nucleophilic hydride base in a non-polar aprotic solvent. These conditions are known to strongly favor N1-alkylation for a wide range of indazoles.[3][6] The rationale is twofold: the formation of a sodium-indazolide tight ion pair and potential chelation. The Na⁺ cation may coordinate with the N2 nitrogen and the exocyclic amino group at C3, sterically directing the incoming electrophile to the N1 position.[4]
Experimental Workflow:
Caption: Step-by-step workflow for selective N1-alkylation.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the resulting mixture at room temperature for 30-60 minutes. The suspension may become a clearer solution as the sodium salt forms.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide) (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Dilute the mixture with ethyl acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to isolate the N1-alkylated product.
B. Protocol 2: Selective Synthesis of N2-Alkyl-5-nitro-1H-indazol-3-amine (Kinetic Control)
The Mitsunobu reaction provides a powerful and reliable method for achieving N2-alkylation of indazoles.[3] This reaction proceeds via a different mechanism involving an alkoxyphosphonium intermediate and generally favors attack at the more nucleophilic N2 atom, especially for indazoles with electron-donating groups at C3.[3][7]
Experimental Workflow:
Caption: Step-by-step workflow for selective N2-alkylation via Mitsunobu reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient). The triphenylphosphine oxide and hydrazine byproducts are typically removed during chromatography.
IV. Summary of Reaction Conditions and Expected Outcomes
The choice of reagents is critical for achieving the desired regioselectivity. The following table summarizes the key parameters and expected major products for the alkylation of this compound.
| Parameter | Condition for N1-Selectivity | Condition for N2-Selectivity | Rationale for Selectivity |
| Base | Sodium Hydride (NaH) | Not applicable (Mitsunobu) | Strong, non-nucleophilic base promotes tight ion pair formation, favoring N1.[3][6] |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Less polar aprotic solvent stabilizes the tight ion pair for N1; suitable for Mitsunobu.[3] |
| Reagent(s) | Alkyl Halide (R-X) | Alcohol (R-OH), PPh₃, DEAD/DIAD | Standard Sₙ2 electrophile for N1; Mitsunobu reagents for N2.[3] |
| Temperature | 50 °C | 0 °C to Room Temperature | Moderate heat overcomes activation energy for N1; Mitsunobu is typically run at cooler temperatures. |
| Expected Major Isomer | N1-alkylated | N2-alkylated | Thermodynamic vs. Kinetic control.[5][7] |
V. Product Characterization: Distinguishing N1 and N2 Isomers
Unambiguous structural confirmation of the N1 and N2 isomers is crucial. While ¹H NMR can provide initial clues (e.g., differences in chemical shifts of the aromatic protons), the most definitive method is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
N1-Isomer Identification: A key correlation will be observed between the protons of the newly introduced alkyl group's α-carbon (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.
-
N2-Isomer Identification: A correlation will be seen between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring. No correlation to C7a is expected.[5]
VI. Conclusion
The regioselective N-alkylation of this compound is a challenging yet controllable transformation. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively steer the reaction towards either the thermodynamically favored N1-isomer or the kinetically favored N2-isomer. The protocols detailed in this guide, based on established literature for substituted indazoles, provide robust starting points for the synthesis of these high-value compounds. Careful execution and rigorous analytical characterization are essential for ensuring the successful and unambiguous preparation of the desired N-alkylated indazole derivatives for applications in drug discovery and development.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Sharma, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Singh, R., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
de la Mora, E., et al. (2004). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]
-
González-Naranjo, P., et al. (2022). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. Available at: [Link]
-
Yang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
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The Strategic Utility of 5-Nitro-1H-Indazol-3-Amine in the Synthesis of Kinase Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique bicyclic structure, comprised of a benzene ring fused to a pyrazole ring, provides a versatile template for developing potent and selective inhibitors of this critical enzyme family.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.
Within the diverse landscape of indazole-based building blocks, 5-nitro-1H-indazol-3-amine stands out as a particularly valuable synthon. This molecule is endowed with three key functional groups—an amine at the 3-position, a nitro group at the 5-position, and a reactive NH group on the pyrazole ring—that can be chemoselectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of kinase inhibitors, offering both theoretical insights and practical, step-by-step protocols.
Core Principles and Synthetic Strategies
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The 3-amino group is a key nucleophile, readily participating in reactions to build out the core of the inhibitor. The 5-nitro group serves as a precursor to an amino group via reduction, which can then be further functionalized. The indazole NH can be alkylated or arylated to introduce additional diversity.
A prime example of the application of a closely related indazole derivative is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4][5][6] While many reported syntheses of Pazopanib start from 3-methyl-6-nitro-1H-indazole, the underlying chemical principles are directly applicable to derivatives of this compound.
The general synthetic approach for many indazole-based kinase inhibitors involves a convergent strategy, where the indazole core is coupled with other key heterocyclic fragments. A common coupling partner is a substituted pyrimidine ring.
Key Synthetic Transformations and Protocols
N-Arylation of the Indazole Core
A crucial step in the synthesis of many indazole-based kinase inhibitors is the coupling of the indazole core with a heterocyclic partner, often a substituted pyrimidine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: N-Arylation with 2,4-Dichloropyrimidine
This protocol describes a general procedure for the N-arylation of an indazole amine with 2,4-dichloropyrimidine, a common step in the synthesis of kinase inhibitors like Pazopanib.
Materials:
-
5-Amino-indazole derivative (e.g., a derivative of this compound after reduction of the nitro group) (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the 5-amino-indazole derivative in a mixture of ethanol and tetrahydrofuran, add sodium bicarbonate.
-
Add 2,4-dichloropyrimidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the N-(2-chloropyrimidin-4-yl)-indazole derivative.
| Parameter | Value/Observation | Reference |
| Reactants | 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine | [5] |
| Base | Sodium Bicarbonate | [5] |
| Solvent | Ethanol/THF | [5] |
| Temperature | Reflux | |
| Yield | ~48% (for a similar reaction) | [5] |
Reduction of the Nitro Group
The 5-nitro group is a versatile handle that can be reduced to a primary amine, opening up avenues for further functionalization, such as amide bond formation or sulfonylation.
Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol provides a reliable method for the reduction of a nitro group on the indazole ring.[7]
Materials:
-
5-Nitro-indazole derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend the 5-nitro-indazole derivative in ethyl acetate.
-
Add Tin(II) chloride dihydrate to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C with an ice bath.
-
Remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and cool to 5 °C.
-
Carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the 5-amino-indazole derivative.
| Parameter | Value/Observation | Reference |
| Reactant | 3-methyl-6-nitro-1H-indazole | [7] |
| Reducing Agent | Tin(II) chloride dihydrate | [7] |
| Solvent | Ethyl Acetate | [7] |
| Temperature | 0 °C to room temperature | [7] |
| Yield | ~87% | [7] |
Alkylation of the Indazole NH and Amino Group
Selective alkylation of the indazole ring nitrogen and the exocyclic amino group is often required to achieve the desired substitution pattern for optimal kinase inhibition.
Protocol: Reductive Amination
This method can be used to introduce a methyl group onto the exocyclic amine.[8]
Materials:
-
Indazole-amine derivative (1.0 eq)
-
Formaldehyde (37% in H₂O) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the indazole-amine derivative in dichloromethane.
-
Add formaldehyde solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value/Observation | Reference |
| Reactant | 3-methyl-1H-indazol-6-amine | [8] |
| Reagents | Formaldehyde, Sodium triacetoxyborohydride | [8] |
| Solvent | Dichloromethane | [8] |
| Yield | ~87% | [8] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations and a convergent synthetic strategy for a generic indazole-based kinase inhibitor, highlighting the utility of the this compound scaffold.
Caption: General synthetic strategy for kinase inhibitors using a functionalized indazole core.
Caption: A representative synthetic route for Pazopanib.
Application to Diverse Kinase Targets
The versatility of the indazole scaffold, and specifically building blocks like this compound, allows for the targeting of a wide range of kinases. By modifying the substituents on the indazole ring and the coupled heterocyclic partner, chemists can fine-tune the selectivity and potency of the inhibitors.
-
FGFR Inhibitors: Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1]
-
JNK Inhibitors: 1-Aryl-5-anilinoindazoles have been developed as inhibitors of c-Jun N-terminal kinases (JNKs).[9]
-
Pim Kinase Inhibitors: 3-(Pyrazin-2-yl)-1H-indazoles are potent pan-Pim kinase inhibitors.[10]
-
PLK4 Inhibitors: Indazole-based compounds have demonstrated potent inhibitory activity against Polo-like kinase 4 (PLK4).[11]
-
Akt Inhibitors: Indazole derivatives have been synthesized as inhibitors of the Akt signaling pathway.[3][12]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for a wide range of chemical transformations, enabling the construction of complex and diverse molecular libraries for drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists working in the field of kinase inhibitor development. By leveraging the unique chemical properties of this synthon, the scientific community can continue to advance the design and synthesis of novel therapeutics for a multitude of diseases.
References
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. Available from: [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available from: [Link]
- WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
-
An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org. Available from: [Link]
-
Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Available from: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available from: [Link]
-
Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl] - ResearchGate. Available from: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available from: [Link]
-
Nitroreductase-triggered indazole formation - ChemRxiv. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]
-
This compound | 41339-17-7 - J&K Scientific. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. Available from: [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available from: [Link]
-
This compound. Available from: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. Available from: [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. Available from: [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process - ACS Publications. Available from: [Link]
-
Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis - OUCI. Available from: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Derivatization of the Amino Group on 5-Nitro-1H-indazol-3-amine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of the exocyclic amino group of 5-nitro-1H-indazol-3-amine. This key heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of biologically active compounds. The protocols outlined herein focus on common and synthetically useful transformations, including acylation, sulfonylation, and alkylation, providing a robust framework for the synthesis of diverse compound libraries for screening and lead optimization. The causality behind experimental choices, self-validating system designs, and comprehensive references are integrated to ensure scientific integrity and practical utility for researchers at all levels of experience.
Introduction: The Strategic Importance of this compound in Drug Discovery
The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a crucial hinge-binding fragment in numerous kinase inhibitors and other targeted therapeutics.[1] The introduction of a nitro group at the 5-position, yielding this compound, offers a strategic advantage by modulating the electronic properties of the indazole ring system and providing a handle for further chemical modification. The electron-withdrawing nature of the nitro group can influence the pKa of the indazole nitrogens and the nucleophilicity of the 3-amino group, impacting its reactivity and interaction with biological targets.
Derivatization of the 3-amino group is a cornerstone of structure-activity relationship (SAR) studies, allowing for the systematic exploration of chemical space around this critical pharmacophore. The generation of amide, sulfonamide, and substituted amine libraries from this starting material enables the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also probing key interactions within a target's binding site. This guide provides detailed, actionable protocols for these essential transformations.
Chemical Reactivity and Mechanistic Considerations
The 3-amino group of this compound is a primary aromatic amine, but its reactivity is influenced by the electron-withdrawing nitro group and the heterocyclic indazole core. While generally nucleophilic, its reactivity is somewhat attenuated compared to a simple aniline. This necessitates careful selection of reagents and reaction conditions to achieve efficient and clean transformations.
Acylation Reactions
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] Acylation of this compound can be achieved through various methods, each with its own advantages and limitations.
dot
Caption: General acylation strategies for this compound.
Sulfonylation Reactions
Sulfonamides are important functional groups in medicinal chemistry, often serving as bioisosteres for amides or carboxylic acids. The sulfonylation of this compound proceeds readily with sulfonyl chlorides in the presence of a suitable base.
Alkylation Reactions
Direct N-alkylation of the 3-amino group can be challenging due to the potential for competing alkylation at the indazole ring nitrogens (N1 and N2).[3] Regioselectivity can be influenced by the choice of alkylating agent, base, and solvent. Reductive amination offers a more controlled approach to the synthesis of secondary and tertiary amines.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
General Protocol for Acylation using Acyl Chlorides
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at 0 °C (ice bath), add the base (pyridine or TEA).
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired N-(5-nitro-1H-indazol-3-yl)amide.
General Protocol for Amide Coupling using HATU
This protocol is suitable for coupling carboxylic acids directly with this compound, which is particularly useful for more complex or sensitive substrates where the corresponding acyl chloride may not be readily available.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the pure amide.
General Protocol for Sulfonylation
This protocol outlines the synthesis of N-(5-nitro-1H-indazol-3-yl)sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in pyridine at 0 °C.
-
Add the sulfonyl chloride portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
dot
Caption: A generalized workflow for the derivatization of this compound.
Data Presentation and Characterization
Successful derivatization should be confirmed by a suite of analytical techniques. Below is a representative table of expected outcomes for a hypothetical acylation reaction.
| Derivative | Reagent | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| N-(5-nitro-1H-indazol-3-yl)acetamide | Acetyl chloride | 85 | ~2.2 (s, 3H), ~7.5-8.5 (m, 3H), ~10.5 (br s, 1H), ~13.0 (br s, 1H) | 221.1 |
| N-(5-nitro-1H-indazol-3-yl)benzamide | Benzoyl chloride | 90 | ~7.4-8.6 (m, 8H), ~10.8 (br s, 1H), ~13.2 (br s, 1H) | 283.1 |
Note: ¹H NMR chemical shifts are approximate and will vary depending on the solvent and specific structure. The broad singlets correspond to the amide N-H and indazole N-H protons.
Conclusion
The protocols detailed in this application note provide a reliable foundation for the derivatization of the 3-amino group of this compound. These methods are robust and can be adapted for a wide range of acylating, sulfonylating, and alkylating agents, facilitating the rapid generation of diverse chemical libraries. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower researchers to effectively explore the SAR of this important scaffold in their drug discovery endeavors.
References
-
Miyamoto, S., Kakutani, S., Sato, Y., Hanashi, A., Kinoshita, Y., & Ishikawa, T. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link][1]
-
Patel, R. K., & Chikhalia, K. H. (2012). Synthesis and Characterization of Novel Amide derivatives of Nitro-imidazole. Der Pharma Chemica, 4(4), 1435-1440. [Link][2]
-
Pinto, A., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [Link][3]
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Alkoxy-5-Nitroindazoles
Introduction: The Significance of the 5-Nitroindazole Scaffold
Indazoles are a class of bicyclic heterocyclic compounds that serve as crucial pharmacophores in modern drug discovery.[1] Their structural similarity to indoles allows them to act as bioisosteres, leading to a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] The 5-nitroindazole core, in particular, has been identified as a key structural motif in compounds with potent antiprotozoal activity.[2][3] The introduction of an alkoxy group at the 3-position can significantly modulate the compound's physicochemical properties, such as solubility, stability, and target engagement, making the synthesis of 3-alkoxy-5-nitroindazoles a topic of considerable interest for medicinal chemists and drug development professionals.[2]
This guide provides a comprehensive experimental protocol for the synthesis of 3-alkoxy-5-nitroindazoles via the O-alkylation of a 3-hydroxy-5-nitroindazole precursor. We will delve into the mechanistic rationale behind the procedural steps, address critical safety considerations for handling the involved reagents, and present the methodology in a clear, step-by-step format suitable for reproduction in a research setting.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and reliable method for preparing 3-alkoxy-5-nitroindazoles is the Williamson ether synthesis.[4][5] This classic SN2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-5-nitroindazole (or its more stable tautomer, 5-nitro-1H-indazol-3(2H)-one) to form a potent nucleophile, which then displaces a halide from a primary alkyl halide.
Reaction Scheme:
Mechanistic Considerations & Regioselectivity
The indazole ring possesses two nitrogen atoms (N1 and N2) that can also undergo alkylation, often leading to a mixture of N1- and N2-substituted products.[6] However, in the case of a 3-hydroxy-indazole, the hydroxyl proton is significantly more acidic than the N-H proton of the alternative tautomer, facilitating selective deprotonation at the oxygen.
The choice of base and solvent is critical for maximizing the yield of the desired O-alkylated product and minimizing side reactions.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is typically used.[1][7] The base's role is to irreversibly deprotonate the 3-hydroxy group, generating the indazolide anion.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the anion, thereby promoting the SN2 reaction.[4][5]
-
Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) are ideal electrophiles for this reaction, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[4][5]
Preparation of Starting Material: 5-Nitroindazole
The precursor, 5-nitroindazole, can be synthesized via several established routes. A common laboratory method involves the diazotization of 2-amino-5-nitrotoluene (or 2-methyl-4-nitroaniline) in acetic acid with sodium nitrite, followed by intramolecular cyclization.[8][9] The reaction is typically allowed to proceed for several days at room temperature.[8][9]
-
Reaction: 2-Amino-5-nitrotoluene + NaNO₂ in Acetic Acid → 5-Nitroindazole[8]
The subsequent conversion to 3-hydroxy-5-nitroindazole is a more complex procedure not detailed here; this protocol assumes the availability of the 3-hydroxy precursor, which is a known intermediate in the synthesis of bioactive indazole derivatives.[2]
Detailed Experimental Protocol: Synthesis of 3-Ethoxy-5-nitroindazole
This section provides a step-by-step procedure for a representative synthesis.
Materials and Equipment
-
Reagents:
-
3-Hydroxy-5-nitroindazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)[7]
-
Ethyl Iodide (EtI) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Fume hood
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-nitroindazole (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add finely pulverized potassium carbonate (1.5 eq) to the solution.[7][10] Stir the resulting suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium salt.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring.[10] Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold deionized water. Extract the aqueous phase three times with ethyl acetate.[9]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[9][10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-ethoxy-5-nitroindazole.[11]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 3-alkoxy-5-nitroindazoles.
Quantitative Data Summary
The following table provides a general summary of reaction parameters for the synthesis of various 3-alkoxy-5-nitroindazoles. Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
| Alkyl Halide (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Methyl Iodide | K₂CO₃ (1.5) | DMF | 60 | 3-5 | 75-85 |
| Ethyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 80 (reflux) | 4-6 | 70-80 |
| n-Propyl Bromide | NaH (1.2) | THF | 50 | 4-6 | 65-75 |
| Benzyl Bromide | K₂CO₃ (1.5) | DMF | 60 | 3-4 | 80-90 |
Critical Safety Precautions
Working with nitroaromatic compounds and potent alkylating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[12][13]
-
Hazards of Nitroaromatic Compounds:
-
Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin.[14] They are suspected of causing cancer and may damage fertility or cause organ damage through prolonged exposure.[12] The primary systemic effect can be methemoglobinemia, leading to cyanosis.[14]
-
Explosion Risk: Nitroaromatic compounds can be explosive, especially when heated under confinement or in mixtures with strong oxidizing agents or nitric acid. Avoid excessive heating and ensure the reaction is properly vented.
-
-
Reagent Hazards:
-
Alkyl Halides: Many alkylating agents, such as ethyl iodide, are toxic, volatile, and potential carcinogens. Handle with extreme care.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate is an irritant.
-
Solvents: DMF is a skin and respiratory irritant. Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be handled as hazardous waste.[12][14]
Conclusion
The synthetic protocol detailed herein provides a robust and reproducible method for the preparation of 3-alkoxy-5-nitroindazoles, a class of compounds with significant potential in medicinal chemistry. By leveraging the Williamson ether synthesis and carefully controlling reaction conditions, researchers can efficiently access these valuable scaffolds for further investigation in drug development programs. Adherence to the outlined safety procedures is paramount to ensure a safe and successful experimental outcome.
References
- Alam, A., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- (n.d.). Experiment 06 Williamson Ether Synthesis. Course Hero.
- (n.d.).
- (n.d.).
- (2024). Safety Data Sheet: Aldrich 146439. Sigma-Aldrich.
- (n.d.). Williamson Ether Synthesis.
- (n.d.). 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. Benchchem.
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- (2006). N,N-bond-forming Heterocyclization: Synthesis of 3-alkoxy-2H-indazoles. Journal of Organic Chemistry.
- Dong, L., et al. (n.d.).
- Alam, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole. Der Pharma Chemica.
- (n.d.). Nitrobenzene - Incident management. GOV.UK.
- (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. U.S. Department of Labor.
- (n.d.). Williamson ether synthesis. Wikipedia.
- (2014). Williamson Ether Synthesis.
- (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PubMed Central.
- (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
- (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
- (n.d.). 5-Nitroindazole synthesis. ChemicalBook.
- (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
- (1976). Process for the preparation of substituted indazoles.
-
(n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][15]naphthyrin-5(6H)-one. PubMed Central.
- Mei, Y., & Yang, B. (2017).
- (n.d.). 5-Nitroindazole. PubChem.
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Application Notes and Protocols: 5-Nitro-1H-indazol-3-amine as a Versatile Building Block for Heterocyclic Synthesis
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among these, the indazole ring system is recognized as a "privileged structure" due to its ability to act as a bioisostere of native purines and indoles, enabling it to form key hydrogen bond interactions within the active sites of proteins.[2][3][4] This has led to the development of several successful drugs, including the kinase inhibitors Axitinib and Pazopanib.[2]
5-Nitro-1H-indazol-3-amine (CAS: 41339-17-7) is a particularly valuable building block for the synthesis of complex heterocyclic systems.[5][6] Its utility stems from two key reactive centers: the nucleophilic 3-amino group, which is poised for cyclocondensation reactions, and the 5-nitro group, which can be readily reduced to an amine, providing a secondary site for diversification. This guide provides detailed protocols and expert insights into leveraging this versatile precursor for the synthesis of pharmacologically relevant scaffolds, with a focus on pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles, both of which are prominent in modern drug discovery.[7][8]
Physicochemical Properties and Safety Data
Prior to use, it is critical to be familiar with the properties and safety requirements for this compound.
| Property | Value | Reference |
| CAS Number | 41339-17-7 | [5][6] |
| Molecular Formula | C₇H₆N₄O₂ | [5] |
| Molecular Weight | 178.15 g/mol | [5][9] |
| Appearance | Solid (typically yellow to brown powder) | |
| Melting Point | 254-256 °C | [10] |
| IUPAC Name | This compound | [6] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14] Avoid generating dust.[12][13] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11][12]
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
Rationale and Mechanistic Insight: The pyrazolo[1,5-a]pyrimidine core is a purine analog that has garnered significant interest for its potent inhibitory activity against various protein kinases, making it a valuable scaffold in oncology research.[7][15][16] The synthesis of this bicyclic system is most commonly achieved through the cyclocondensation of a 3-aminoazole with a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[16][17] The reaction proceeds via initial nucleophilic attack of the exocyclic amino group of the indazole onto one of the carbonyls, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic fused system.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Synthesis of a Substituted 2-Amino-pyrazolo[1,5-a]pyrimidine Derivative
This protocol details a representative synthesis using ethyl 2-cyano-3,3-bis(methylthio)acrylate as the 1,3-dielectrophile equivalent. This approach is advantageous as it introduces an amino group at the 2-position, a common feature in many kinase inhibitors.
Reagents
| Reagent | CAS Number | Notes |
| This compound | 41339-17-7 | Starting material |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 17820-01-4 | 1,3-Dielectrophile |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, reaction solvent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, base |
| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction solvent |
| Brine | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent |
Equipment
| Equipment | Notes |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer and hotplate | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system | For purification |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Causality Check: The base (K₂CO₃) is crucial for deprotonating the indazole N-H, enhancing the nucleophilicity of the 3-amino group for the initial addition-elimination step. DMF is used as a high-boiling polar aprotic solvent to ensure all reagents remain in solution at the reaction temperature.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pyrazolo[1,5-a]pyrimidine product.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature or inactive base | Ensure the reaction temperature is maintained. Use freshly dried K₂CO₃. |
| Formation of multiple products | Side reactions or decomposition | Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere is maintained. |
| Difficult purification | Product co-elutes with impurities | Try a different solvent system for chromatography or consider recrystallization. |
Advanced Application: Multicomponent Synthesis of Pyrimido[1,2-b]indazoles
Rationale and Mechanistic Insight: Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The synthesis of pyrimido[1,2-b]indazoles can be achieved via a three-component reaction involving a 3-aminoindazole, an aromatic aldehyde, and a C-H acid like malononitrile.[18][19] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene intermediate. This is followed by a Michael addition of the 3-aminoindazole and subsequent intramolecular cyclization and tautomerization to afford the final product.
Caption: Key steps in the multicomponent synthesis of pyrimido[1,2-b]indazoles.
Protocol 2: One-Pot Synthesis of a Substituted Pyrimido[1,2-b]indazole
This protocol outlines a solvent-free, microwave-assisted MCR for rapid and efficient synthesis.
Reagents
| Reagent | CAS Number | Notes |
| This compound | 41339-17-7 | Starting material |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | Electrophile |
| Malononitrile | 109-77-3 | C-H Acid |
| Piperidine | 110-89-4 | Basic catalyst |
| Ethanol | 64-17-5 | For recrystallization |
Equipment
| Equipment | Notes |
| Microwave reactor with sealed vessels | |
| Magnetic stir bars | |
| Filtration apparatus (Büchner funnel) |
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and piperidine (0.1 mmol).
-
Causality Check: Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition. A solvent-free approach under microwave irradiation accelerates the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a small amount of cold ethanol to the solidified crude product and triturate to form a slurry.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).
-
Self-Validation: Confirm the identity and purity of the product via melting point determination, NMR spectroscopy, and mass spectrometry.
Overview of Further Synthetic Transformations
The strategic placement of the amino and nitro groups on the this compound scaffold opens avenues for diverse functionalization beyond initial cyclization reactions.
Caption: Synthetic utility of this compound.
-
Reduction of the Nitro Group: The 5-nitro group can be selectively reduced to a 5-amino group using standard conditions (e.g., SnCl₂ in HCl, H₂/Pd-C). This transformation yields 1H-indazole-3,5-diamine, a valuable intermediate with two distinct nucleophilic sites for further derivatization, enabling the synthesis of complex, multi-substituted indazole-based compounds.
-
N-Alkylation and N-Arylation: The N-H of the pyrazole ring can be functionalized through alkylation or arylation (e.g., Buchwald-Hartwig or Ullmann coupling).[20] This modification is critical for tuning the pharmacokinetic properties of drug candidates. It is important to note that such reactions can sometimes yield a mixture of N1 and N2 isomers, requiring careful reaction design and purification.
-
Diazotization and Sandmeyer Reactions: The 3-amino group can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to install halides (Cl, Br) or a cyano group at the 3-position, effectively converting the nucleophilic amino group into an electrophilic handle for cross-coupling reactions.
Conclusion
This compound is a robust and highly versatile building block for constructing diverse heterocyclic libraries. Its dual functionality allows for a wide range of synthetic manipulations, from straightforward cyclocondensations to complex multicomponent reactions. The protocols and insights provided here serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of novel indazole-based compounds with significant therapeutic potential.
References
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal. [Link]
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Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (ResearchGate). [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. [Link]
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Porter, H. D., & Peterson, W. D. 5-nitroindazole. Organic Syntheses. [Link]
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Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (ResearchGate). [Link]
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Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. (2023). Oriental Journal of Chemistry. [Link]
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Wang, H., et al. (2021). Visible Light-Induced Cascade Cyclization of 3-Aminoindazoles, Ynals, and Chalcogens: Access to Chalcogen-Containing Pyrimido[1,2-b]-indazoles. Organic Letters. [Link]
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3-Amino-5-nitro-1H-indazole. SpectraBase. [Link]
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Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). (ResearchGate). [Link]
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Gueddou, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Cheptea, C., et al. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. Revue Roumaine de Chimie. [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014).
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This compound. My Skin Recipes. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. [Link]
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7-fluoro-5-nitro-1H-indazol-3-amine. PubChem. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Gomaa, A.-M. M., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
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Sakhno, Y. I., et al. (2009). Multicomponent cyclocondensation reactions of aminoazoles, arylpyruvic acids and aldehydes with controlled chemoselectivity. Tetrahedron. [Link]
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da Silva, W. R., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
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C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (2022). Organic Process Research & Development. [Link]
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Application Notes and Protocols for the Reduction of the Nitro Group in 5-Nitro-1H-indazol-3-amine
Introduction: The Strategic Importance of 1H-Indazole-3,5-diamine in Medicinal Chemistry
The transformation of 5-nitro-1H-indazol-3-amine to its corresponding 1H-indazole-3,5-diamine is a pivotal step in the synthesis of a multitude of pharmacologically active molecules. The resulting diamino-indazole scaffold serves as a crucial building block, particularly in the development of kinase inhibitors for cancer therapy. The introduction of a second amino group at the C5 position significantly modulates the electronic properties of the indazole ring, providing a versatile handle for further chemical modifications and influencing the molecule's interaction with biological targets.
This guide provides detailed, field-proven protocols for the efficient and reliable reduction of the nitro group in this compound. We will explore two primary, robust methods: catalytic hydrogenation and reduction using tin(II) chloride. The causality behind experimental choices, safety considerations, and troubleshooting are discussed to ensure successful execution by researchers, scientists, and drug development professionals.
Chemical Transformation Overview
The fundamental reaction involves the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This is a six-electron reduction that can be achieved through various chemical pathways.
Caption: Chemical transformation of this compound.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity. The choice of catalyst and solvent is critical for the success of this reaction. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (0.1 eq by weight). The use of a wet catalyst is recommended to minimize the risk of fire.
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to the vessel. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Inerting the System: Seal the reaction vessel and purge with nitrogen gas several times to remove any residual oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1H-indazole-3,5-diamine.
-
Causality and Experimental Insights:
-
Catalyst Choice: Palladium on carbon is highly effective for the reduction of aromatic nitro groups. The 10% loading provides a good balance between reactivity and cost.
-
Solvent Selection: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
-
Inert Atmosphere: The initial purging with nitrogen is crucial to prevent the formation of explosive mixtures of hydrogen and air.
-
Monitoring: Regular monitoring is essential to determine the reaction endpoint and avoid over-reduction or side reactions.
Caption: Experimental workflow for catalytic hydrogenation.
Method 2: Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly reliable method for the conversion of aromatic nitro compounds to anilines. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Experimental Protocol: Tin(II) Chloride Reduction
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Acidification: Slowly add concentrated hydrochloric acid (a few drops to catalytic amount) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice.
-
Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or 1 M sodium hydroxide solution until the pH is approximately 8-9. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, and wash the precipitate thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-indazole-3,5-diamine.
-
Causality and Experimental Insights:
-
Stoichiometry of SnCl₂: A significant excess of tin(II) chloride is required to ensure the complete reduction of the nitro group.
-
Acidic Medium: The presence of hydrochloric acid is essential for the reaction to proceed efficiently.
-
Work-up Challenges: The formation of tin(IV) hydroxides during basification can lead to emulsions and make product isolation challenging. Thorough washing of the precipitate and efficient extraction are key. Filtering through Celite is highly recommended to manage the fine precipitate.
-
Alternative Work-up: In some cases, after basification, adding a sufficient amount of a strong base (e.g., concentrated NaOH) can redissolve the tin salts as stannates, simplifying the extraction process. However, the compatibility of the product with highly basic conditions must be considered.
Quantitative Data Summary
| Parameter | Catalytic Hydrogenation | Tin(II) Chloride Reduction |
| Reducing Agent | H₂ gas | SnCl₂·2H₂O |
| Catalyst/Reagent eq. | 0.1 eq (by weight) Pd/C | 4.0 - 5.0 eq |
| Solvent | Ethanol, Methanol | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | Reflux (e.g., ~78 °C) |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Typical Yield | >90% | 70-90% |
| Work-up Complexity | Low | Moderate to High |
Safety and Handling
-
This compound: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures for handling flammable gases. Palladium on carbon can be pyrophoric when dry; handle the wet catalyst with care.
-
Tin(II) Chloride and HCl: Tin(II) chloride is corrosive and should be handled with care. Concentrated hydrochloric acid is highly corrosive and should be used in a fume hood with appropriate PPE. The neutralization step can be exothermic.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (Catalytic Hydrogenation) | Inactive catalyst, insufficient hydrogen pressure, poor stirring. | Use fresh catalyst, ensure a good seal on the reaction vessel, and increase stirring speed. |
| Emulsion during work-up (SnCl₂ reduction) | Formation of fine tin salt precipitate. | Filter the entire mixture through a generous pad of Celite®. Add more brine to the separatory funnel to help break the emulsion. |
| Low yield | Incomplete reaction, loss of product during work-up. | Ensure complete reaction by monitoring. Be meticulous during extraction and filtration steps. |
| Side product formation | Over-reduction or side reactions. | Optimize reaction time and temperature. For catalytic hydrogenation, ensure the system is free of oxygen. |
Characterization of 1H-Indazole-3,5-diamine
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
The reduction of this compound to 1H-indazole-3,5-diamine is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation and tin(II) chloride reduction are effective methods to achieve this conversion. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups, scale, and available equipment. By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and efficiently perform this important synthetic step.
References
-
Maggio, B., Raimondi, M. V., Raffa, D., & Daidone, G. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(4), 1534-1542. [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved January 11, 2026, from [Link][1]
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Application Notes & Protocols: Leveraging 5-Nitro-1H-indazol-3-amine in Advanced Proteomics
Introduction: A New Frontier in Proteome Analysis
The study of protein structure, function, and interactions is a cornerstone of modern biological research and drug development. Chemical proteomics, a field that employs small molecule probes to investigate proteins within their native environment, offers powerful tools to unravel the complexities of the proteome.[1] This guide introduces 5-nitro-1H-indazol-3-amine, a versatile chemical scaffold, and proposes its application in proteomics research, particularly in the development of novel reagents for studying protein-protein interactions through chemical cross-linking mass spectrometry (XL-MS).
While the direct application of this compound in proteomics is an emerging area, its inherent chemical properties—specifically the presence of a reactive primary amine on a rigid indazole core—make it an excellent candidate for derivatization into sophisticated chemical probes.[2] This document provides a forward-looking perspective, presenting a detailed protocol for a hypothetical, yet scientifically plausible, application: the synthesis and use of a novel photo-activatable and amine-reactive cross-linker derived from this compound for in-vivo mapping of protein interaction networks.
PART 1: The Scientific Rationale - Designing a Novel Cross-Linking Reagent
The Potential of this compound as a Scaffold
This compound possesses two key chemical features that can be exploited for the creation of a proteomics reagent:
-
A Primary Amine (-NH2): This group serves as a versatile chemical handle. It can be readily modified to attach various functional groups, such as a spacer arm and a reactive group for covalent protein labeling. The 1H-indazole-3-amine structure itself has been noted as an effective fragment in binding to protein kinases, suggesting its potential to be incorporated into targeted probes.[2][3]
-
A Nitro Group (-NO2): The nitroaromatic moiety is a well-established precursor for photo-reactive groups, such as arylazides or arylnitrenes, upon chemical reduction and subsequent modification. Alternatively, the nitro group itself can participate in specific photochemical reactions. This feature allows for the design of photo-activatable cross-linkers, which offer temporal control over the cross-linking reaction.[4]
Proposed Reagent: Photo-Indazole Amine-Reactive Linker (PIArL)
We propose the synthesis of a novel heterobifunctional cross-linker, "Photo-Indazole Amine-Reactive Linker" (PIArL), derived from this compound. PIArL is designed with three key components:
-
An Amine-Reactive Group: An N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines (lysine residues and protein N-termini) under physiological conditions.[5]
-
A Photo-Activatable Group: A phenylazide group, synthesized from the nitro group of the parent molecule, which upon UV activation forms a highly reactive nitrene that can insert into C-H or N-H bonds in its immediate vicinity.
-
A Spacer Arm: A defined-length polyethylene glycol (PEG) spacer to provide flexibility and define the distance constraint for cross-linking.
The overall strategy is to first react the PIArL reagent with accessible lysine residues on a protein or protein complex. Following this initial covalent attachment, UV activation will trigger the second reactive group, covalently linking the protein to any interacting partners that are within the reach of the spacer arm.
PART 2: Synthesis Protocol for PIArL
This section outlines the hypothetical multi-step synthesis of PIArL from this compound.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is first reduced to a primary amine.
-
Reagents: this compound, Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol, Water.
-
Procedure:
-
Suspend this compound and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride and reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the hot solution through celite to remove iron salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 1H-indazole-3,5-diamine.
-
Purify the product by column chromatography.
-
Step 2: Conversion to Aryl Azide
The newly formed amine at the 5-position is converted to a photo-reactive aryl azide.
-
Reagents: 1H-indazole-3,5-diamine, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Sodium Azide (NaN3).
-
Procedure:
-
Dissolve the 1H-indazole-3,5-diamine in dilute hydrochloric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Add an aqueous solution of sodium azide to the reaction mixture.
-
Stir at low temperature for 1 hour.
-
Extract the resulting 5-azido-1H-indazol-3-amine into an organic solvent (e.g., ethyl acetate).
-
Wash with brine, dry over sodium sulfate, and concentrate to obtain the product.
-
Step 3: Attachment of Spacer and NHS Ester
The amine at the 3-position is acylated with a PEG spacer arm that is pre-functionalized with an NHS ester.
-
Reagents: 5-azido-1H-indazol-3-amine, NHS-PEG-Carboxylic Acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the NHS-PEG-Carboxylic Acid and EDC in anhydrous DMF.
-
Add the 5-azido-1H-indazol-3-amine to the solution.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the final product, PIArL, by reverse-phase HPLC.
-
PART 3: Application Protocol - In-Vivo Cross-Linking Mass Spectrometry with PIArL
This protocol details the application of the synthesized PIArL reagent for identifying protein-protein interactions in living cells, a powerful technique to capture interactions in their native context.
Workflow Overview
The experimental workflow involves several key stages, from cell treatment to mass spectrometry analysis and data interpretation.
Caption: Workflow for in-vivo photo-cross-linking mass spectrometry using PIArL.
Detailed Step-by-Step Protocol
3.2.1. In-Vivo Cross-Linking
-
Cell Preparation: Culture cells (e.g., HEK293T) to approximately 80% confluency in appropriate media.
-
Reagent Incubation:
-
Prepare a stock solution of PIArL in DMSO.
-
Dilute the PIArL stock solution in serum-free media to a final working concentration (optimization required, typically 100-500 µM).
-
Replace the cell culture medium with the PIArL-containing medium and incubate for 30-60 minutes at 37°C.
-
-
Photo-Activation:
-
Wash the cells twice with ice-cold PBS to remove excess reagent.
-
Place the culture dish on ice and irradiate with a UV lamp (365 nm) for 5-15 minutes. The optimal time and distance from the UV source must be empirically determined.
-
-
Cell Lysis:
-
Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation to remove cell debris.
-
3.2.2. Sample Preparation for Mass Spectrometry
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Denaturation, Reduction, and Alkylation:
-
Take a desired amount of protein (e.g., 1 mg).
-
Denature the proteins using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides under vacuum.
-
3.2.3. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Chromatography: Resuspend the dried peptides in a suitable solvent and inject them onto a C18 analytical column. Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by MS2 scans of the most abundant precursor ions.
Data Analysis and Interpretation
The analysis of cross-linked peptide data is complex due to the presence of two peptide chains in a single precursor ion.[6]
-
Specialized Software: Use specialized software (e.g., pLink, MeroX, or Kojak) to identify the cross-linked peptide pairs from the raw MS data.
-
Database Searching: The software will search the fragmentation spectra against a protein sequence database to identify the sequences of the two peptides and the specific residues that are cross-linked.
-
Validation and Visualization: The identified cross-links provide distance constraints that can be used to:
-
Validate or refine existing protein structures.
-
Model the architecture of protein complexes.
-
Map protein-protein interaction networks within the cell.
-
PART 4: Quantitative Data and Expected Outcomes
The success of a chemical cross-linking experiment is highly dependent on optimizing reagent concentrations and reaction times.
| Parameter | Recommended Range | Rationale |
| PIArL Concentration | 100 - 500 µM | Balances efficient cross-linking with potential cell toxicity. Lower concentrations may yield insufficient cross-links, while higher concentrations can lead to non-specific interactions. |
| Incubation Time | 30 - 60 minutes | Allows for sufficient time for the reagent to permeate the cell membrane and react with primary amines without causing significant cellular stress. |
| UV Exposure Time | 5 - 15 minutes | Must be optimized to achieve sufficient activation of the photo-reactive group without causing extensive protein damage. |
| Trypsin:Protein Ratio | 1:50 - 1:100 (w/w) | Ensures complete digestion of the protein sample into peptides suitable for mass spectrometry analysis. |
Expected Outcome: A successfully executed experiment will yield a list of identified cross-linked peptide pairs. This dataset represents a snapshot of protein proximities at the time of UV irradiation. For example, identifying a cross-link between protein A and protein B provides direct evidence of their physical interaction within the cell.
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of novel chemical probes for proteomics. The proposed synthesis and application of the PIArL cross-linker illustrate a scientifically grounded approach to leveraging its unique chemical features. By enabling the in-vivo capture of protein-protein interactions, such reagents can provide invaluable insights into cellular signaling pathways, the composition of molecular machines, and the mechanisms of disease, thereby accelerating basic research and drug discovery.
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Application Notes and Protocols for the Development of Novel Anticancer Agents from a 5-Nitro-1H-Indazol-3-Amine Scaffold
Introduction: The 5-Nitro-1H-Indazol-3-Amine Scaffold as a Privileged Motif in Oncology
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Within this class of compounds, the this compound core has emerged as a particularly promising starting point for the development of novel anticancer agents. The presence of the nitro group at the 5-position can enhance the molecule's interaction with biological targets and can be a precursor for further chemical modifications.[2] The 3-amino group provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the compound's pharmacological properties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anticancer agents based on this versatile scaffold.
Part 1: Chemical Synthesis and Derivatization
The successful development of novel anticancer agents from the this compound scaffold hinges on efficient and versatile synthetic strategies. This section outlines a reliable protocol for the synthesis of the core scaffold and its subsequent derivatization to generate a library of diverse compounds for biological evaluation.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on a well-established method involving the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.[1][4]
Protocol 1: Synthesis of this compound
| Step | Procedure | Notes |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL). | Ensure all glassware is dry. |
| 2 | To the stirred solution, add hydrazine hydrate (0.42 mL, 7.22 mmol) dropwise at room temperature. | The addition should be slow to control any potential exotherm. |
| 3 | Heat the reaction mixture to 110 °C and stir for 2 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 4 | After completion, cool the reaction mixture to room temperature. | A precipitate should form upon cooling. |
| 5 | Add dichloromethane (20 mL) to the mixture to further precipitate the product. | |
| 6 | Filter the precipitate using a Büchner funnel and wash with cold dichloromethane. | |
| 7 | Dry the collected solid under vacuum to obtain this compound as a solid. | The expected yield is approximately 84%.[4] |
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Derivatization Strategy: Exploring Structure-Activity Relationships (SAR)
The 3-amino group of the 5-nitro-1H-indazole scaffold is a prime site for derivatization to explore the structure-activity relationship (SAR) and optimize anticancer activity.[3] A common and effective strategy is the N-arylation of the 3-amino group to introduce a variety of substituted aryl rings. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5]
Rationale for Derivatization: Introducing different aryl groups allows for the modulation of several key properties of the molecule, including:
-
Target Binding: The nature and substitution pattern of the aryl ring can significantly influence the compound's affinity and selectivity for its biological target, often a protein kinase.[3]
-
Physicochemical Properties: Modifications can alter the compound's solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic profile.
-
Cellular Permeability: The ability of the compound to cross cell membranes and reach its intracellular target can be tuned by altering its chemical structure.
Protocol 2: N-Arylation of this compound (General Procedure)
| Step | Procedure | Notes |
| 1 | In a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired aryl halide (e.g., aryl bromide or iodide) (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), and a phosphine ligand (e.g., Xantphos, 0.04-0.10 mmol). | The choice of ligand is critical and may require optimization.[5] |
| 2 | Add a base (e.g., Cs₂CO₃, 2.0-3.0 mmol) to the flask. | |
| 3 | Add an anhydrous solvent (e.g., toluene or dioxane, 5-10 mL). | |
| 4 | Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. | Monitor the reaction progress by TLC or LC-MS. |
| 5 | Upon completion, cool the reaction to room temperature. | |
| 6 | Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. | |
| 7 | Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by column chromatography on silica gel to obtain the N-aryl-5-nitro-1H-indazol-3-amine derivative. |
Part 2: Biological Evaluation
A systematic and robust biological evaluation is critical to identify promising anticancer drug candidates from the synthesized library of compounds. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Screening
The initial step in the biological evaluation is to assess the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[6]
Protocol 3: MTT Cytotoxicity Assay
| Step | Procedure | Notes |
| 1 | Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere. | Cell density should be optimized for each cell line. |
| 2 | Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). | The final concentration of DMSO should typically not exceed 0.5%. |
| 3 | Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. | |
| 4 | MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. | |
| 5 | Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. | |
| 6 | Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. | |
| 7 | Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound. |
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line A (e.g., A549 - Lung) | Cell Line B (e.g., K562 - Leukemia) | Cell Line C (e.g., PC-3 - Prostate) |
| Scaffold | > 50 | > 50 | > 50 |
| Derivative 1 | 15.2 | 8.5 | 22.1 |
| Derivative 2 | 5.8 | 2.1 | 9.7 |
| Derivative 3 | 2.3 | 0.9 | 4.5 |
| Doxorubicin | 0.5 | 0.2 | 0.8 |
Mechanism of Action: Apoptosis Induction
Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action. One of the key hallmarks of many anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[7]
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
| Step | Procedure | Notes |
| 1 | Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include untreated and positive controls. | |
| 2 | Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). | |
| 3 | Cell Washing: Wash the cells twice with cold PBS. | |
| 4 | Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. | |
| 5 | Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. | |
| 6 | Incubation: Incubate the cells for 15 minutes at room temperature in the dark. | |
| 7 | Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. | Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive. |
Target Identification: In Vitro Kinase Inhibition Assay
Many indazole-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cell signaling pathways.[8] The ADP-Glo™ Kinase Assay is a luminescent assay that can be used to measure the activity of a wide range of kinases and the inhibitory potential of test compounds.[9][10]
Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™)
| Step | Procedure | Notes |
| 1 | Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, and ATP in a suitable kinase buffer. | The concentrations of kinase, substrate, and ATP should be optimized for each specific kinase. |
| 2 | Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-inhibitor control. | |
| 3 | Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed. | |
| 4 | Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. | |
| 5 | ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature. | |
| 6 | Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. | The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. |
| 7 | Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value. |
Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ in nM)
| Compound | Kinase A (e.g., Pim-1) | Kinase B (e.g., VEGFR2) | Kinase C (e.g., EGFR) |
| Derivative 2 | 250 | 800 | >1000 |
| Derivative 3 | 50 | 150 | 800 |
| Staurosporine | 5 | 10 | 20 |
In Vivo Efficacy Evaluation: Xenograft Mouse Model
Promising drug candidates identified through in vitro screening should be evaluated for their in vivo efficacy in a relevant animal model. The subcutaneous xenograft model in immunodeficient mice is a widely used preclinical model for cancer drug development.[11][12][13][14]
Protocol 6: Subcutaneous Xenograft Mouse Model
| Step | Procedure | Notes |
| 1 | Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. The cell suspension can be mixed 1:1 with Matrigel.[11] | |
| 2 | Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.[12] | All animal procedures must be performed in accordance with institutional guidelines and regulations. |
| 3 | Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11] | |
| 4 | Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (width)² x length/2.[12] | |
| 5 | Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). | |
| 6 | Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). | |
| 7 | Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy of the compound. |
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel anticancer agents. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. By systematically applying these methods, researchers can efficiently identify and optimize lead compounds with the potential for further preclinical and clinical development.
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- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of 5-Nitro-1H-Indazole-3-Carboxamide Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the 5-Nitroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The introduction of a nitro group at the 5-position of the indazole ring can significantly modulate the electronic properties of the molecule, often enhancing its therapeutic potential.[3] Specifically, 5-nitro-1H-indazole-3-carboxamide derivatives have emerged as a promising class of compounds with diverse pharmacological applications, including the development of potent and selective enzyme inhibitors.[4][5]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of 5-nitro-1H-indazole-3-carboxamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthetic strategies, offering step-by-step methodologies for the preparation of key intermediates and the final amide coupling. Furthermore, this document includes validated characterization data, troubleshooting insights, and visual workflows to ensure successful and reproducible synthesis.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 5-nitro-1H-indazole-3-carboxamide derivatives is most effectively achieved through a convergent two-stage strategy. The first stage focuses on the construction of the core intermediate, 5-nitro-1H-indazole-3-carboxylic acid. The second stage involves the coupling of this key intermediate with a diverse range of primary and secondary amines to generate the desired carboxamide derivatives.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Core Intermediate: 5-Nitro-1H-indazole-3-carboxylic acid
The successful synthesis of the target carboxamides hinges on the efficient preparation of the key intermediate, 5-nitro-1H-indazole-3-carboxylic acid. This is typically achieved in two steps: the synthesis of the 5-nitro-1H-indazole core, followed by the introduction of the carboxylic acid functionality at the 3-position.
Protocol 1.1: Synthesis of 5-Nitro-1H-indazole
A reliable method for the synthesis of 5-nitro-1H-indazole involves the diazotization of 2-amino-5-nitrotoluene.[6]
Materials and Reagents:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cool the solution to 15-20°C in an ice bath.
-
In a separate beaker, prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Ensure the temperature does not rise above 25°C.[6]
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure on a steam bath.
-
Add 200 mL of water to the residue and transfer to a beaker.
-
Filter the resulting slurry, wash the solid thoroughly with cold water, and dry in an oven at 80-90°C.
-
Recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitro-1H-indazole.
Protocol Validation:
-
Yield: 72-80%[6]
-
Melting Point: 208–209°C[6]
-
¹H NMR (DMSO-d₆): δ 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H).[7]
-
¹³C NMR (DMSO-d₆): δ 142.3, 142.0, 137.2, 122.5, 121.3, 119.3, 111.5.[7]
Protocol 1.2: Synthesis of 5-Nitro-1H-indazole-3-carboxylic acid
The introduction of the carboxylic acid group at the C3 position can be achieved through a two-step sequence involving the formation of an intermediate 3-carboxaldehyde, followed by oxidation.
Step A: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde
This transformation is accomplished via nitrosation of 5-nitroindole.[8][9]
Materials and Reagents:
-
5-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2 N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, prepare a solution of NaNO₂ (1.65 g, 24 mmol) in 4.75 mL of deionized water and cool to 0°C.
-
Slowly add 10.5 mL of 2 N HCl (21 mmol) and stir the mixture under an argon atmosphere for 10 minutes.
-
Add 9 mL of DMF to the nitrosating mixture.
-
In a separate flask, dissolve 5-nitroindole (501 mg, 3 mmol) in 9 mL of DMF.
-
Slowly add the 5-nitroindole solution to the nitrosating mixture at 0°C.
-
Heat the reaction mixture to 80°C and stir under argon for 6 hours.[8]
-
After cooling to room temperature, extract the mixture three times with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol Validation:
-
¹H NMR (DMSO-d₆): δ 14.65 (brs, 1H), 10.21 (s, 1H), 8.86 (d, J = 2.0 Hz, 1H), 8.26 (dd, J = 9.0, 2.0 Hz, 1H), 7.86 (d, J = 9.0 Hz, 1H).[10]
-
¹³C NMR (DMSO-d₆): δ 187.2, 145.1, 143.8, 142.9, 122.0, 119.4, 117.7, 112.4.[10]
Step B: Oxidation to 5-Nitro-1H-indazole-3-carboxylic acid
The aldehyde is then oxidized to the corresponding carboxylic acid. A common and effective method involves the use of an oxidizing agent such as potassium permanganate or Jones reagent.
Materials and Reagents:
-
5-Nitro-1H-indazole-3-carboxaldehyde
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the 5-nitro-1H-indazole-3-carboxaldehyde in acetone.
-
Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of isopropanol.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-nitro-1H-indazole-3-carboxylic acid.
Protocol Validation:
-
Appearance: Yellow to off-white solid.
-
Purity: ≥95% (as determined by NMR or HPLC).[11]
-
The successful formation of the carboxylic acid can be confirmed by the disappearance of the aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.
Part 2: Synthesis of 5-Nitro-1H-indazole-3-carboxamide Derivatives
The final step in the synthesis is the coupling of 5-nitro-1H-indazole-3-carboxylic acid with a variety of primary or secondary amines. Standard amide coupling reagents are employed for this transformation.
Protocol 2.1: General Procedure for Amide Coupling using EDC/HOBt
This is a widely used and reliable method for the formation of amide bonds.[12][13]
Materials and Reagents:
-
5-Nitro-1H-indazole-3-carboxylic acid
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 5-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) in DMF or DCM, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).
-
Add TEA or DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15 minutes.
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Amide coupling reaction scheme.
Protocol Validation (Exemplary Data):
The characterization data will vary depending on the specific amine used. Below are representative data for N-benzyl-5-nitro-1H-indazole-3-carboxamide.
-
¹H NMR (DMSO-d₆): Characteristic signals for the indazole core protons, the benzyl protons, and the amide NH proton are expected. For a similar, non-nitrated analogue, N-benzyl-1H-indazole-3-carboxamide, the following shifts were observed: δ 13.88 (s, 1H), 9.08 (br, t, 1H), 8.21 (d, 1H, J = 8.2 Hz), 7.64 (d, 1H, J = 8.0 Hz), 7.22-7.43 (m, 7H), 4.52 (d, 2H, J = 6.8 Hz).[12] The presence of the nitro group at the 5-position is expected to shift the signals of the aromatic protons of the indazole core downfield.
-
IR (KBr): Expect characteristic absorption bands for the amide N-H stretching (around 3300-3400 cm⁻¹) and the amide carbonyl (C=O) stretching (around 1650 cm⁻¹).[12]
| Amine Substrate | Expected Product Structure | Typical Yield Range |
| Aniline | N-phenyl-5-nitro-1H-indazole-3-carboxamide | 60-80% |
| Benzylamine | N-benzyl-5-nitro-1H-indazole-3-carboxamide | 70-90% |
| Morpholine | (5-nitro-1H-indazol-3-yl)(morpholino)methanone | 75-95% |
Troubleshooting and Field-Proven Insights
-
Low Yields in Amide Coupling: For electron-deficient amines or sterically hindered substrates, the reaction may be sluggish.[6] In such cases, consider using a more powerful coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA.[14] Increasing the reaction temperature or extending the reaction time may also improve yields.
-
Side Reactions: The formation of byproducts can occur, especially with sensitive substrates. Purification by column chromatography is often necessary to obtain the pure product.[12]
-
Solubility Issues: Some 5-nitro-1H-indazole-3-carboxamide derivatives may have poor solubility. A mixed solvent system or a different solvent may be required for the reaction and purification.
Conclusion
The synthetic protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of a diverse library of 5-nitro-1H-indazole-3-carboxamide derivatives. By understanding the rationale behind the synthetic strategy and adhering to the detailed experimental procedures, researchers can confidently access these valuable compounds for further investigation in drug discovery and development programs. The versatility of the final amide coupling step allows for extensive structure-activity relationship (SAR) studies, paving the way for the identification of novel therapeutic agents.
References
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald-Hartwig cycliz
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
5-nitroindazole. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
- Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. (URL not available)
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL not available)
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
5-Nitro-1H-indazole-3-carboxylic acid. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Reductive amide coupling of nitroarenes and carboxylic acids. (URL not available)
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- (PDF) Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole. (URL not available)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. (URL not available)
- 5-Nitro-1H-indazole-3-carboxylic acid. (URL not available)
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (URL not available)
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
- (PDF)
-
5-Nitroindazole. [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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Application Notes and Protocols: A High-Throughput In Vitro Assay for Determining the Trypanocidal Activity of Nitroindazoles Against Trypanosoma cruzi
Introduction: The Pressing Need for Novel Chagas Disease Therapeutics
Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, poses a significant health challenge in Latin America and is increasingly detected worldwide due to global migration.[1] The current therapeutic options, benznidazole and nifurtimox, are nitroheterocyclic compounds with considerable limitations, including variable efficacy, particularly in the chronic stage of the disease, and severe side effects.[1][2] This underscores the urgent need for novel, safer, and more effective trypanocidal agents.
Nitroindazoles have emerged as a promising class of compounds in the pursuit of new treatments for Chagas disease.[3][4] Their mechanism of action is often associated with the generation of oxidative stress within the parasite.[1][4][5] The nitro group of these compounds can be activated by nitroreductases in T. cruzi, leading to the production of reactive oxygen species (ROS) that damage essential biomolecules and induce parasite death.[1][5] Some studies suggest that, similar to benznidazole, the trypanocidal effect of certain nitroindazoles may also involve the production of reduced metabolites that covalently bind to parasite macromolecules.[3][6]
To efficiently screen and characterize novel nitroindazole derivatives, a robust and reproducible in vitro assay is paramount. This document provides a detailed protocol for a resazurin-based colorimetric assay, a widely accepted method for determining the trypanocidal activity of compounds against the epimastigote form of T. cruzi.[7][8] This assay is simple, rapid, sensitive, and cost-effective, making it suitable for high-throughput screening.[7][8]
Principle of the Resazurin-Based Assay
The assay relies on the metabolic activity of viable parasites. Resazurin, a blue and non-fluorescent indicator dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[9][10] The intensity of the color change or fluorescence is directly proportional to the number of viable parasites.[10] By measuring this change in the presence of varying concentrations of a test compound, we can determine the concentration at which the compound inhibits parasite growth by 50% (IC50).
Safety Precautions
Trypanosoma cruzi is a Biosafety Level 2 (BSL-2) pathogen. All work involving live parasites must be conducted in a BSL-2 laboratory by trained personnel.[11] Standard safety protocols for handling blood and sharps must be strictly followed.[11] Personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.[12][13] All contaminated materials must be decontaminated appropriately before disposal.[14]
Experimental Workflow Overview
Figure 1: High-level workflow for the in vitro trypanocidal assay.
Detailed Protocol
Materials and Reagents
-
Trypanosoma cruzi epimastigotes (e.g., Y strain, Tulahuen strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)[15][16]
-
Phosphate-Buffered Saline (PBS), sterile
-
Nitroindazole compounds
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt
-
Benznidazole (positive control)
-
Sterile, 96-well, flat-bottom microplates
-
Hemocytometer or automated cell counter
-
Microplate reader (absorbance or fluorescence)
-
Humidified incubator set at 28°C
Step-by-Step Methodology
1. Parasite Culture and Maintenance
-
Maintain T. cruzi epimastigotes in LIT medium supplemented with 10% FBS in a humidified incubator at 28°C.[15][17]
-
Subculture the parasites every 48-72 hours to maintain them in the exponential growth phase.[18]
-
For the assay, use parasites from a culture in the mid-logarithmic phase of growth.
-
Perform a cell count using a hemocytometer and adjust the parasite concentration to 2.5 x 10^6 parasites/mL in fresh LIT medium.
2. Preparation of Test and Control Compounds
-
Prepare a stock solution of each nitroindazole compound in DMSO. The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent toxicity.
-
Perform serial dilutions of the nitroindazole stock solutions in LIT medium to achieve the desired final concentrations for the assay. A typical concentration range to start with is 0.1 to 100 µM.
-
Prepare a stock solution of benznidazole in DMSO to be used as a positive control.
-
Prepare a negative control (medium with 0.5% DMSO) and a blank control (medium only).
3. Assay Procedure
-
In a 96-well microplate, add 100 µL of the parasite suspension (2.5 x 10^5 parasites/well) to each well, except for the blank control wells.
-
Add 100 µL of the diluted nitroindazole compounds, benznidazole, or negative control to the appropriate wells in triplicate.
-
Add 200 µL of LIT medium to the blank control wells.
-
Incubate the plate in a humidified incubator at 28°C for 72 hours.
-
After the incubation period, prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize it.[10]
-
Add 20 µL of the resazurin solution to each well, including the controls.
-
Incubate the plate for an additional 4-6 hours at 28°C, protected from light.
-
Measure the absorbance at 570 nm or fluorescence at an excitation/emission of 560/590 nm using a microplate reader.[10]
4. Data Analysis and IC50 Determination
-
Subtract the average absorbance/fluorescence of the blank control from all other wells.
-
Calculate the percentage of parasite inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Absorbance_test_well / Absorbance_negative_control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of parasite growth, by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[19][20][21]
Data Presentation
The trypanocidal activity of a series of hypothetical nitroindazole compounds against T. cruzi epimastigotes is summarized in the table below.
| Compound | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Nitroindazole-1 | 2.5 ± 0.3 | >40 |
| Nitroindazole-2 | 1.2 ± 0.2 | >83 |
| Nitroindazole-3 | 8.7 ± 1.1 | >11 |
| Benznidazole | 3.1 ± 0.4 | >32 |
*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., Vero cells, not detailed in this protocol) to the trypanocidal IC50. A higher SI indicates greater selectivity for the parasite.
Troubleshooting and Considerations
-
High background in negative control wells: This may indicate contamination of the culture or reagents. Ensure aseptic techniques are followed and use fresh, sterile reagents.
-
Low signal in positive control wells: This could be due to a low metabolic activity of the parasites. Ensure the parasites are in the exponential growth phase and that the incubation times are optimal.
-
Compound precipitation: Some compounds may have low solubility in aqueous media. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower starting concentration.
-
Variability between replicates: This can be minimized by careful pipetting and ensuring a homogenous parasite suspension.
Conclusion
The resazurin-based assay is a reliable and efficient method for the in vitro screening of nitroindazole compounds for their trypanocidal activity. This protocol provides a detailed framework for researchers in drug discovery and development to identify and characterize novel therapeutic candidates for Chagas disease. The simplicity and scalability of this assay make it an invaluable tool in the fight against this debilitating illness. Further studies on the most promising compounds should include testing against the clinically relevant trypomastigote and amastigote forms of the parasite, as well as in vivo efficacy and toxicity assessments.[4][5]
References
-
Rolón, M., Vega, C., Escario, J. A., & Gómez-Barrio, A. (2006). Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes. Parasitology research, 99(2), 103–107. [Link]
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Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical pharmacology, 65(6), 999–1006. [Link]
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Rolón, M., Vega, C., Escario, J. A., & Gómez-Barrio, A. (2006). Development of resazurin microtiter assay for drug testing of Trypanosoma cruzi epimastigotes. ResearchGate. [Link]
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Boiani, M., Piacenza, L., Hernández, P., Boiani, L., Cerecetto, H., & González, M. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Bioorganic & medicinal chemistry, 17(24), 8186–8196. [Link]
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Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed. [Link]
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Pozo-Martínez, J., Zúñiga-Bustos, M., Parra-Magna, S., Rocha-Valderrama, E., Liempi, A., Castillo, C., ... & Moncada-Basualto, M. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules (Basel, Switzerland), 29(10), 2288. [Link]
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Centers for Disease Control and Prevention. (n.d.). DPDx - American Trypanosomiasis. Retrieved from [Link]
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Boiani, L., Gerpe, A., Arán, V. J., Torres de Ortiz, S., Serna, E., Vera de Bilbao, N., ... & González, M. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. European journal of medicinal chemistry, 44(3), 1034–1040. [Link]
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Public Health Agency of Canada. (2024). Trypanosoma cruzi: Infectious substances pathogen safety data sheet. Retrieved from [Link]
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Maya, J. D., Bollo, S., Nuñez-Vergara, L. J., Squella, J. A., Repetto, Y., Morello, A., ... & Chauvière, G. (2003). Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives. ResearchGate. [Link]
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Ogu, G. C., & Maxia, C. (2013). Determination of IC 50 and IC 90 Values of Ethanolic Extracts of Some Medicinal Plants against Trypanosoma brucei brucei. ResearchGate. [Link]
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Norris, K. A., Schrimpf, J. E., & Szabo, M. J. (1997). Stable Transfection of Trypanosoma cruzi Epimastigotes with the Trypomastigote-Specific Complement Regulatory Protein cDNA Confers Complement Resistance. Infection and immunity, 65(2), 349–357. [Link]
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da Silva, A. C. S., de Oliveira, R. B., de Souza, A. C. S., & de Albuquerque, S. (2022). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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Ogu, G. C., & Maxia, C. (2013). Determination of IC50 and IC90 Values of Ethanolic Extracts of Some Medicinal Plants against Trypanosoma brucei brucei. ResearchGate. [Link]
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Pozo-Martínez, J., Zúñiga-Bustos, M., Parra-Magna, S., Rocha-Valderrama, E., Liempi, A., Castillo, C., ... & Moncada-Basualto, M. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
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Vázquez, M. P., & Levin, M. J. (2009). Cell culture and animal infection with distinct Trypanosoma cruzi strains expressing red and green fluorescent proteins. International journal for parasitology, 39(2), 209–218. [Link]
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Ortho-Clinical Diagnostics, Inc. (n.d.). Trypanosoma cruzi (T. cruzi) Whole Cell Lysate Antigen. [Link]
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ResearchGate. (n.d.). The IC 50 values of the reference trypanocidal compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Representative growth curve of T. cruzi epimastigotes in culture... Retrieved from [Link]
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Ogu, G. C., & Maxia, C. (2013). Determination of IC50 and IC90 Values of Ethanolic Extracts of So. IT Medical Team. [Link]
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Duque, L. S., et al. (1993). Trypanosoma cruzi: A new system for primary culture and isolation of the parasite. PLOS Neglected Tropical Diseases. [Link]
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ResearchGate. (n.d.). The IC50 values of the selected compounds and pentamidine against Tb brucei. Retrieved from [Link]
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Canavaci, A. M., Bustamante, J. M., Padilla, A. M., Perez Brandan, C. M., Lannes-Vieira, J., & Tarleton, R. L. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLoS neglected tropical diseases, 9(7), e0003879. [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Trypanocidal Activity of Nitroimidazole Derivatives. Retrieved from [Link]
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Olea-Azar, C., Atria, A. M., Di Maio, R., Seoane, G., & Cerecetto, H. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Semantic Scholar. [Link]
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da Silva, P. B., de Oliveira, R. B., da Silva, A. C. S., de Souza, A. C. S., & de Albuquerque, S. (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules (Basel, Switzerland), 28(22), 7545. [Link]
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Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS neglected tropical diseases, 12(7), e0006612. [Link]
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Vega, C., Rolón, M., Escario, J. A., & Gómez-Barrio, A. (2016). Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes on different Trypanosoma cruzi strains. Parasitology, 143(11), 1403–1411. [Link]
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Public Health Agency of Canada. (2012). Pathogen Safety Data Sheets: Infectious Substances – Trypanosoma cruzi. VelocityEHS. [Link]
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ResearchGate. (n.d.). (PDF) In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents. Retrieved from [Link]
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ResearchGate. (n.d.). Some of the resazurin assay screen exclusive hits are slow-killing... Retrieved from [Link]
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Sykes, M. L., & Avery, V. M. (2013). Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis. International journal for parasitology. Drugs and drug resistance, 3, 47–56. [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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Application Notes & Protocols: Molecular Docking of 5-Nitro-1H-Indazol-3-Amine Derivatives as Kinase Inhibitors
Abstract
The 5-nitro-1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer and antiparasitic agents.[1][2] A substantial body of evidence suggests that many indazole derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling.[3][4] The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment that anchors ligands to the ATP-binding site of many kinases.[5] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives against a relevant kinase target. By leveraging powerful, open-source computational tools, researchers can predict binding affinities, visualize protein-ligand interactions, and rationally guide the design of next-generation inhibitors. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Scientific Rationale & Strategic Overview
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[6] Its application in drug discovery is indispensable for screening large virtual libraries and prioritizing compounds for synthesis and biological evaluation.[7]
Causality Behind Experimental Choices:
-
Target Selection: The success of a docking study hinges on selecting a biologically relevant and structurally characterized target. Protein kinases are chosen here due to their well-established role as targets for indazole-based drugs.[4][8] We will use Anaplastic Lymphoma Kinase (ALK) as an exemplary target, a well-validated receptor tyrosine kinase in cancer therapy. Specifically, we will use the PDB structure 2XP2 , which features the ALK kinase domain in complex with the known inhibitor Crizotinib. This co-crystallized structure provides a validated binding pocket, essential for setting up and validating our docking protocol.
-
Software Selection: We will utilize a suite of widely adopted, freely available, and robust software:
-
UCSF ChimeraX: For receptor visualization, cleanup, and preparation.
-
AutoDock Tools (MGLTools): For preparing ligand and receptor files into the required PDBQT format.[9]
-
AutoDock Vina: For performing the core docking calculations due to its accuracy, speed, and ease of use.[10][11]
-
Discovery Studio Visualizer: For high-quality visualization and detailed analysis of ligand-receptor interactions.[12][13]
-
-
Protocol Validation: A critical step in any docking workflow is to ensure the chosen parameters can reproduce a known binding pose. Our protocol includes redocking the co-crystallized ligand (Crizotinib) into the ALK active site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[14][15]
Overall Experimental Workflow
The entire process follows a logical progression from data acquisition and preparation to simulation and final analysis. This workflow is designed to ensure reproducibility and scientific rigor.
Caption: High-level workflow for molecular docking studies.
Detailed Protocols
Protocol 1: Target Protein Preparation (ALK Kinase Domain)
Objective: To prepare the ALK receptor from its PDB file by removing non-essential molecules, repairing the structure, and converting it to the AutoDock-compatible PDBQT format.
Materials: UCSF ChimeraX, AutoDock Tools (ADT).
Methodology:
-
Fetch the Structure:
-
Open UCSF ChimeraX.
-
In the command line, type open 2xp2 and press Enter. This will fetch the crystal structure of the ALK kinase domain from the Protein Data Bank.[16]
-
-
Isolate the Receptor:
-
The PDB file contains the protein, the ligand (Crizotinib, identified as 036), and water molecules.
-
Delete water molecules using the command: delete solvent
-
For validation purposes, we will first separate and save the original ligand. Select the ligand with select :036 and save it with the command save selected_ligand.pdb :036. Then, delete it from the main structure: delete :036.
-
-
Add Hydrogens and Assign Charges:
-
Docking algorithms require a complete structure, including hydrogen atoms, which are typically absent in crystal structures.[17]
-
Use the command: addh to add hydrogens.
-
Assign partial charges, which are crucial for calculating electrostatic interactions. Use the command: addcharge.
-
-
Save the Prepared Receptor:
-
Save the cleaned, hydrogen-added, and charged protein structure as a .pdb file. Go to File > Save and save it as alk_receptor.pdb.
-
-
Convert to PDBQT Format:
-
Open AutoDock Tools (ADT).
-
Go to File > Read Molecule and open alk_receptor.pdb.
-
Go to Grid > Macromolecule > Choose. Select alk_receptor and click "Select Molecule".
-
A dialog will prompt you to save the file in PDBQT format. Save it as alk_receptor.pdbqt. This format includes atomic charges and atom types required by Vina.[10][13]
-
Protocol 2: Ligand Preparation (this compound Derivatives)
Objective: To convert 2D representations (SMILES) of the ligands into 3D, energy-minimized structures in the PDBQT format.
Materials: Chemical structure database (e.g., PubChem), AutoDock Tools (ADT).
Methodology:
-
Obtain Ligand SMILES:
-
Generate 3D Conformations:
-
While various tools can perform this step, for simplicity, we can use an online converter or a tool like Open Babel to convert the SMILES string into a 3D .sdf or .mol2 file.[6] For this protocol, we assume you have generated a 3D PDB file for each ligand (e.g., ligand_01.pdb).
-
-
Convert to PDBQT Format using ADT:
-
Open AutoDock Tools.
-
Go to Ligand > Input > Open and select your ligand's PDB file (e.g., ligand_01.pdb).
-
ADT will automatically detect the root and set up rotatable bonds, which is critical for flexible ligand docking.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand_01.pdbqt.
-
Protocol 3: Molecular Docking with AutoDock Vina
Objective: To define the search space (grid box) on the receptor and run the docking simulation.
Materials: Prepared alk_receptor.pdbqt, prepared ligand PDBQT files, AutoDock Tools, AutoDock Vina.
Methodology:
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will search for optimal ligand binding poses. It should encompass the entire active site of the protein.
-
In ADT, with both the receptor and a ligand loaded, go to Grid > Grid Box.
-
A box will appear around the molecule. Adjust the center and dimensions of the box to fully enclose the binding pocket identified from the original co-crystallized ligand. A good starting point is to use dimensions of 20x20x20 Å centered on the geometric center of the known inhibitor.[11]
-
Record the center coordinates (e.g., center_x, center_y, center_z) and size dimensions (e.g., size_x, size_y, size_z) displayed in the Grid Options window.[20][21]
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt.
-
Enter the paths to your receptor and ligand files, and the grid box parameters you just recorded. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is standard, but can be increased for more complex ligands.[11]
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the conf.txt file.
-
Execute the Vina program with the following command (the exact path to vina.exe may vary):
"C:\Program Files (x86)\The Scripps Research Institute\Vina\vina.exe" --config conf.txt --log ligand_01_log.txt[22]
-
Vina will run the simulation and generate two output files: ligand_01_out.pdbqt containing the docked poses and ligand_01_log.txt containing the binding affinity scores.[9]
-
Protocol 4: Analysis and Visualization of Docking Results
Objective: To interpret the docking scores and visualize the binding interactions to understand the structural basis of ligand binding.
Methodology:
-
Interpret Binding Affinity:
-
Open the ligand_01_log.txt file. You will see a table of binding affinities (in kcal/mol) for the top predicted poses.
-
The binding affinity (ΔG) represents the Gibbs free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[14] This score is the primary metric for ranking different derivatives.
-
-
Visualize Binding Poses and Interactions:
-
Open Discovery Studio Visualizer or UCSF ChimeraX.
-
Load the receptor PDBQT file (alk_receptor.pdbqt).
-
Load the docking output file (ligand_01_out.pdbqt). This file contains multiple binding modes (poses).
-
Focus on the top-scoring pose (Mode 1).
-
Use the software's tools to identify and display non-covalent interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for burying the ligand in the binding pocket.
-
Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic rings.
-
-
Visual inspection is critical to determine if the predicted pose is chemically reasonable and makes sense in the context of the known binding site.[23][24]
-
Data Presentation & Interpretation
The primary output of a molecular docking screen is a set of binding affinities that can be used to rank compounds. This quantitative data, when combined with a qualitative analysis of binding interactions, provides powerful insights for medicinal chemists.
Table 1: Hypothetical Docking Results for this compound Derivatives against ALK
| Compound ID | Substituent (R-group at N1) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Parent-01 | -H | -7.8 | Met1199, Glu1197 |
| Deriv-02 | -Methyl | -8.1 | Met1199, Glu1197, Leu1122 |
| Deriv-03 | -(4-Fluorobenzyl) | -9.5 | Met1199, Glu1197, Asp1270 |
| Crizotinib | (Reference Ligand) | -10.2 | Met1199, Glu1197, Gly1202 |
Interpretation:
-
From the hypothetical data, the Parent-01 compound shows good binding affinity.
-
The addition of a methyl group (Deriv-02 ) slightly improves the affinity, possibly by engaging in an additional hydrophobic interaction with Leu1122.
-
The larger 4-fluorobenzyl group (Deriv-03 ) significantly enhances binding affinity. This suggests the substituent is accessing a deeper pocket and forming a new, strong hydrogen bond with Asp1270, a common feature for potent inhibitors.
-
Comparing these results to the reference ligand, Crizotinib , provides a benchmark for the potential of the new derivatives.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
YouTube. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera.[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.[Link]
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GitHub. LaBOX: A Grid Box Calculation Tool for Molecular Docking.[Link]
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CD ComputaBio. Analysis and Mapping of Molecular Docking Results.[Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.[Link]
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YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide.[Link]
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YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced.[Link]
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PubMed Central. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development.[Link]
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AutoDock Vina Documentation. Basic docking.[Link]
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Kaggle. Protein And Ligand Preparation For Docking By Vina.[Link]
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YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.[Link]
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ResearchGate. (2021). How to generate Autodock Grid Box?[Link]
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YouTube. (2024). Generating grid box for Docking using Vina.[Link]
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Semantic Scholar. Innovative computer-aided methods for the discovery of new kinase ligands.[Link]
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University of Southampton. Preparing the protein and ligand for docking.[Link]
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University of Oxford. Session 4: Introduction to in silico docking.[Link]
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PubMed Central. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.[Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking.[Link]
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YouTube. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock.[Link]
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MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.[Link]
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PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.[Link]
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YouTube. (2024). Preparing Chemical Libraries for Virtual Ligand Screening.[Link]
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Arrakis. Docking a ligand from a SMILES input.[Link]
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arXiv. (2024). Smiles2Dock: an open large-scale multi-task dataset for ML-based molecular docking.[Link]
-
SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.[Link]
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MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.[Link]
-
PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[Link]
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ResearchGate. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives.[Link]
-
Semantic Scholar. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.[Link]
-
Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[Link]
-
PubChem. 7-fluoro-5-nitro-1H-indazol-3-amine.[Link]
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Application Notes & Protocols for 5-Nitro-1H-indazol-3-amine in Fragment-Based Drug Design
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of the fragment 5-nitro-1H-indazol-3-amine in fragment-based drug design (FBDD) campaigns. We will explore the rationale behind its selection, its physicochemical properties, and provide validated, step-by-step protocols for its application in screening, hit validation, and hit-to-lead optimization. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow for identifying novel lead compounds.
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug discovery programs.[1][2] FBDD focuses on screening libraries of low molecular weight compounds (typically < 300 Da) that, despite binding with low affinity, do so with high efficiency.[1][3] This approach allows for a more thorough exploration of a target's chemical space and often yields lead compounds with superior pharmacokinetic properties.[2]
Within the vast landscape of chemical fragments, the indazole core stands out as a "privileged scaffold," a structural motif capable of binding with high affinity to multiple biological targets.[4] Its utility is particularly pronounced in the design of protein kinase inhibitors, where the bicyclic system adeptly forms critical hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding pocket.[4][5][6] A number of commercially available anticancer drugs, including axitinib and pazopanib, feature the indazole core, underscoring its therapeutic relevance.[5][7]
The subject of this guide, This compound , combines this privileged scaffold with two key functional groups: an amine at the 3-position and a nitro group at the 5-position. The nitro group is a fascinating moiety in medicinal chemistry; while sometimes viewed with caution, it can act as a critical pharmacophore, engaging in specific interactions or undergoing in vivo reduction to form active metabolites, a strategy exploited in antimicrobial and anticancer agents.[8] The amine group provides a readily accessible vector for synthetic elaboration. This unique combination makes this compound a fragment of high strategic value for initiating an FBDD campaign.
Physicochemical Profile of this compound
A fragment's success is deeply rooted in its physicochemical properties. Adherence to guidelines like the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, LogP ≤ 3) increases the probability of identifying high-quality hits.[1] this compound aligns well with these principles.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 41339-17-7 | [9][10] |
| Molecular Formula | C₇H₆N₄O₂ | [9][10] |
| Molecular Weight | 178.15 g/mol | [9][10] |
| Appearance | Light brown to orange solid | [9] |
| Melting Point | 254-256 °C | [9] |
| Predicted pKa | 12.60 ± 0.40 | [9] |
| Predicted Density | 1.631 g/cm³ | [9] |
Application Notes: Rationale and Strategy
Rationale for Selection
-
Privileged Core for Kinase Recognition: The indazole scaffold is a proven hinge-binder for numerous protein kinases, including VEGFR, JNK, Aurora kinases, and FGFR.[5][6][7] This makes this compound an excellent starting point for projects targeting the kinome.
-
Defined Vectors for Optimization: The primary amine at the C3 position and the aromatic ring system serve as well-defined points for synthetic elaboration. This is crucial for the "fragment growing" phase of hit-to-lead optimization, allowing chemists to systematically explore the binding pocket.[3][11]
-
Modulation of Physicochemical Properties: The nitro group, while contributing to binding, can be modified or replaced during optimization to fine-tune properties like solubility, metabolism, and selectivity.[8]
-
Potential for Specific Interactions: The nitro group can form specific hydrogen bonds or other electrostatic interactions within a binding site, potentially conferring selectivity for a given target.
Recommended Target Classes
Based on extensive literature precedent for the indazole scaffold, this compound is highly recommended for FBDD campaigns against:
-
Protein Kinases: Serine/threonine and tyrosine kinases involved in oncology, inflammation, and metabolic disorders.[5][7][12]
-
Protozoan Targets: Nitro-containing heterocycles are known to have activity against protozoa like Trypanosoma cruzi, suggesting potential applications in infectious disease research.[13][14]
-
Other ATP-binding proteins: The scaffold's ability to mimic the adenine moiety of ATP makes it suitable for screening against other ATPases and related enzymes.
Overview of the FBDD Screening Workflow
Due to the inherently weak binding affinity of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required for screening.[15][16] A tiered approach is recommended to efficiently identify and validate true hits while eliminating false positives.
Caption: A typical multi-phase workflow for a Fragment-Based Drug Design (FBDD) campaign.
Experimental Protocols
These protocols provide a validated workflow for utilizing this compound in an FBDD campaign.
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: Proper fragment solubilization and quality control are paramount to prevent artifacts such as compound precipitation and false positives in screening assays. DMSO is used as the standard solvent due to its high solubilizing power.
-
Reagents & Materials:
-
This compound (CAS 41339-17-7)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or 384-well plates
-
Acoustic liquid handler or calibrated multichannel pipette
-
-
Procedure:
-
Accurately weigh this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.
-
Quality Control (QC):
-
Solubility Check: Visually inspect the stock solution for any precipitate. Centrifuge the tube briefly; any pellet indicates insolubility.
-
Purity Check (Optional but Recommended): Analyze the stock solution via LC-MS to confirm the identity and purity of the fragment.
-
-
Aliquot the stock solution into working plates or tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to detect ligand binding.[17] Binding of a fragment stabilizes the target protein, leading to an increase in its melting temperature (Tm), which is observed as a thermal shift (ΔTm).
-
Reagents & Materials:
-
Purified target protein (≥95% purity)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment stock solution (from Protocol 1)
-
qPCR instrument with thermal ramping capability
-
qPCR-compatible plates (e.g., 96- or 384-well)
-
-
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. Final concentrations should be optimized, but typical starting points are 2-5 µM protein and 5x SYPRO Orange.
-
Dispense the master mix into the wells of the qPCR plate.
-
Add this compound from the stock solution to the appropriate wells to reach a final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include no-fragment (DMSO only) controls.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.
-
Place the plate in the qPCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence signal versus temperature (-dF/dT).
-
The peak of this curve represents the protein's Tm.
-
Calculate the thermal shift: ΔTm = Tm (with fragment) - Tm (DMSO control) .
-
A ΔTm ≥ 2°C is typically considered a promising initial hit.
-
-
Protocol 3: Hit Validation by Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that provides quantitative data on binding affinity (KD) and kinetics (kon, koff).[18][19] It is a critical step to confirm direct binding of the fragment to the target and eliminate false positives from the primary screen.[19]
-
Reagents & Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
SPR running buffer (e.g., PBS-P+ pH 7.4, with 0.05% Tween-20 and 1% DMSO)
-
Fragment stock solution
-
-
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 5000-10000 RU) to ensure a good signal while avoiding mass transport limitations. Leave one flow cell unmodified as a reference.
-
Assay Development: Prepare serial dilutions of this compound in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the reference and target-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.
-
Data Analysis:
-
Subtract the reference flow cell signal and the blank injection signals from the active flow cell data.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).
-
A confirmed hit will show a concentration-dependent binding response and a measurable KD.
-
-
Protocol 4: Hit-to-Lead Optimization Strategies
Causality: Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the low-affinity hit must be optimized into a higher-affinity lead compound.[17][20][21] Structure-based design is key to this process.
Caption: Key strategies for hit-to-lead optimization in FBDD.[3][11]
-
Fragment Growing:
-
Objective: To extend the fragment to engage with adjacent pockets in the binding site.[11]
-
Method:
-
Obtain a high-resolution co-crystal structure of the target protein with this compound.
-
Analyze the structure to identify unoccupied pockets near the fragment.
-
Use the amine group at the C3 position as a primary synthetic handle. Synthesize a small library of analogues where new chemical moieties are added at this position, designed to interact with the identified pockets.
-
Screen the new, larger compounds for improved affinity using SPR or biochemical assays.
-
-
-
Fragment Linking:
-
Objective: To covalently connect two different fragments that bind to distinct, nearby sites.[11]
-
Method:
-
Identify a second fragment that binds in a pocket adjacent to this compound.
-
Design and synthesize a linker of appropriate length and rigidity to connect the two fragments without disrupting their optimal binding orientations.
-
The resulting linked compound often exhibits a dramatic increase in potency due to the additive binding energy.[20]
-
-
-
Fragment Merging:
-
Objective: To combine the structural features of two fragments that have overlapping binding modes into a single, novel molecule.[11]
-
Method:
-
Identify a second fragment that occupies a similar space to this compound but with different interacting groups.
-
Computationally or synthetically, design a new scaffold that incorporates the key binding elements from both original fragments.
-
Synthesize and test the merged compound for enhanced affinity and optimized properties.
-
-
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery campaigns, particularly those targeting protein kinases. Its privileged indazole scaffold provides a robust anchor for target binding, while its functional groups offer clear and logical vectors for synthetic optimization. By employing a systematic workflow of sensitive biophysical screening, hit validation, and structure-guided medicinal chemistry, researchers can effectively leverage this fragment to discover novel and potent lead compounds. The protocols and strategies outlined in this guide provide a field-proven framework for successfully integrating this compound into modern drug discovery programs.
References
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Different hit-to-lead optimization strategies (fragment growing,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Sci-Hub. Retrieved January 11, 2026, from [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure. Retrieved January 11, 2026, from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. Retrieved January 11, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Crystallographic Fragment Screening in Drug Discovery. (n.d.). SARomics Biostructures. Retrieved January 11, 2026, from [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 11, 2026, from [Link]
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Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera. Retrieved January 11, 2026, from [Link]
-
Medicinal Significance of Nitroimidazoles. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Fragment Based Drug Design: From Experimental to Computational Approaches. (n.d.). Retrieved January 11, 2026, from [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT GmbH. Retrieved January 11, 2026, from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
5-Nitroindazole | C7H5N3O2. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
5-nitroindazole. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]
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In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). MDPI. Retrieved January 11, 2026, from [Link]
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This compound | 41339-17-7. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (n.d.). Google Patents.
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: Strategic Functionalization of the 5-Nitro-1H-indazol-3-amine Scaffold
Introduction
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to engage with various biological targets through hydrogen bonding and π-π stacking interactions.[2][3] Within this class, 5-nitro-1H-indazol-3-amine stands out as a critical starting material, most notably as a key precursor in the synthesis of multikinase inhibitors like Pazopanib, which is used in cancer chemotherapy.[1][4][5][6]
The strategic introduction of substituents onto the indazole core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of established methodologies for the functionalization of this compound, offering both the theoretical basis and practical, step-by-step protocols for key transformations.
Strategic Considerations: Reactivity and Regioselectivity
The functionalization of the this compound core presents unique challenges and opportunities governed by the electronic properties of the ring and its substituents.
-
Influence of Substituents: The electron-withdrawing nitro group (-NO2) at the C5 position deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr). The amino group (-NH2) at the C3 position is a key handle for derivatization but can also influence the ring's overall reactivity.
-
N1 vs. N2 Regioselectivity: The indazole ring possesses two reactive nitrogen atoms (N1 and N2). Alkylation or arylation can occur at either position, leading to regioisomers with distinct biological activities. The 1H-tautomer is generally more thermodynamically stable.[1][7] Reaction conditions—specifically the choice of base and solvent—play a critical role in directing the substitution to the desired nitrogen, a crucial consideration for any synthetic campaign.[8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: Key functionalization pathways for this compound.
Method 1: Regioselective N-Alkylation
N-alkylation is a fundamental method for introducing diversity. Controlling the site of alkylation (N1 vs. N2) is the primary challenge. The choice of base and solvent system is critical; polar aprotic solvents like THF with a strong, non-nucleophilic base such as sodium hydride (NaH) are known to favor the formation of the thermodynamically more stable N1-substituted product.[8]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Protocol 1: N1-Selective Alkylation with Sodium Hydride
This protocol is optimized for achieving high regioselectivity for the N1 position.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Suspension: Add anhydrous THF to create a suspension (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the sodium indazolide salt. The use of THF favors the N1 anion.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
| Base/Solvent System | Predominant Isomer | Typical N1:N2 Ratio | Reference |
| NaH / THF | N1 (Thermodynamic) | >95:5 | [8] |
| K₂CO₃ / DMF | N2 (Kinetic) | Varies (e.g., 40:60) | [8] |
Method 2: Halogenation of the Indazole Ring
Introducing a halogen atom, typically at the C3 position, provides a versatile chemical handle for subsequent palladium-catalyzed cross-coupling reactions. While the 3-amino group can be converted to a halogen via diazotization (Sandmeyer reaction), direct halogenation of a related indazole scaffold is also a common strategy. For 5-nitro-1H-indazole, bromination at the C3 position has been achieved effectively.[9][10]
Protocol 2: C3-Bromination using Bromine in DMF
This protocol describes the direct bromination of 5-nitro-1H-indazole, a close analog of the target molecule, demonstrating the feasibility of this transformation.
Materials:
-
5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Ice
-
Water
Procedure:
-
Dissolution: Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (1.0 eq) in a three-neck flask containing DMF (approx. 10 mL per gram of starting material).
-
Cooling: Cool the reaction system to -5 °C using an ice-salt bath.
-
Addition of Bromine: Slowly add bromine (1.1 eq) dropwise to the solution, maintaining the temperature below 0 °C. Causality Note: The electron-rich pyrazole ring is susceptible to electrophilic bromination. DMF acts as a solvent and may also form a complex with bromine, moderating its reactivity.
-
Initial Reaction: After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.
-
Warming: Slowly warm the reaction to 35-40 °C and maintain this temperature for approximately 10-12 hours, monitoring by TLC.
-
Precipitation: Once the reaction is complete, slowly pour the mixture into a beaker containing ice water.
-
Isolation: The product, 3-bromo-5-nitro-1H-indazole, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water.
-
Drying: Dry the product under vacuum to obtain the final compound. A reported yield for this process is approximately 95%.[10]
Method 3: Palladium-Catalyzed Cross-Coupling Reactions
With a halogenated indazole in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11][12]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Protocol 3: Suzuki Coupling of a 3-Bromoindazole Derivative
This generalized protocol illustrates the coupling of an arylboronic acid with a 3-bromoindazole intermediate.
Materials:
-
3-Bromo-5-nitro-1H-indazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a flask, add the 3-bromoindazole derivative, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Solvent and Catalyst: Add the solvent mixture, degas the solution by bubbling with inert gas for 15 minutes, and then add the palladium catalyst. Causality Note: The palladium catalyst is the core of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the coupling. The base is required for the transmetalation step, activating the boronic acid.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cooling and Dilution: Cool the reaction to room temperature and dilute with toluene or ethyl acetate.
-
Workup: Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 3-aryl-5-nitro-1H-indazole derivative.
Method 4: Modification of the Nitro Group
The C5-nitro group is a key synthetic handle. Its reduction to an amine (e.g., 5-amino-1H-indazol-3-amine) opens up a new set of possible transformations, including acylation, sulfonylation, or further cross-coupling reactions. This is a critical step in the synthesis of Pazopanib.[13][14]
Protocol 4: Reduction of the Nitro Group using Tin(II) Chloride
This method is effective for reducing aromatic nitro groups in the presence of other sensitive functionalities.
Materials:
-
N-substituted this compound derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)
-
Ethyl acetate or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspension: In a round-bottom flask, suspend the nitro-indazole derivative in ethyl acetate or ethanol.
-
Addition of Reagent: Add tin(II) chloride dihydrate to the suspension.
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated HCl dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3-5 hours until the reaction is complete (monitor by TLC).
-
Basification: Cool the mixture to 0 °C and carefully add a solution of NaOH (e.g., 5 M) until the pH is basic (~9-10). A thick white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amino-indazole derivative.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (2023). Semantic Scholar. [Link]
-
C-H functionalization of 2H-indazole. (n.d.). ResearchGate. [Link]
-
Liu, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC, PubMed Central. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [Link]
-
Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
Indazoles Chemistry and Biological Activities. (2025). IGI Global. [Link]
-
Structure and synthesis of indazole. (n.d.). ResearchGate. [Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. [Link]
- A novel process for preparation of pazopanib hydrochloride. (2021).
-
Le, T., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
-
Wallace, S., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. [Link]
-
Le, T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). ACS Publications. [Link]
-
Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). (n.d.). ResearchGate. [Link]
- Process for the preparation of substituted indazoles. (1976).
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Li, F., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]
-
Wallace, S., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
-
Bakher, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
-
Legay, R., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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-
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (n.d.). RSC Publishing. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC, NIH. [Link]
-
Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation: a review. OUCI. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]
-
This compound. (n.d.). J&K Scientific. [Link]
-
Halogenations of 3-aryl-1 H -pyrazol-5-amines. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Analytical Characterization of 5-nitro-1H-indazol-3-amine
Introduction
5-nitro-1H-indazol-3-amine is a heterocyclic aromatic amine of significant interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of novel therapeutic agents. The presence of the nitro group, indazole core, and amino functionality imparts unique chemical properties that necessitate robust and reliable analytical methods for its characterization. This guide provides a comprehensive overview of the key analytical techniques for the qualitative and quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O₂ | [1][2] |
| Molecular Weight | 178.15 g/mol | [1] |
| CAS Number | 41339-17-7 | [1][2] |
| Appearance | Light brown to orange solid | [2] |
| Melting Point | 254-256 °C | [2] |
| Predicted Boiling Point | 485.2 ± 25.0 °C | [2] |
| Predicted Density | 1.631 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 12.60 ± 0.40 | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound in bulk materials and reaction mixtures. The method described below utilizes a reversed-phase column, which is well-suited for the separation of polar aromatic compounds.
Rationale for Method Design
The choice of a C18 stationary phase provides excellent retention and separation of the analyte from potential impurities. The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength for eluting the compound of interest. The addition of a small amount of acid, such as formic acid, helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance. UV detection is selected based on the chromophoric nature of the nitro-aromatic system.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Chromatography data system (CDS)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Elution | Isocratic (e.g., 70% A / 30% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
4. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Prepare in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
6. Data Analysis:
-
For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, generate a calibration curve using a series of standard solutions of known concentrations. Determine the concentration of the sample by interpolation from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS is a powerful technique for the unambiguous identification of this compound and for detecting it at trace levels. The high selectivity and sensitivity of mass spectrometry make it ideal for metabolite identification and impurity profiling.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC method to ensure good separation. Electrospray ionization (ESI) in positive ion mode is chosen because the amino group on the indazole ring is readily protonated, leading to a strong [M+H]⁺ signal. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion.
Experimental Workflow for LC-MS Analysis
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-nitro-1H-indazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-nitro-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues encountered during this synthesis. We understand the importance of this scaffold in medicinal chemistry and aim to provide practical, field-proven insights to help you achieve higher yields and purity. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
The Primary Synthetic Route: A Mechanistic Overview
The most direct and widely applicable method for synthesizing 3-aminoindazoles is the reaction of an ortho-halo-benzonitrile with hydrazine. For our target molecule, this compound, this involves the cyclization of a 2-halo-5-nitrobenzonitrile with hydrazine hydrate. This reaction proceeds via a two-step mechanism: a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.
The reaction pathway is visualized below:
Caption: Reaction pathway for the synthesis of this compound.
Understanding this mechanism is crucial for troubleshooting. The first step's efficiency depends on the electrophilicity of the aromatic ring (enhanced by the nitro group) and the nature of the leaving group. The second step relies on the nucleophilicity of the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon.
Foundational Experimental Protocol
This protocol is based on established methods for analogous compounds, such as the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.[1] It serves as a robust starting point for your optimization efforts.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1 equivalent)
-
Hydrazine hydrate (80% solution, ~3-5 equivalents)
-
Ethanol or n-Butanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile (1 eq.).
-
Add the solvent (e.g., ethanol) to create a solution or a fine slurry (approx. 0.1-0.2 M concentration).
-
Begin stirring and add hydrazine hydrate (3-5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (for ethanol, ~78°C; for n-butanol, ~117°C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove excess hydrazine and salts.
-
Dry the crude product under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture or acetonitrile) to obtain the pure this compound.
Troubleshooting Guide & Yield Optimization (Q&A)
Here we address specific issues you may encounter during the synthesis.
Question 1: My reaction shows very low conversion, or no product is forming. What are the likely causes and solutions?
-
Answer: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Cause A: Poor Leaving Group or Inactive Substrate.
-
Explanation: The SNAr reaction rate is highly dependent on the leaving group. The general reactivity order is F > Cl > Br > I. If you are using 2-chloro-5-nitrobenzonitrile instead of the fluoro-analogue, the reaction will be significantly slower and require more forcing conditions (higher temperature, longer reaction time).
-
Solution:
-
Verify Substrate: Confirm you are using 2-fluoro -5-nitrobenzonitrile for the highest reactivity.
-
Increase Energy: If using the chloro-substrate, switch to a higher boiling point solvent like n-butanol or DMF and increase the reaction time. Monitor carefully by TLC.
-
-
-
Cause B: Degraded Hydrazine Reagent.
-
Explanation: Hydrazine hydrate can degrade over time, especially if not stored properly, by reacting with atmospheric carbon dioxide to form hydrazine carbonate. This reduces the concentration of the active nucleophile.
-
Solution:
-
Use a fresh bottle of hydrazine hydrate.
-
If you suspect your reagent is old, consider titrating it to determine the exact concentration and adjust the equivalents accordingly.
-
-
-
Cause C: Insufficient Temperature.
-
Explanation: Both the SNAr and the cyclization steps have activation energy barriers. If the temperature is too low, the reaction rate may be negligible.
-
Solution: Ensure your reaction is reaching and maintaining a vigorous reflux. If using a high-boiling solvent, ensure your heating mantle or oil bath is set to a temperature approximately 20°C above the solvent's boiling point.
-
-
Question 2: The reaction works, but I get a significant amount of an insoluble byproduct and a low yield of my desired product. What is happening?
-
Answer: This often indicates a side reaction is outcompeting the desired pathway.
-
Cause A: Formation of Diazoamino Compounds or Other Side Products.
-
Explanation: In some related syntheses, such as the formation of 5-nitroindazole from 2-amino-5-nitrotoluene, the formation of yellow, insoluble diazoamino compounds is a known side reaction, particularly if reagents are mixed improperly.[2] While the mechanism is different here, analogous side reactions involving hydrazine are possible.
-
Solution:
-
Control Addition: Try adding the hydrazine hydrate dropwise at a slightly elevated temperature (e.g., 50-60°C) rather than all at once at room temperature before heating. This can prevent a localized high concentration of the nucleophile.
-
Check Purity of Starting Material: Impurities in the 2-halo-5-nitrobenzonitrile can lead to unexpected side products. Confirm its purity by NMR or melting point.
-
-
-
Cause B: Incomplete Cyclization.
-
Explanation: It's possible for the initial SNAr reaction to occur, forming the 2-(hydrazinyl)-5-nitrobenzonitrile intermediate, but for the subsequent cyclization to stall. This intermediate may have different solubility properties or be prone to decomposition under the reaction conditions.
-
Solution:
-
Ensure Sufficient Reaction Time/Temperature: The cyclization step may require more thermal energy than the initial substitution. Ensure the reaction is run for an adequate duration at reflux.
-
Acid Catalysis (Advanced): In some cases, a mild acid catalyst can promote the cyclization onto the nitrile. This is an advanced optimization step and should be approached with caution, as it can also lead to hydrolysis of the nitrile.
-
-
-
Question 3: My yield is low due to difficult product isolation. How can I improve the workup and purification?
-
Answer: A poor workup procedure can drastically reduce the isolated yield of a perfectly good reaction.
-
Cause A: Product is Partially Soluble in the Aqueous Workup.
-
Explanation: While many organic compounds precipitate upon addition of water, this compound has polar functional groups (-NH2, -NO2, indazole N-H) and may retain some solubility in water or ethanol/water mixtures.
-
Solution:
-
Minimize Water: Use the minimum amount of cold water necessary to precipitate the product and wash away hydrazine.
-
Back-Extraction: After filtering the solid, extract the aqueous filtrate with a polar organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. Combine these organic extracts, dry over MgSO₄, and concentrate to recover additional material.
-
-
-
Cause B: Inefficient Recrystallization.
-
Explanation: Choosing the wrong recrystallization solvent can lead to significant product loss, either by leaving the product in the mother liquor or by causing it to "oil out" instead of forming crystals.
-
Solution:
-
Systematic Solvent Screening: Perform small-scale solubility tests. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.
-
Slow Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Avoid crashing the product out of solution too quickly by adding a co-solvent too fast or cooling too rapidly.
-
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I run this reaction neat (without solvent)?
-
While some reactions with hydrazine can be run neat, it is not recommended here. A solvent helps to control the reaction temperature, prevent localized overheating, and ensure efficient mixing, which minimizes side reactions and generally leads to a cleaner product and higher yield.
-
-
FAQ 2: How critical are the equivalents of hydrazine?
-
Very critical. While an excess is needed to drive the reaction to completion, a very large excess (e.g., >10 eq.) can sometimes lead to the formation of other byproducts and makes the workup more difficult. A range of 3-5 equivalents is a good starting point for optimization.
-
-
FAQ 3: What is the best way to monitor the reaction by TLC?
-
Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The starting material (2-fluoro-5-nitrobenzonitrile) will be relatively non-polar. The product, with its free amine and indazole N-H, will be significantly more polar and have a much lower Rf value. A good TLC will show the clear disappearance of the starting material spot and the appearance of a new, lower spot for the product.
-
Summary of Key Parameters for Yield Optimization
For a systematic approach to improving your yield, consider adjusting the following parameters.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact on Yield |
| Starting Halide | 2-Fluoro-5-nitrobenzonitrile | Use the fluoro- derivative over the chloro- for a faster SNAr reaction. | High |
| Solvent | Ethanol | For slower reactions, switch to a higher boiling solvent like n-butanol or DMF to increase reaction rate. | Medium to High |
| Temperature | Reflux (~78°C in EtOH) | Ensure vigorous reflux is maintained. Higher temperatures can accelerate both desired and side reactions. | High |
| Hydrazine Equiv. | 3-5 equivalents | Start with ~3 eq. and increase if conversion is low. Avoid large excesses to simplify workup. | Medium |
| Reaction Time | 4-12 hours | Monitor by TLC. Insufficient time leads to low conversion; excessive time can lead to degradation. | Medium |
| Workup | Water precipitation | If yield is low, perform a back-extraction of the aqueous filtrate with ethyl acetate to recover dissolved product. | Medium |
References
-
Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1941 , 21, 86. [Link]
-
Zhang, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26(1), 132. [Link]
-
Chevalier, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv.2018 , 8, 12948-12954. [Link]
-
Bunce, R. A., et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank2018 , 2018(2), M978. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
-
Zhang, M., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int. J. Mol. Sci.2023 , 24(10), 8686. [Link]
-
Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules2015 , 20(8), 13835-13853. [Link]
-
National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
Sources
Technical Support Center: Purification of 5-Nitro-1H-indazol-3-amine
Introduction: 5-Nitro-1H-indazol-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce difficult-to-remove byproducts in active pharmaceutical ingredients (APIs). This guide provides in-depth technical support for researchers encountering challenges in the purification of crude this compound, focusing on troubleshooting common issues and providing robust, validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Likely impurities depend heavily on the synthetic route. However, common contaminants often include unreacted starting materials, regioisomers (e.g., 4-, 6-, or 7-nitro isomers), and byproducts from side reactions such as over-nitration or diazo-coupling products. Oxidative degradation can also lead to colored impurities.
Q2: What are the key physicochemical properties to consider for purification?
This compound is a polar molecule with both a basic amine group and a hydrogen-bond-donating indazole N-H group. The nitro group further increases its polarity. It is generally a solid, described as a yellow to green powder, with limited solubility in non-polar organic solvents but better solubility in polar solvents like alcohols, DMF, or DMSO.[1] Its basicity is a critical handle for purification via acid-base extraction.
Q3: What are the primary methods for purifying this compound?
The main strategies are:
-
Recrystallization: Effective for removing minor impurities if a suitable solvent system can be identified.
-
Flash Column Chromatography: Highly versatile for separating compounds with different polarities. Special considerations are needed due to the basic nature of the amine.
-
Acid-Base Extraction: An excellent classical method to separate the basic amine from neutral or acidic impurities.
Troubleshooting Guide
This section addresses specific problems researchers may face during the purification process.
Q1: My recrystallization attempt resulted in very low yield or "oiling out." What went wrong?
Probable Cause: This typically indicates a poor choice of solvent or an excessively rapid cooling rate. The compound may be too soluble in the chosen solvent even at low temperatures, or it may be crashing out of solution as an amorphous oil rather than forming crystals.
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures). The ideal solvent will dissolve the compound completely at boiling point but show very low solubility at 0-4 °C.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimum amount of a good, hot solvent (like DMF or DMSO). Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., water or diethyl ether) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: After dissolving the compound in hot solvent, ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath. Slow cooling encourages the formation of pure crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
Q2: During normal-phase (silica gel) column chromatography, my compound streaks badly or remains stuck at the baseline.
Probable Cause: The basic amine group on your compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This acid-base interaction leads to poor peak shape (tailing) and, in severe cases, irreversible adsorption.
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile amine, such as triethylamine (TEA) or pyridine, into your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The modifier will compete for the acidic sites on the silica, allowing your product to elute properly.[2]
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.
-
Amine-Functionalized Silica: These columns have an amino-propyl bonded phase that creates a more basic environment, ideal for purifying amines with excellent peak shape, often using standard hexane/ethyl acetate gradients.[2]
-
-
Consider Reversed-Phase Chromatography: If the compound is sufficiently soluble in methanol/water or acetonitrile/water, reversed-phase (C18) chromatography is an excellent alternative, as it avoids the issue of acidic silanol interactions.
Q3: After purification, my product is still colored (yellow/brown) instead of the expected pale yellow.
Probable Cause: The color is likely due to persistent, highly conjugated or oxidized impurities that are present in small quantities but have a strong chromophore.
Solution:
-
Charcoal Treatment During Recrystallization: Add a small amount of activated charcoal (1-2% by weight) to the hot solution during the recrystallization process. Boil for 5-10 minutes, then filter the hot solution through a pad of Celite® or filter paper to remove the charcoal and the adsorbed impurities. This method is effective for removing colored byproducts.[3]
-
Optimize Chromatography: If using column chromatography, ensure you are achieving baseline separation between your product and the colored band. A shallower gradient or a different solvent system may be required.
Q4: My compound is poorly soluble in most common recrystallization and chromatography solvents.
Probable Cause: The combination of the polar nitro group and the hydrogen-bonding amine and indazole functionalities can lead to high crystal lattice energy and poor solubility in moderately polar solvents.
Solution:
-
Use Highly Polar Solvents: For recrystallization, consider solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid, potentially in a system with water as an anti-solvent.[4]
-
Employ Acid-Base Chemistry: Convert the amine into its salt (e.g., hydrochloride or acetate) to dramatically increase its solubility in aqueous or protic solvents. This is the principle behind acid-base extraction and can also be used for recrystallization. For example, dissolve the crude material in dilute aqueous HCl, treat with charcoal, filter, and then slowly neutralize with a base (e.g., NaHCO₃) to precipitate the purified free amine.
Experimental Protocols
Disclaimer: These are model protocols based on established chemical principles. Researchers should first perform small-scale trials to optimize conditions for their specific crude material.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate). Find a solvent that dissolves the material when hot but causes precipitation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase with Modifier)
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of dichloromethane/methanol or ethyl acetate/hexane. Add 1% triethylamine (TEA) to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a silica gel column with the chosen eluent (containing 1% TEA).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using the pre-determined eluent system, either isocratically or with a shallow gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
Data Summary Tables
Table 1: Potential Solvent Systems for Purification
| Method | Solvent Class | Specific Examples | Purpose |
| Recrystallization | Alcohols | Ethanol, Isopropanol | Primary solvent for crystallization. |
| Esters / Ketones | Ethyl Acetate, Acetone | Can be effective, often in combination. | |
| Aprotic Polar | DMF, DMSO, Acetonitrile | For poorly soluble compounds, often with an anti-solvent. | |
| Column Chromatography | Non-polar | Hexane, Heptane | "Weak" eluent in normal phase. |
| Moderately Polar | Dichloromethane, Ethyl Acetate | "Strong" eluent in normal phase. | |
| Polar | Methanol, Acetonitrile | Used in normal phase (with modifier) or reversed phase. | |
| Basic Modifier | Triethylamine (TEA) | Suppresses interaction with silica gel.[2] |
Visualization of Workflows
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
References
-
PubChem. 5-Nitroindazole | C7H5N3O2. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa.[Link]
-
Organic Syntheses. 5-nitroindazole.[Link]
-
J&K Scientific. this compound | 41339-17-7.[Link]
-
Boru, B. et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683. [Link]
-
Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid.[Link]
-
Lead Sciences. this compound.[Link]
-
Chevalier, A. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12844-12853. [Link]
-
Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]
-
Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier.[Link]
-
PubChem. 7-fluoro-5-nitro-1H-indazol-3-amine | C7H5FN4O2. National Center for Biotechnology Information. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
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identifying and minimizing side products in nitroindazole synthesis
A Guide for Researchers on Identifying and Minimizing Side Products
Welcome to the technical support center for nitroindazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, challenges encountered during the synthesis of these vital heterocyclic compounds. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot your current experiment but also to proactively design more robust synthetic strategies for the future.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face, from unpredictable regioselectivity to the appearance of stubborn, colored impurities.
Q1: My nitration is producing a mixture of isomers (e.g., 4-, 5-, 6-, and 7-nitroindazoles). How can I control the regioselectivity?
Answer: This is the most prevalent challenge in nitroindazole synthesis. The position of nitration is dictated by a combination of the synthetic route chosen and the electronic properties of the indazole ring.
-
Understanding the Causality: Direct nitration of an unsubstituted 1H-indazole is notoriously difficult to control. The molecule has two rings with multiple potential sites for electrophilic attack (C3, C4, C5, C6, C7). The protonated form of indazole under strong acidic conditions further complicates reactivity. Nitration of 5-nitroindazole, for instance, tends to yield the 5,7-dinitro derivative, while nitration of 6-nitroindazole can give 5,6-dinitroindazoles.[1]
-
Field-Proven Insight: The most reliable method for achieving high regioselectivity is not through direct nitration of the parent indazole, but by constructing the indazole ring from an already nitrated precursor. The classic and highly effective approach is the diazotization and cyclization of a substituted 2-amino-nitrotoluene.[1][2] For example:
This strategy locks in the position of the nitro group before the heterocyclic ring is even formed, circumventing the issue of competing reaction sites on the indazole nucleus.
Q2: I'm observing significant amounts of dinitro- and other over-nitrated products. What causes this and how can I prevent it?
Answer: The formation of dinitroindazoles is a classic sign of reaction conditions that are too harsh. The nitronium ion (NO₂⁺) is a potent electrophile, and once one nitro group is on the ring, it can still add a second, albeit at a slower rate.[4]
-
Understanding the Causality:
-
High Acidity & Temperature: Traditional mixed acid systems (concentrated HNO₃/H₂SO₄) generate a high concentration of the nitronium ion.[5] Elevated temperatures provide the activation energy needed to overcome the deactivating effect of the first nitro group, leading to a second nitration.
-
Reaction Time: Allowing the reaction to proceed for too long, even under milder conditions, can lead to the slow accumulation of over-nitrated byproducts.
-
-
Minimization Strategies:
-
Temperature Control: Maintain strict temperature control, typically between 0°C and 25°C. Running the reaction at or below room temperature is critical.[2][6]
-
Milder Nitrating Agents: Avoid the use of fuming nitric/sulfuric acid unless absolutely necessary. For cyclization routes, using sodium nitrite in glacial acetic acid provides a much more controlled reaction.[2][3]
-
Stoichiometry: Use a precise stoichiometry of the nitrating agent (e.g., sodium nitrite). A slight excess may be needed to drive the reaction to completion, but a large excess will promote side reactions.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent products.
-
Q3: My reaction mixture has developed a deep red/brown color and contains an insoluble material. What is this impurity?
Answer: The formation of deep red or brown, often insoluble, materials is frequently due to the formation of dimers or polymeric byproducts.[7]
-
Understanding the Causality: This side reaction is particularly common when using electron-rich starting materials. It can arise from the nucleophilic attack of a starting material molecule onto a reactive intermediate of another molecule.[7] In the context of cyclization reactions using sodium nitrite, another common issue is the formation of a yellow precipitate, which is presumed to be a diazoamino compound. This occurs if the nitrite solution is added too slowly, allowing the diazonium intermediate to react with the starting amine.[2]
-
Minimization Strategies:
-
Reverse Addition: To minimize dimer formation, a slow, reverse addition of the indole/indazole starting material to the nitrosating mixture is recommended. This keeps the concentration of the nucleophilic starting material low at all times.[7]
-
Rapid Addition (for Diazotization): For the Porter-Peterson synthesis of 5-nitroindazole, the procedure explicitly calls for adding the sodium nitrite solution "all at once" to a solution of the aminotoluene in acetic acid.[2] This ensures that the diazotization happens quickly, minimizing the time for the diazonium intermediate to react with the unreacted amine.
-
Efficient Stirring: Ensure vigorous mechanical stirring to prevent localized high concentrations of reactants, which can promote polymerization.[7]
-
Q4: I've isolated a significant byproduct that is much more polar than my desired nitroindazole. What could it be?
Answer: A common and more polar byproduct is the corresponding nitroindazole carboxylic acid.[7]
-
Understanding the Causality: This typically occurs if your synthesis involves an aldehyde intermediate or if the C3 position is susceptible to oxidation. For example, in the synthesis of 6-nitro-1H-indazole-3-carbaldehyde, oxidation to the corresponding carboxylic acid is a known side reaction. This can be caused by air oxidation under the reaction conditions or during workup.[7]
-
Minimization Strategies:
-
Prompt Work-up: Once the reaction is complete, process it without delay to minimize exposure to oxidative conditions.[7]
-
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize oxidation.
-
Controlled Temperature during Work-up: Avoid excessive heat during concentration steps, as this can accelerate oxidation.
-
Troubleshooting and Optimization Workflow
When faced with a complex product mixture, a systematic approach is key. Use this guide to diagnose and resolve common issues in your nitroindazole synthesis.
}
Caption: Troubleshooting Decision Workflow for Nitroindazole Synthesis.Experimental Protocols
Protocol 1: Analytical Identification of Nitroindazole Isomers
Distinguishing between constitutional isomers is critical. NMR spectroscopy is the most definitive technique.
1. Sample Preparation:
-
Dissolve ~5-10 mg of your purified product or isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles due to the solubility and the visibility of the N-H proton.
2. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If available, 2D NMR techniques like COSY and HSQC can help assign protons and carbons unambiguously.
3. Data Interpretation:
-
¹H NMR: The chemical shifts and, more importantly, the coupling patterns (singlet, doublet, triplet) of the aromatic protons are diagnostic. For example, in a 5-nitroindazole, H4 is often a doublet of doublets, H6 is a doublet, and H7 is a doublet. In contrast, a 6-nitroindazole will show a different splitting pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to the position of the nitro group. Comparing experimental shifts to literature values or predicted spectra can confirm the isomeric identity.[8]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Nitroindazoles in DMSO-d₆
| Position of NO₂ | H3 | H4 | H5 | H6 | H7 | N1-H |
| 4-Nitro | ~8.4 | - | ~7.6 (t) | ~8.2 (d) | ~7.9 (d) | ~13.9 |
| 5-Nitro | ~8.7 | ~8.2 (d) | - | ~7.8 (dd) | ~8.2 (d) | ~13.7 |
| 6-Nitro | ~8.5 | ~8.4 (s) | ~7.8 (d) | - | ~7.9 (d) | ~13.6 |
| 7-Nitro | ~8.4 | ~7.8 (d) | ~7.3 (t) | ~8.2 (d) | - | ~14.0 |
| Note: These are approximate values. Actual shifts can vary based on concentration and exact experimental conditions. The key is the relative positions and splitting patterns. |
Protocol 2: Purification of Isomeric Mixtures
Separating closely related isomers often requires careful optimization of chromatographic or recrystallization conditions.
1. Method Selection:
-
Recrystallization: This is the preferred method for large quantities if a suitable solvent system can be found that selectively dissolves one isomer over the other. Mixed solvent systems (e.g., ethanol/water, THF/water) are often effective.[9][10]
-
Flash Column Chromatography: The most common laboratory-scale technique. Normal-phase chromatography on silica gel is typically effective.[11][12]
2. Flash Chromatography Procedure (General):
-
Solvent System Selection: Use TLC to find a mobile phase that provides good separation (ΔR_f > 0.2) between your desired product and the impurities. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Column Packing: Properly pack a silica gel column with the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique provides much better resolution than loading a liquid solution.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure, desired product. Combine the pure fractions and remove the solvent under reduced pressure.
}
Caption: General Purification Workflow for Nitroindazole Products.References
-
BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from BenchChem Technical Support.[7]
-
ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved from ResearchGate.[13]
-
Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. DOI: 10.15227/orgsyn.020.0073.[2]
-
ChemRxiv. (2022). Nitroreductase-triggered indazole formation. ChemRxiv.[14]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Retrieved from ResearchGate.[15]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.[16]
-
Davies, R. R. (1955). Indazole Derivatives. The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids. Journal of the Chemical Society.[1]
-
ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from ResearchGate.[17]
-
ChemicalBook. (n.d.). 5-Nitroindazole synthesis. Retrieved from ChemicalBook.[6]
-
BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles. Retrieved from BenchChem Technical Support.[18]
-
Google Patents. (1976). Process for the preparation of substituted indazoles (US Patent 3,988,347).[3]
-
ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole. Retrieved from ResearchGate.[19]
-
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH National Library of Medicine.[20]
-
National Institutes of Health (NIH). (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from NIH National Library of Medicine.[21]
-
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.[8]
-
Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers (CN101948433A).[9]
-
LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.[11]
-
Google Patents. (n.d.). 5-nitroindazole derivatives and use thereof as antiprotozoal agents (WO2017072374A1).[22]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.[23]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.[10]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[24]
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from NIH National Library of Medicine.[25]
-
BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.[12]
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.[26]
-
Wikipedia. (n.d.). Nitration.[4]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry.[27]
-
National Institutes of Health (NIH). (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.[28]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[29]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.[30]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis.[31]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[5]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation.[32]
-
ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.[33]
-
National Institutes of Health (NIH). (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.[34]
-
National Institutes of Health (NIH). (n.d.). Identification of steroid isoxazole isomers marketed as designer supplement. PubMed.[35]
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Technical Support Center: Regioselective Functionalization of 5-nitro-1H-indazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 5-nitro-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals, including the PARP inhibitor Niraparib, mastering its regioselective modification is critical.[1][2]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective functionalization of this compound so challenging?
Answer: The primary challenge lies in the molecule's multiple nucleophilic sites with comparable reactivity. An electrophile can potentially react at three different locations:
-
N1 of the indazole ring: Part of the pyrazole-like system.
-
N2 of the indazole ring: Also part of the pyrazole-like system.
-
The exocyclic amino group at C3.
The indazole nitrogen atoms exist in a tautomeric equilibrium, and the corresponding indazolide anion is an ambident nucleophile with electron density on both N1 and N2.[3] This leads to mixtures of N1 and N2 substituted products, often with poor selectivity under standard conditions.[3] Furthermore, the electron-donating C3-amino group and the electron-withdrawing C5-nitro group electronically influence the entire heterocyclic system, modulating the nucleophilicity of each site.
Caption: Competing nucleophilic sites on this compound.
Q2: How can I reliably distinguish between the N1 and N2 isomers I've synthesized?
Answer: NMR spectroscopy is the most powerful tool for this purpose. There are distinct and predictable differences in the 1H and 13C NMR spectra of N1 and N2-substituted indazoles.
-
1H NMR: A key diagnostic is the chemical shift of the proton at the C7 position (H-7). In N2-isomers , the H-7 proton is significantly deshielded and appears at a higher frequency (further downfield) compared to the corresponding N1-isomer . This is due to the anisotropic effect of the lone pair on the N1 nitrogen atom.[4] Conversely, protons at the C3, C4, and C6 positions tend to appear at a lower frequency (more upfield) in N2 isomers compared to their N1 counterparts.[4]
-
13C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, also show characteristic differences between the two isomers, making 13C NMR a very reliable method for structural assignment.[4]
For unambiguous confirmation, especially for a novel compound, 2D NMR techniques like HMBC and NOESY can establish connectivity and spatial relationships. In critical applications, single-crystal X-ray diffraction provides the definitive structure.
Troubleshooting Guide: N-Alkylation & Acylation
Problem: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How do I improve selectivity?
This is the most common challenge. The N1:N2 product ratio is highly dependent on reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
The N1-substituted indazole is generally the thermodynamically more stable product.[4][5]
-
The N2-substituted indazole is often the kinetically favored product, as the N2 position can be more sterically accessible or the N2 anion more nucleophilic.[4][6]
Q3: How can I selectively synthesize the N1-alkylated product?
Answer: To favor the thermodynamic product, you need to use conditions that allow for equilibration between the two isomers or that strongly favor the formation of the more stable N1-anion.
The Strategy (Thermodynamic Control): Use a strong, non-nucleophilic base in a non-polar, aprotic solvent. This combination fully deprotonates the indazole, and the resulting anion has sufficient lifetime to equilibrate to the most stable conformation before reacting with the electrophile.
Recommended Protocol: A well-established method for achieving high N1-selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[5][6]
Step-by-Step Protocol: Selective N1-Alkylation
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. You should observe the evolution of H2 gas ceasing.
-
Alkylation: Cool the reaction back to 0 °C. Slowly add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: My target is the N2-alkylated isomer, which is a key precursor for Niraparib. How do I achieve this?
Answer: To favor the kinetic product, you need conditions that promote rapid reaction at the most nucleophilic site of the anion, without allowing time for equilibration to the more stable N1 isomer.
The Strategy (Kinetic Control): Use a weaker base in a polar, aprotic solvent. These conditions often generate the indazolide anion in situ in equilibrium with the neutral indazole, favoring attack at the more kinetically reactive N2 position.
Recommended Protocol: Conditions employing bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone often favor N2-alkylation.[7]
Step-by-Step Protocol: Selective N2-Alkylation
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), the alkylating agent (1.1 eq), and a base such as K2CO3 (1.5-2.0 eq).
-
Solvent: Add anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | N1-Selective (Thermodynamic) | N2-Selective (Kinetic) | Rationale |
| Base | NaH, LiHMDS (Strong, non-nucleophilic) | K2CO3, Cs2CO3 (Weaker, heterogeneous) | Strong bases fully form the anion, allowing equilibration. Weaker bases generate the anion reversibly in situ. |
| Solvent | THF, Dioxane (Less Polar Aprotic) | DMF, Acetonitrile (Polar Aprotic) | Polar solvents can stabilize the transition state leading to the kinetic product. |
| Temperature | Room Temperature (Allows equilibration) | Elevated (e.g., 60-80°C) to speed up reaction | Higher temperatures can sometimes favor the thermodynamic product, but in this context, it ensures the reaction proceeds under kinetic control. |
Troubleshooting Guide: C3-Amine Reactivity
Q5: I am attempting an N-acylation/alkylation, but the reaction is occurring on the C3-amino group. How do I prevent this?
Answer: The C3-amino group is a potent nucleophile and can compete with the indazole nitrogens, especially with reactive electrophiles like acyl chlorides. The solution is to selectively protect the C3-amine before attempting functionalization of the indazole ring.
The Strategy (Protecting Groups): The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[8] It is easily introduced under basic conditions and is stable to the conditions required for most N1/N2 functionalizations. It can be readily removed later under acidic conditions without affecting the N-alkyl or N-aryl group.[8]
Step-by-Step Protocol: Boc-Protection of C3-Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture like THF/water or dioxane/water.
-
Base: Add a base such as sodium bicarbonate (NaHCO3, 2.0 eq) or triethylamine (TEA, 1.5 eq).
-
Protection: Add Di-tert-butyl dicarbonate (Boc)2O (1.2 eq) to the mixture.
-
Reaction: Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate to yield the Boc-protected product, which can often be used without further purification.
With the C3-amine protected, you can now proceed with the N1/N2 functionalization protocols described above with significantly reduced side-reactivity.
Caption: Decision workflow for N-functionalization of this compound.
Troubleshooting Guide: Advanced Functionalization
Q6: I need to perform an electrophilic aromatic substitution (e.g., halogenation, nitration) on the benzene ring. What is the expected regioselectivity?
Answer: This is complex due to the competing directing effects of the substituents.
-
C5-Nitro Group: A powerful deactivating, meta-directing group. It will direct incoming electrophiles to the C4 and C6 positions relative to itself.[9]
-
C3-Amino Group: A powerful activating, ortho, para-directing group. It will direct incoming electrophiles to the C4 and C2 positions (C2 is not on the benzene ring).
-
Indazole Ring: The overall effect can be weakly activating or deactivating depending on the reaction, but it directs substitution to the C4 and C6 positions.
The Predicted Outcome: The C4 and C6 positions are the most likely sites of electrophilic attack. The strong activation from the C3-amino group at the C4 position often makes it the primary site of substitution, despite the deactivating effect of the nitro group. However, reactions may be sluggish due to the potent deactivation by the nitro group, and mixtures of C4 and C6 substituted products are common. Protecting the C3-amine (e.g., as an amide) will decrease its activating ability and may alter the regiochemical outcome.
Q7: I am struggling with a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using a halogenated this compound derivative. What are common failure points?
Answer: Cross-coupling reactions on this scaffold can be challenging. Here are the key areas to troubleshoot:
-
Catalyst Poisoning: The free C3-amino group and the nitrogen atoms of the indazole ring can coordinate to the palladium center, acting as inhibitory ligands and poisoning the catalyst.[10]
-
Solution: Protecting the C3-amino group is often beneficial. Using specialized ligands that are less susceptible to displacement can also help.
-
-
Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Electron-rich, bulky ligands are often required to promote the difficult oxidative addition and reductive elimination steps.
-
Solution: Screen a panel of ligands. For Buchwald-Hartwig amination, biarylphosphine ligands (e.g., XPhos, SPhos) are a good starting point. For Suzuki couplings, ligands like SPhos or RuPhos may be effective.[10]
-
-
Base and Solvent: The base and solvent system must be carefully optimized. Strong, non-nucleophilic bases are often required, but their compatibility with all functional groups must be considered.
-
Solution: For Suzuki reactions, K3PO4 or K2CO3 are common. For Buchwald-Hartwig, NaOtBu or LHMDS are often used. Ensure your solvent is rigorously anhydrous.
-
-
The Nitro Group: The electron-withdrawing nitro group can make oxidative addition more difficult in some cases and can also be susceptible to reduction under certain catalytic conditions, leading to unwanted side products.
-
Solution: Use milder reaction conditions (lower temperatures) and ensure a strictly inert atmosphere to prevent side reactions. If reduction is a problem, consider alternative coupling strategies or carrying the nitro group through the synthesis at a later stage.
-
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
-
Production of Niraparib using Imine Reductases. Research Explorer, The University of Manchester. [Link]
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. The University of Groningen research portal. [Link]
- A kind of synthetic method for preparing Niraparib.
- Process for preparing intermediate of anti-tumor drug niraparib and...
-
Aromatic Electrophilic substitution. LibreTexts Chemistry. [Link]
-
Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]
- Processes for the preparation of Niraparib and intermediates thereof.
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI. [Link]
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- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 5-Nitro-1H-Indazol-3-Amine
Welcome to the technical support center for optimizing coupling reactions with 5-nitro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your synthetic routes and achieve optimal results.
Introduction to the Reactivity of this compound
This compound is a valuable synthon in medicinal chemistry due to the prevalence of the indazole scaffold in bioactive molecules.[1][2][3] The presence of both an amino group at the 3-position and a strong electron-withdrawing nitro group at the 5-position creates a unique electronic profile that influences its reactivity in common coupling reactions. The nitro group enhances the electrophilicity of the indazole ring, which can be a double-edged sword, impacting both the desired reactivity and potential side reactions.[4] This guide will provide insights into harnessing this reactivity for successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the molecule's electronic properties and potential for multiple reactive sites. The electron-withdrawing nitro group can deactivate the indazole ring, influencing the rate and efficiency of catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] Additionally, the presence of the free amino group and the indazole N-H can lead to catalyst inhibition or undesired side reactions if not properly managed. Low solubility of the starting material and products can also pose significant challenges for reaction setup and purification.
Q2: How does the nitro group at the 5-position affect the reactivity of the amino group at the 3-position?
A2: The nitro group at the 5-position exerts a strong electron-withdrawing effect through resonance and induction. This effect deactivates the entire indazole ring system, making the amino group at the 3-position less nucleophilic than in indazoles without such a substituent. This reduced nucleophilicity can necessitate more forcing reaction conditions (e.g., stronger bases, higher temperatures) for reactions like amide bond formation or Buchwald-Hartwig amination.
Q3: What is the typical solubility of this compound and its derivatives?
A3: this compound and many of its derivatives exhibit limited solubility in common organic solvents at room temperature.[5] It is often described as a yellow to green powder.[5] While it is soluble in polar aprotic solvents like DMF and DMSO, its poor solubility in less polar solvents like toluene or dioxane can be problematic for certain cross-coupling reactions. It's crucial to perform solubility tests with your specific reaction solvent system before scaling up.
Q4: Can the indazole N-H interfere with coupling reactions?
A4: Yes, the acidic proton of the indazole N-H can interfere in several ways. It can react with strong bases, potentially altering the stoichiometry of the base in the reaction. More critically, the unprotected N-H can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive dimeric species.[6] For this reason, N-protection strategies are sometimes employed, although direct coupling on the NH-free indazole is often desirable to avoid extra synthetic steps.
Troubleshooting Guide for Common Coupling Reactions
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple an aryl boronic acid with a halogenated derivative of this compound (e.g., a bromo or chloro derivative) and observe low to no product formation.
Workflow for Troubleshooting Low Suzuki-Miyaura Coupling Yield
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Detailed Causality and Solutions:
-
Reduced Nucleophilicity: The electron-withdrawing nitro group reduces the nucleophilicity of the 3-amino group, making the coupling more challenging.
-
Solution: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. [7]* Competitive N-H Arylation: The indazole N-H can also undergo arylation, leading to a mixture of products.
-
Solution: While direct arylation is often preferred, if selectivity is an issue, consider protecting the indazole nitrogen with a readily cleavable group like BOC or SEM.
-
-
Catalyst Inhibition: Similar to the Suzuki coupling, the nitrogen atoms of the indazole can inhibit the palladium catalyst.
-
Solution: The use of specialized Buchwald-Hartwig ligands is crucial. Ligands like BrettPhos or the use of G3/G4 precatalysts can be highly effective.
-
Optimized Protocol for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | A highly active precatalyst for C-N bond formation. [8] |
| Base | NaOtBu (1.5 equiv.) | A strong base required for deprotonating the less nucleophilic amine. |
| Solvent | Toluene or Dioxane | Common solvents for this transformation. |
| Temperature | 100-110 °C | Higher temperatures are often needed to overcome the lower reactivity of the amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for maintaining catalyst activity. |
Problem 3: Difficulty in Amide Bond Formation
You are trying to form an amide bond by reacting this compound with an acyl chloride or using standard peptide coupling reagents (e.g., HATU, HOBt) and are getting low yields or complex mixtures.
Detailed Causality and Solutions:
-
Low Nucleophilicity of the Amine: As previously discussed, the 3-amino group is electronically deactivated.
-
Solution:
-
For Acyl Chlorides: Use a stronger, non-nucleophilic base like triethylamine or DIPEA in an aprotic solvent. Running the reaction at slightly elevated temperatures (e.g., 40-50 °C) can also improve the rate. [9][10] 2. For Peptide Coupling Reagents: Increase the amount of coupling reagent and base. Allow for longer reaction times. The use of stronger activating agents might be necessary.
-
-
-
Side Reactions with Acylating Agent: The indazole N-H can also be acylated, leading to a mixture of N-acylated and di-acylated products.
-
Solution: Perform the reaction at low temperatures (0 °C to room temperature) and add the acylating agent slowly to favor acylation at the more nucleophilic (though still deactivated) 3-amino position.
-
-
Hydrolysis of Acyl Chloride: If the reaction is not strictly anhydrous, the acyl chloride can hydrolyze, reducing the effective concentration of your acylating agent.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Optimized Protocol for Amide Coupling (with Acyl Chloride)
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (2.0 equiv.) | Acts as a scavenger for the HCl byproduct and facilitates the reaction. |
| Solvent | Anhydrous THF or DCM | Aprotic solvents that are generally unreactive towards the reagents. |
| Temperature | 0 °C to Room Temperature | Slow addition at low temperature can improve selectivity for the amino group. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from entering the reaction. |
Conclusion
Optimizing coupling reactions with this compound requires a careful consideration of its unique electronic properties. By understanding the role of the electron-withdrawing nitro group and the potential for side reactions involving the indazole N-H and the 3-amino group, researchers can rationally design their experiments. The key to success often lies in the judicious choice of catalyst system, base, and reaction conditions tailored to overcome the inherent challenges of this substrate. This guide provides a starting point for troubleshooting and optimization, but as with all chemical research, empirical testing and careful analysis are paramount.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
5-Nitroindazole. PubChem. Available from: [Link]
-
Nitroreductase-triggered indazole formation. ChemRxiv. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. Available from: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
-
5-nitroindazole. Organic Syntheses. Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. Available from: [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Ospace @ University of Pennsylvania. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available from: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
This compound. J&K Scientific. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
5-Nitro-1H-indazole - SAFETY DATA SHEET. Available from: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available from: [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides. ResearchGate. Available from: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
7-fluoro-5-nitro-1H-indazol-3-amine. PubChem. Available from: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rvrlabs.com [rvrlabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-nitro-1H-indazol-3-amine under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-nitro-1H-indazol-3-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Understanding the Inherent Stability of this compound
The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry and drug development. The molecule's structure, featuring an indazole core substituted with a nitro group and an amine group, presents a unique set of chemical properties that influence its reactivity under different pH conditions.
FAQ 1: What are the key structural features of this compound that influence its stability?
The stability of this compound is primarily governed by the interplay of its functional groups:
-
Indazole Core: The indazole ring system is aromatic, which imparts a degree of inherent stability.[1] However, the presence of two nitrogen atoms allows for tautomerism (1H and 2H forms), which can influence reactivity.[1][2] The 1H-tautomer is generally the most predominant and thermodynamically stable.[1][2]
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group significantly influences the electron density of the indazole ring. This can make the ring more susceptible to nucleophilic attack, particularly under basic conditions. The nitro group itself can be a site for reduction under certain conditions.[3][4]
-
Amine Group (-NH2): The amine group is basic and can be protonated under acidic conditions. This protonation can alter the molecule's solubility and electronic properties, potentially impacting its stability.
Section 2: Troubleshooting Stability Issues in Acidic Conditions
Researchers often encounter challenges when working with this compound in acidic environments. These can range from unexpected color changes to the formation of unknown impurities.
FAQ 2: My solution of this compound in acidic media turned a different color. What could be the cause?
A color change in an acidic solution of this compound often indicates a chemical transformation. The most probable cause is the protonation of the amine group and potentially the nitrogen atoms in the indazole ring. This alteration of the chromophore can lead to a shift in the wavelength of light it absorbs. While this may not always signify degradation, it is a critical observation that warrants further investigation to rule out decomposition.
FAQ 3: I am observing the formation of an unknown impurity when using this compound in a reaction with a strong acid. What is a likely degradation pathway?
Under strongly acidic conditions, particularly at elevated temperatures, hydrolysis of the amine group can occur, although this is generally less common than other degradation pathways. A more likely scenario involves reactions of the indazole ring itself. For instance, in the presence of certain reagents, electrophilic substitution on the benzene ring portion of the indazole could be facilitated by the acidic environment.
It is also important to consider the potential for interaction with other components in the reaction mixture. For example, a study on the reaction of nitroindazoles with formaldehyde in aqueous hydrochloric acid demonstrated the formation of (1H-indazol-1-yl)methanol derivatives.[5][6] While this is a specific reaction, it highlights the reactivity of the indazole core under acidic conditions.
Experimental Protocol: Assessing Stability in Acidic Conditions (Forced Degradation)
This protocol outlines a forced degradation study to identify potential degradation products under acidic stress.[7][8][9][10][11]
Objective: To intentionally degrade this compound under acidic conditions to identify degradation products and establish a stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
In a separate vial, repeat the process with 1 M HCl.
-
Prepare a control sample by mixing the stock solution with high-purity water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Monitor the samples visually for any changes.
-
Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH solution to a pH of approximately 7.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control.
-
Peak Identification: Identify and quantify any degradation products. If necessary, use LC-MS to determine the mass of the degradation products for structural elucidation.
Data Interpretation:
| Condition | Incubation Time (h) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M HCl, 60°C | 48 | ||
| 1 M HCl, 60°C | 24 | ||
| 1 M HCl, 60°C | 48 |
This table should be populated with experimental data.
Workflow for Acidic Stability Testing
Caption: Workflow for forced degradation under acidic conditions.
Section 3: Navigating Stability Challenges in Basic Conditions
The presence of a strong electron-withdrawing nitro group makes this compound particularly susceptible to degradation under basic conditions.
FAQ 4: I'm observing rapid degradation of this compound in the presence of a strong base. What are the likely degradation pathways?
Under basic conditions, the indazole ring is activated towards nucleophilic attack. The nitro group strongly withdraws electron density, making the carbon atoms of the benzene ring electron-deficient. A strong base, such as hydroxide, can act as a nucleophile and attack the ring, potentially leading to ring-opening or the formation of hydroxylated byproducts.
Furthermore, the protons on the indazole nitrogen atoms are acidic and can be abstracted by a strong base. The resulting anion may be less stable and more prone to decomposition.
Experimental Protocol: Assessing Stability in Basic Conditions (Forced Degradation)
This protocol is designed to evaluate the stability of this compound under basic stress.
Objective: To induce and characterize the degradation of this compound in a basic environment.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrochloric acid (HCl), 0.1 M and 1 M (for neutralization)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound as described in the acidic stability protocol.
-
Basic Stress:
-
In separate vials, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Prepare a control sample with high-purity water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period, monitoring for changes.
-
Neutralization: After incubation, cool the samples and neutralize them with HCl to a pH of approximately 7.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Peak Identification: Identify and quantify any degradation products, using LC-MS for structural insights if necessary.
Data Interpretation:
| Condition | Incubation Time (h) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M NaOH, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 48 | ||
| 1 M NaOH, 60°C | 24 | ||
| 1 M NaOH, 60°C | 48 |
This table should be populated with experimental data.
Logical Relationship of Factors Affecting Basic Degradation
Caption: Factors contributing to degradation in basic media.
Section 4: General Recommendations for Handling and Storage
To minimize degradation and ensure the integrity of your experimental results, please adhere to the following best practices for handling and storing this compound.
FAQ 5: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[12] Exposure to light, heat, and moisture should be minimized. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for an extended period.
FAQ 6: Are there any solvents I should avoid when working with this compound?
While this compound is soluble in many common organic solvents, it is crucial to avoid strongly acidic or basic solvent systems for routine handling and storage of solutions. If a reaction requires acidic or basic conditions, the exposure time should be minimized, and the temperature should be kept as low as possible to reduce the rate of potential degradation. Always use high-purity, anhydrous solvents when possible to prevent hydrolysis.
References
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - MDPI. Available from: [Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PubMed. Available from: [Link]
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Available from: [Link]
-
5-Nitroindazole | C7H5N3O2 - PubChem. Available from: [Link]
-
5-nitroindazole - Organic Syntheses Procedure. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
This compound | 41339-17-7 - J&K Scientific. Available from: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. Available from: [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. Available from: [Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]
-
5-Nitro-1H-indazole-3-carboxylic acid - Lead Sciences. Available from: [Link]
-
Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. Available from: [Link]
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Forced degradation studies - MedCrave online. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
-
7-fluoro-5-nitro-1H-indazol-3-amine | C7H5FN4O2 - PubChem. Available from: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available from: [Link]
-
5-Nitroindazole | 5401-94-5 | Leading Supplier - Macsen Labs. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. scribd.com [scribd.com]
- 11. jddtonline.info [jddtonline.info]
- 12. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: Troubleshooting Catalytic Hydrogenation of Nitro Groups to Amines
Welcome to the Technical Support Center for the catalytic hydrogenation of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental observations and solutions, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Conversion of the Starting Material
Question: My hydrogenation reaction has stalled, showing little to no consumption of the nitro compound. What are the likely causes and how can I resolve this?
Answer: This is a common issue that typically points to a problem with the catalyst, the reaction conditions, or the reagents. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on the catalyst may be blocked by impurities. Common poisons for noble metal catalysts include sulfur compounds (thiols, thioethers), some nitrogen-containing heterocycles, and heavy metal ions.[1][2][3] Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents and reagents. If poisoning is suspected, the catalyst may need to be replaced.
-
Deactivation: The catalyst may have lost activity due to improper storage (e.g., exposure to air for pyrophoric catalysts like Raney Nickel) or handling.[1] It is always advisable to use a fresh batch of catalyst to rule out deactivation.
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. A typical loading for 10% Pd/C is 5-10 mol% of the substrate.[1]
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: While a hydrogen-filled balloon is often sufficient for simple reductions, more challenging substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar apparatus.[1][4]
-
Incorrect Temperature: Many hydrogenations proceed efficiently at room temperature.[1] However, for some substrates, gentle heating may be necessary to increase the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or promote side reactions.[1]
-
Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can severely limit the reaction rate.[1] Ensure vigorous stirring to maximize contact between all components.
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the nitroaromatic substrate is not fully dissolved in the chosen solvent, the reaction will be slow.[1][4] Common and effective solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1] For very hydrophobic substrates, a protic co-solvent like ethanol or acetic acid can be beneficial.[4][5]
-
Solvent Purity: The solvent must be pure and dry. Water can sometimes act as a temporary poison for the catalyst.[1]
-
Troubleshooting Workflow for Low Conversion:
Caption: Simplified reaction pathway showing the formation of byproducts.
Issue 3: Poor Chemoselectivity (Reduction of Other Functional Groups)
Question: The nitro group is being reduced, but other functional groups in my molecule are also reacting. How can I improve the chemoselectivity for the nitro group reduction?
Answer: Achieving high chemoselectivity in the presence of other reducible functional groups is a common challenge. The choice of catalyst, reaction conditions, and additives can significantly influence the outcome. [1][6]
Catalyst and Condition Selection for Chemoselectivity:
| Functional Group to Preserve | Recommended Conditions & Catalyst | Considerations |
| Alkenes/Alkynes | Use catalysts with lower activity towards C-C multiple bonds, such as certain modified Pt or Ni catalysts. [7]Transfer hydrogenation can sometimes be more selective. | Pd/C is highly active for the hydrogenation of alkenes and alkynes. [8][9] |
| Halogens (Cl, Br, I) | Raney Nickel is often a better choice than Pd/C, which is known to cause dehalogenation. [8][10]Sulfided Pt/C can also be highly selective. [10] | Dehalogenation is a common side reaction with Pd/C, especially for aryl bromides and iodides. [11] |
| Carbonyls (Aldehydes/Ketones) | Tin(II) chloride (SnCl2) in ethanol or ethyl acetate is a mild and selective method. [8][10]Iron in acidic media (e.g., Fe/HCl) is also a good option. [8][12] | Catalytic hydrogenation can reduce aldehydes and ketones, although often under more forcing conditions than nitro group reduction. [1] |
| Nitriles | Careful optimization of reaction conditions is needed. Non-catalytic methods like SnCl2 or Fe/HCl are generally preferred to avoid nitrile reduction. [10] | Catalytic hydrogenation can reduce nitriles to primary amines. [13] |
| Benzyl Ethers | Avoid Pd/C, as it is a common catalyst for hydrogenolysis and debenzylation. [9]Consider alternative reduction methods like Fe/HCl or SnCl2. [8][12] | Pd/C is very effective for cleaving benzyl ethers. [9] |
Troubleshooting Workflow for Poor Chemoselectivity:
Caption: Troubleshooting workflow for poor chemoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF). [4]2. Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution. [4]3. Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary. [4]
Protocol 2: Selective Reduction using Tin(II) Chloride
-
Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq). [4]2. Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization or column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Li, Y., et al. (2021).
- University of Oxford, Department of Chemistry.
- Kim, D., et al. (2014). Chemoselective Hydrogenation of Unsaturated Nitro Compounds to Unsaturated Amines by Ni-Sn Alloy Catalysts.
- Maj, A. M., et al. (2021).
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Roiban, D., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Wang, L., et al. (2017).
- BenchChem. (2025).
- BenchChem. (2025).
- Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitroarenes with Supported Gold Catalysts.
- Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- Wikipedia. (n.d.). Palladium on carbon.
- Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C).
- Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? [YouTube video].
- Google Patents. (1996).
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
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- 7. academic.oup.com [academic.oup.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 5-nitro-1H-indazol-3-amine
Welcome to the technical support center for the synthesis of 5-nitro-1H-indazol-3-amine (CAS: 41339-17-7).[1] This guide is designed for researchers, chemical engineers, and drug development professionals to address the common challenges encountered during the scale-up of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during process development and troubleshooting.
Overview of the Primary Synthetic Route
The most direct and commonly employed route for the synthesis of this compound involves the cyclization of 2-amino-5-nitrobenzonitrile with hydrazine hydrate.[2] This reaction is valued for its atom economy and straightforward approach. The general transformation is depicted below.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, offering insights into potential causes and robust solutions for scaling up the synthesis.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: My lab-scale reaction provides a good yield (>85%), but upon increasing the batch size, the yield has dropped significantly, and HPLC analysis shows a large amount of unreacted 2-amino-5-nitrobenzonitrile. What are the likely causes?
A: This is a classic scale-up challenge often tied to mass and heat transfer limitations. Several factors could be at play:
-
Suboptimal Temperature Control: The larger volume of a reactor has a lower surface-area-to-volume ratio, making both heating and cooling less efficient than in laboratory glassware. The reaction may not be reaching or maintaining the optimal temperature required for complete conversion.[3]
-
Solution: Ensure your reactor's heating jacket is performing to specification. Monitor the internal batch temperature, not just the jacket temperature. You may need to increase the jacket setpoint or prolong the reaction time to compensate for slower heat transfer.
-
-
Poor Solubility and Mixing: The starting material, 2-amino-5-nitrobenzonitrile, may have limited solubility in common solvents. In a large, poorly agitated vessel, undissolved solids can settle, effectively removing them from the reaction.
-
Solution: Verify that the chosen solvent can fully dissolve the starting material at the reaction temperature.[3] Consider a solvent screen to find a more suitable medium (e.g., n-butanol, DMF, or DMSO have been used for similar syntheses).[4] On scale, ensure the agitation speed is sufficient to maintain a homogenous slurry or solution. The impeller design (e.g., pitch-blade turbine vs. anchor) is critical for effective solid suspension.
-
-
Incorrect Stoichiometry: While seemingly simple, ensuring the correct charge of hydrazine hydrate is crucial. A volatile or hydroscopic reagent can lead to charge errors during scale-up.
-
Solution: Use a calibrated and verified addition system (e.g., a mass flow meter or a dedicated charge vessel on load cells). Always use a fresh, assayed bottle of hydrazine hydrate and account for its concentration (typically 64% or 80% in water).
-
Issue 2: Increased Levels of Impurities
Q: On scale-up, I'm observing a new, significant impurity that was minor in the lab. How can I identify and mitigate this?
A: Impurity profiles frequently change during scale-up due to altered reaction kinetics and localized concentration gradients.
-
Cause 1: Localized "Hot Spots": Inefficient mixing can lead to localized areas of high reactant concentration and temperature, especially during the addition of hydrazine hydrate, which can be an exothermic process.[5] This can accelerate side reactions or cause product degradation.
-
Solution: Implement a slow, subsurface addition of the hydrazine hydrate into a well-agitated vessel. This ensures rapid dispersion and heat dissipation. For critical processes, a Process Hazard Analysis (PHA) and reaction calorimetry (DSC or TSu) are recommended to quantify the heat of reaction and ensure your cooling system can handle the thermal load.
-
-
Cause 2: Hydrazone Formation: Incomplete cyclization can sometimes lead to the isolation of hydrazone intermediates.[3]
-
Solution: Ensure adequate reaction time and temperature. The presence of these intermediates suggests the cyclization step is the rate-limiting part of the process and requires more energy or time to complete.
-
-
Cause 3: Nitrosamine Impurities: Although the primary reaction does not use nitrites, contamination of starting materials or reagents, or side reactions involving the nitro group under certain conditions, can be a concern, especially given the regulatory focus on nitrosamines.[6]
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete conversion (low temp, short time, poor mixing) | Optimize reaction parameters; improve agitation. |
| Hydrazone Intermediate | Incomplete cyclization | Increase reaction temperature or time. |
| Thermal Degradation Products | Localized overheating; prolonged reaction time at high temp | Controlled subsurface addition; monitor reaction to completion. |
| N-Nitrosamines | Contamination or unforeseen side reactions | Use high-purity reagents; conduct a risk assessment.[6] |
Issue 3: Product Isolation and Physical Properties
Q: The product crystallized well in the lab, but in the plant, it "oiled out" or formed very fine particles that are slow to filter and difficult to dry. Why is this happening?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rates and shear forces from agitation.
-
Cause: Uncontrolled Crystallization: Rapid cooling, often a consequence of a large temperature differential between the batch and the cooling jacket, leads to high supersaturation and the formation of fine, poorly-formed crystals or amorphous oil.
-
Solution: Implement a controlled cooling profile (e.g., 10-20 °C per hour).[5] Introduce seed crystals at the appropriate temperature (just below the saturation point) to control crystal growth and particle size.[5] An aging period, where the slurry is held at the final crystallization temperature for several hours with gentle agitation, can improve crystal morphology and purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting material specifications for the 2-amino-5-nitrobenzonitrile? A1: Purity is paramount. It should be >97% by HPLC to avoid introducing impurities into the final product.[2] Key impurities to watch for in the starting material include isomers (e.g., 4-amino-3-nitrobenzonitrile) and residual reagents from its own synthesis.[8] Particle size can also be important for dissolution rates in the reactor.
Q2: What are the primary safety concerns when handling hydrazine hydrate at an industrial scale? A2: Hydrazine hydrate is acutely toxic, a suspected carcinogen, and corrosive. All transfers and handling must be done in a closed system with appropriate local exhaust ventilation. Personnel must be equipped with personal protective equipment (PPE), including chemical-resistant gloves, suits, and respiratory protection. A thorough risk assessment and adherence to strict handling protocols are mandatory.
Q3: How can I best monitor the reaction progress at scale? A3: In-process control (IPC) via HPLC is the most reliable method. Develop a validated HPLC method that can clearly separate the starting material, product, and any known impurities. Take samples periodically (e.g., every 1-2 hours) after the reaction reaches temperature. The reaction is considered complete when the starting material is consumed to a predetermined level (e.g., <1.0% by area).
Q4: Are there any specific considerations for drying the this compound product? A4: Yes. As a nitroaromatic compound, it is energetically active and has the potential to be thermally unstable. The drying temperature should be kept as low as is practical to achieve the desired solvent removal, typically not exceeding 50-60°C under vacuum. A differential scanning calorimetry (DSC) analysis of the final product is highly recommended to determine the onset of decomposition and establish a safe maximum drying temperature.
Troubleshooting Workflow
The following decision tree provides a logical path for diagnosing and resolving common issues during the scale-up synthesis.
Caption: A decision tree for troubleshooting scale-up issues.
Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is a representative procedure adapted for a laboratory setting that highlights key considerations for scalability.
Reaction: Cyclization of 2-amino-5-nitrobenzonitrile
| Reagent | CAS No. | MW | Eq. | Amount |
| 2-Amino-5-nitrobenzonitrile | 17420-30-3 | 163.13 | 1.0 | 16.3 g |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 3.0 | 9.4 g |
| n-Butanol | 71-36-3 | 74.12 | - | 160 mL |
Procedure:
-
Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Reagent Charge: Charge the reactor with 2-amino-5-nitrobenzonitrile (16.3 g) and n-butanol (160 mL).
-
Inerting: Purge the vessel with nitrogen for 15 minutes.
-
Heating: Begin agitation and heat the slurry to 115 °C. A homogenous solution should be obtained.
-
Hydrazine Addition: CAUTION: Hydrazine is toxic and potentially carcinogenic. Handle only in a well-ventilated fume hood with appropriate PPE. Add the hydrazine hydrate (9.4 g) dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature between 115-120 °C.
-
Reaction: Maintain the reaction mixture at 115-120 °C for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is <1.0% of the total peak area.
-
Cool-Down: Once complete, cool the reaction mixture to 20-25 °C over 2-3 hours. The product should precipitate.
-
Isolation: Filter the resulting slurry, and wash the filter cake with cold n-butanol (2 x 20 mL).
-
Drying: Dry the solid product in a vacuum oven at 50 °C until constant weight is achieved.
References
- Benchchem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- Benchchem. (2026). Resolving common issues in scaling up indazole synthesis.
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Vasudevan, A., et al. (2009). Synthesis of 3-amino-1H-indazoles. Journal of Organic Chemistry.
-
Porter, H. D., & Peterson, W. D. (1941). 5-Nitroindazole. Organic Syntheses, 21, 79. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes. [Link]
- Google Patents. (n.d.).
-
Asian Publication Corporation. (2021). Nitrosamine Impurities. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemscene.com [chemscene.com]
- 8. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
preventing unwanted side reactions during derivatization of 5-nitro-1H-indazol-3-amine
Welcome to the technical support center for the synthesis and derivatization of 5-nitro-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but reactive scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its derivatization and prevent common side reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound and how does the nitro group influence reactivity?
A1: this compound has three primary nucleophilic centers: the exocyclic 3-amino group (-NH₂), the N1 position of the indazole ring, and the N2 position of the indazole ring. The electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene portion of the ring toward electrophilic aromatic substitution but, more importantly, it increases the acidity of the N1-H proton, making it easier to deprotonate under basic conditions. This enhances the nucleophilicity of the N1 anion, making it a strong competitor with the 3-amino group in many reactions.
Q2: What are the typical solubility characteristics of this compound?
A2: this compound is a relatively polar compound. It typically exhibits poor solubility in nonpolar solvents like hexanes and toluene, moderate solubility in chlorinated solvents like dichloromethane (DCM), and good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), especially upon gentle heating. Its solubility in protic solvents like ethanol or methanol is moderate.
Q3: Is this compound stable under standard reaction conditions?
A3: The compound is generally stable under neutral and acidic conditions at moderate temperatures. However, under strongly basic conditions or in the presence of certain reducing agents, it can be unstable. The nitro group is susceptible to reduction, and the indazole ring can be sensitive to harsh nucleophiles or high temperatures.[1][2] Always monitor reactions by TLC or LC-MS to check for decomposition.
II. Troubleshooting Guide: Preventing Unwanted Side Reactions
This section provides detailed solutions to specific problems encountered during the derivatization of this compound.
Scenario 1: N-Alkylation - Poor Regioselectivity
Problem: My N-alkylation reaction is producing a mixture of N1, N2, and 3-NH-alkylated products, which are difficult to separate and result in a low yield of the desired isomer.
Root Cause Analysis: The indazole scaffold exists in two tautomeric forms (1H and 2H), and deprotonation can generate an ambidentate anion with nucleophilic character at both N1 and N2.[3] Furthermore, the 3-amino group remains a competing nucleophile. The final ratio of products is highly dependent on the interplay between the base, solvent, temperature, and the nature of the alkylating agent (electrophile).[4][5][6]
Solutions & Protocols:
Controlling regioselectivity requires fine-tuning the reaction conditions to favor one nucleophilic site over the others. Steric and electronic effects play a major role.[4][5]
-
For Selective N1-Alkylation: This is often favored by using a strong, non-nucleophilic hydride base in a polar aprotic solvent. The sodium cation (Na+) from NaH is believed to coordinate with the N2 lone pair, sterically hindering attack at N2 and directing the electrophile to the N1 position.[4][5][6]
-
For Selective N2-Alkylation: N2-alkylation is more challenging to achieve selectively. Some literature suggests that Mitsunobu conditions or the use of specific substituents on the indazole ring (e.g., an electron-withdrawing group at C7) can favor N2-alkylation.[4][5]
-
For Selective 3-Amino Alkylation: To favor alkylation on the exocyclic amine, it is often necessary to use protecting groups on the indazole nitrogens. Alternatively, reductive amination is a highly selective method if the goal is to introduce an alkyl group via a carbonyl compound.
Decision Workflow for N-Alkylation
The following diagram illustrates a decision-making process for optimizing N-alkylation selectivity.
Caption: Decision tree for regioselective N-alkylation.
Table 1: Comparative Conditions for Indazole N-Alkylation
| Condition Set | Base / Reagent | Solvent | Typical Outcome | Reference |
| A | NaH | THF, DMF | Favors N1-alkylation | [4][5] |
| B | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Often gives N1/N2 mixtures | [3] |
| C | Mitsunobu (DEAD/PPh₃) | THF | Can favor N2-alkylation | [4] |
| D | Reductive Amination | MeOH, AcOH | Selective for 3-NH₂ | N/A |
Scenario 2: N-Acylation - Di-acylation and Low Yield
Problem: When attempting to acylate the 3-amino group with an acyl chloride or anhydride, I am getting a significant amount of a di-acylated side product and my overall yield is low.
Root Cause Analysis: As with alkylation, the N1 position of the indazole ring becomes a potent nucleophile upon deprotonation by the base (e.g., pyridine, triethylamine) used in the reaction. This leads to competing acylation at both the 3-amino group and the N1 position. Standard Friedel-Crafts acylation conditions are generally not suitable for electron-rich heterocycles like indazoles due to multiple side reactions.[7][8]
Solutions & Protocols:
The key to selective 3-amino acylation is to suppress the nucleophilicity of the ring nitrogens.
-
Acidic Conditions: One of the most effective methods is to perform the acylation under strongly acidic conditions.[9] The acid protonates all nitrogen atoms, but the exocyclic 3-amino group remains the most nucleophilic site for reaction with the acylating agent. The protonated ring nitrogens are effectively "protected" and non-nucleophilic.
-
Protecting Group Strategy: An alternative, albeit longer, route is to first protect the N1 position with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Benzyl.[10][11] After protection, the 3-amino group can be selectively acylated, followed by deprotection of N1.
Protocol: Selective O-Acylation of Unprotected Hydroxyamino Acids (Adapted for N-Acylation)
This protocol is adapted from the principle of chemoselective O-acylation of hydroxyamino acids under acidic conditions, which prevents amine acylation by protonation.[9]
-
Dissolution: Suspend 1.0 equivalent of this compound in trifluoroacetic acid (TFA) or a mixture of TFA and DCM (approx. 0.2-0.5 M concentration) at 0 °C.
-
Acylation: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 to 1.5 equivalents) dropwise to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Scenario 3: Unwanted Nitro Group Reduction
Problem: During a reaction, such as a palladium-catalyzed cross-coupling or a deprotection step involving catalytic hydrogenation (H₂, Pd/C), my nitro group is being reduced to an amine.
Root Cause Analysis: The aromatic nitro group is highly susceptible to reduction under various conditions, especially catalytic hydrogenation and with many metal-based reducing systems (e.g., SnCl₂, Fe/HCl).[1][2][12] This lack of chemoselectivity complicates multi-step syntheses where the nitro group must be preserved.
Solutions & Protocols:
Choosing a reducing agent or reaction condition that is chemoselective for the desired transformation while leaving the nitro group intact is critical.
-
Avoid Catalytic Hydrogenation: If other functional groups need to be reduced (e.g., a benzyl protecting group removed), avoid standard H₂/Pd-C conditions. Alternative deprotection methods should be explored.
-
Use Chemoselective Reducing Agents: If the goal is to reduce the nitro group, but in the presence of other sensitive functionalities, specific reagents can be used. Systems like hydrazine glyoxylate with Zn or Mg powder, or diboronic acid have been shown to selectively reduce nitro groups while tolerating other reducible groups like halogens or esters.[13]
-
Modify Cross-Coupling Conditions: For palladium-catalyzed reactions, ensure the conditions are strictly anhydrous and anaerobic. The choice of ligand, base, and solvent can sometimes mitigate side reductions. If reduction persists, consider performing the cross-coupling before introducing the nitro group if the synthetic route allows.
Chemoselectivity Guide for Nitro Group Stability
Caption: Troubleshooting workflow for nitro group stability.
Scenario 4: Issues with Sandmeyer-Type Reactions
Problem: I am trying to convert the 3-amino group into a halide or other group via a Sandmeyer reaction, but the reaction is failing or giving complex mixtures and tar.
Root Cause Analysis: The Sandmeyer reaction requires the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid).[14][15][16] Indazole-based diazonium salts can be unstable. Furthermore, the acidic conditions can lead to side reactions on the indazole ring itself, and the presence of the nitro group can further complicate the radical-based mechanism of the copper-catalyzed substitution.[17][18] Phenol formation from reaction with water is a common side product.[17]
Solutions & Protocols:
-
Low Temperature is Crucial: The diazotization step must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Control of Acidity: Use a sufficient excess of strong acid (e.g., HCl, H₂SO₄) to ensure complete protonation and diazotization.
-
Freshly Prepared Catalyst: Ensure the copper(I) salt (e.g., CuCl, CuBr) is fresh and active. It can be prepared in situ from the corresponding copper(II) salt.[17]
-
Alternative Methods: If the classical Sandmeyer reaction fails, consider alternative methods for introducing the desired functionality. For example, a nucleophilic aromatic substitution (SNAAr) on a 3-halo-5-nitroindazole precursor might be a more reliable route than a Sandmeyer reaction on the 3-aminoindazole.
III. References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
-
Anonymous. (n.d.). A new reagent for selective reduction of nitro group.
-
Anonymous. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
-
Barbero, M., et al. (2001). Synthesis.
-
Han, M. S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry.
-
Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules.
-
Martinez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
Rakib, E. M., et al. (n.d.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
Unknown. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.
-
Various Authors. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
-
Various Authors. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
-
Various Authors. (n.d.). Protecting groups. Oxford Learning Link.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
Williamson, K. L. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
-
Wutz, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. John Wiley and Sons.
-
Zhdankin, V. V. (2025). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Sandmeyer Reaction [organic-chemistry.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. byjus.com [byjus.com]
optimizing selectivity in enzymatic assays involving nitroindazole compounds
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to . This resource is structured to move from foundational knowledge to specific, actionable troubleshooting protocols, ensuring you can diagnose and resolve common issues encountered in the lab.
Technical Support Center: Optimizing Nitroindazole-Based Enzymatic Assays
Nitroindazole scaffolds are valuable tools, particularly as inhibitors of Nitric Oxide Synthases (NOS). However, achieving clean, selective results in enzymatic assays requires a nuanced understanding of their chemical properties and potential interactions. This guide provides the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions about using nitroindazole compounds in enzymatic assays.
Q1: What is the primary mechanism of action for 7-nitroindazole, and what is its typical selectivity profile?
A1: The primary target for 7-nitroindazole (7-NI) and its derivatives is neuronal Nitric Oxide Synthase (nNOS). The inhibition mechanism is competitive with respect to the L-arginine substrate and involves interaction with the enzyme's heme group.[1] While 7-NI is highly selective for nNOS, it can inhibit other isoforms at higher concentrations. It's crucial to understand the selectivity window for your specific compound and target.
| Target Enzyme | Typical IC50 / Potency | Notes |
| nNOS (NOS1) | High Potency (e.g., IC50 ≈ 0.47 µM for 7-NI) | Primary, high-affinity target. |
| eNOS (NOS3) | Lower Potency | Inhibition is often observed at higher concentrations (e.g., >10 µM).[2] |
| iNOS (NOS2) | Lower Potency | Generally less sensitive than nNOS, but cross-reactivity is possible. |
| MAO-B | Moderate Potency | Monoamine Oxidase B is a known off-target for the 7-nitroindazole scaffold.[3] |
Q2: I'm having trouble dissolving my nitroindazole compound. What are the best practices for preparing stock solutions?
A2: Nitroindazole compounds typically exhibit poor aqueous solubility.[4][5] The standard and recommended practice is to first prepare a high-concentration stock solution in an organic solvent, most commonly 100% dimethyl sulfoxide (DMSO).
Best Practices:
-
Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution; gentle warming or vortexing can help.
-
Working Dilutions: Create intermediate dilutions from your primary stock.
-
Final Assay Concentration: When adding the compound to your aqueous assay buffer, ensure the final DMSO concentration is kept low, typically ≤ 1% . High concentrations of DMSO can perturb enzyme structure and affect activity.[6][7][8][9][10]
-
Preventing Precipitation: To avoid having your compound crash out of solution, add the DMSO stock to the aqueous buffer while vortexing or mixing to promote rapid dispersion.
Q3: What are the most common sources of interference I should be aware of with these compounds?
A3: Nitroaromatic compounds like nitroindazoles are a well-known source of assay interference, particularly in fluorescence-based assays.[11][12][13] The two primary mechanisms are:
-
Compound Autofluorescence: The compound itself may fluoresce when excited at the same wavelength as your assay's fluorophore, leading to a false positive signal.[14]
-
Fluorescence Quenching: The compound can absorb the light emitted by the fluorophore, leading to a false negative signal (apparent inhibition).[11]
Additionally, at higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, a phenomenon known as promiscuous inhibition.
Part 2: Troubleshooting Guides
This section provides step-by-step workflows to diagnose and solve specific experimental problems.
Problem 1: Poor Selectivity or Suspected Off-Target Effects
You observe inhibition in your assay, but you're concerned it's not due to the intended target or that the compound is hitting multiple targets.
Poor selectivity can arise from using too high a compound concentration, leading to inhibition of lower-affinity targets like other NOS isoforms or unrelated enzymes.[2] The 7-nitroindazole scaffold is known to have off-target activity against MAO-B, and broader screening has suggested potential low-affinity interactions with some kinases.[3]
Caption: Workflow for diagnosing poor selectivity.
Protocol 1: MAO-B Counter-Screen Assay (Fluorometric)
This protocol is adapted from standard fluorometric MAO-B inhibitor screening kits and is designed to detect off-target inhibition by your nitroindazole compound.[15][16][17]
-
Reagent Preparation:
-
MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme: Reconstitute human recombinant MAO-B in assay buffer. Keep on ice.
-
Substrate: Prepare a stock solution of Tyramine or another suitable MAO-B substrate.
-
Detection Reagents: Prepare Amplex® Red reagent and Horseradish Peroxidase (HRP) according to the manufacturer's instructions.
-
Test Compound: Prepare a 10X working stock of your nitroindazole compound in MAO-B Assay Buffer (ensure final DMSO is <1%).
-
Positive Control: Prepare a 10X working stock of Selegiline (a known MAO-B inhibitor).
-
-
Assay Procedure (96-well black plate):
-
Add 10 µL of your test compound, positive control, or assay buffer (for "Enzyme Control" wells) to the appropriate wells.
-
Add 50 µL of diluted MAO-B enzyme solution to all wells.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind.
-
Prepare the Substrate Solution Mix containing assay buffer, substrate, Amplex® Red, and HRP.
-
Initiate the reaction by adding 40 µL of the Substrate Solution Mix to all wells.
-
Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 30-40 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the Enzyme Control. Significant inhibition confirms off-target activity.
-
Protocol 2: Kinase Selectivity Profiling
A cost-effective strategy is to perform an initial screen at a single high concentration, followed by full IC50 determination for any identified "hits".[1][18][19]
-
Primary Screen (Single-Dose):
-
Select a panel of kinases. Commercial services offer broad panels (e.g., >300 kinases).[20][21]
-
Screen your nitroindazole compound at a single concentration (e.g., 10 µM) against the entire panel.
-
The assay format is typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate.
-
-
Secondary Screen (IC50 Determination):
-
For any kinase where inhibition was >70% in the primary screen, perform a full dose-response curve.
-
Use a 10-point serial dilution of your compound to generate a curve and calculate the IC50 value.[18]
-
Problem 2: High Background Signal or Low Signal-to-Noise Ratio
Your assay window is narrow, making it difficult to distinguish true inhibition from noise. The signal from your "no inhibitor" control is low, or the signal from your "no enzyme" control is high.
High background can stem from multiple sources: intrinsic fluorescence of the nitroindazole compound, contamination of reagents with the detected product (e.g., phosphate contamination in an ATPase assay), or spontaneous substrate degradation.[2][22][23]
Caption: Workflow for troubleshooting high background.
Protocol 3: Assessing Compound Autofluorescence
This protocol isolates the signal coming directly from your test compound.
-
Plate Setup:
-
Prepare a 96-well black plate (for fluorescence).
-
In triplicate, add your nitroindazole compound to wells at the highest concentration used in your main assay. The wells should contain only assay buffer and the compound (no enzyme or substrate).
-
Include "Buffer + DMSO" wells as your negative control.
-
-
Measurement:
-
Read the plate using the exact same excitation/emission wavelengths and instrument settings (e.g., gain) as your primary enzymatic assay.
-
-
Analysis:
-
If the fluorescence signal in the "Compound Only" wells is significantly higher than the buffer control, your compound is autofluorescent.
-
Mitigation Strategy: If possible, switch to a red-shifted fluorophore in your assay. Many interfering compounds fluoresce in the blue-green spectrum.[12] Alternatively, you may need to switch to a different detection modality (e.g., luminescence or absorbance).
-
Problem 3: Inconsistent IC50 Values or Atypical Dose-Response Curves
Your IC50 values are not reproducible, or the dose-response curve does not follow a standard sigmoidal shape.
This often points to an issue with the inhibitor's mechanism or assay conditions. The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[24][25] If the substrate concentration is not tightly controlled, the IC50 will shift. Atypical curves can also suggest non-specific inhibition or compound solubility issues at higher concentrations.
Protocol 4: Determining Mechanism of Inhibition (MOI) and Validating IC50
This experiment clarifies the inhibitor's behavior and helps standardize conditions for robust IC50 determination.[25][26][27]
-
Experimental Design:
-
The goal is to measure the inhibitor's IC50 at several different fixed concentrations of the substrate.
-
Choose a range of substrate concentrations that span the substrate's Kₘ value (e.g., 0.5x Kₘ, 1x Kₘ, 2x Kₘ, 5x Kₘ, 10x Kₘ).
-
For each substrate concentration, perform a full 10-point dose-response curve with your nitroindazole inhibitor to determine an IC50 value.
-
-
Data Analysis:
-
IC50 vs. [Substrate]: Plot the calculated IC50 value on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Competitive Inhibitor: The IC50 value will increase linearly as the substrate concentration increases. This is because more inhibitor is required to compete with the higher amount of substrate.
-
Non-competitive Inhibitor: The IC50 value will remain constant regardless of the substrate concentration.
-
Uncompetitive Inhibitor: The IC50 value will decrease as the substrate concentration increases.
-
-
Cheng-Prusoff Equation: For competitive inhibitors, you can convert the IC50 to a true inhibition constant (Kᵢ), which is independent of assay conditions, using the following equation:[24] Kᵢ = IC50 / (1 + [S]/Kₘ) Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ is the Michaelis constant for the substrate.
-
-
-
Standardization:
-
Based on these results, you can define a highly standardized set of conditions (especially a fixed substrate concentration, ideally at or below Kₘ) for all future IC50 determinations to ensure reproducibility.[28]
-
References
-
Bamborough, P., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Available at: [Link]
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
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van de Stolpe, A., & den Hertog, J. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology. Available at: [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
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ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. Available at: [Link]
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A&A Pharmachem. (2025). Does 99.9% DMSO affect the activity of enzymes?. A&A Pharmachem Blog. Available at: [Link]
-
O'Mahony, G., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Card, A., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Available at: [Link]
-
Charnwood Discovery. (n.d.). Biochemical Assay Development. Charnwood Discovery. Available at: [Link]
-
Belpaire, F. M., et al. (1993). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Tanimoto, R., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Sino Biological. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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BPS Bioscience. (n.d.). Custom Biochemical Assay Development. BPS Bioscience. Available at: [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Sannino, F., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Domainex. (n.d.). Biochemical Assays. Domainex. Available at: [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Herberhold, H., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics. Available at: [Link]
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edX. (n.d.). IC50 Determination. edX. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Eisenthal, R., & Harrison, R. (2021). Steady-state enzyme kinetics. The University of Bath's research portal. Available at: [Link]
-
Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses Procedure. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
- Google Patents. (n.d.). Methods for preparing indazole compounds. Google Patents.
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Ordóñez-Gutiérrez, L., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Therapeutic Advances in Infectious Disease. Available at: [Link]
-
Fonseca-Berzal, C., et al. (2022). 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. Acta Tropica. Available at: [Link]
-
Tirmal, V., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Available at: [Link]
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Technical Support Center: Navigating the Challenges of 5-Nitro-1H-Indazol-3-Amine Aggregation in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitro-1H-indazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenges posed by the aggregation of this compound in biological assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reliability of your experimental data.
Introduction: The Aggregation Challenge
This compound is a small molecule of interest in various research and drug discovery programs. However, its physicochemical properties, particularly its low aqueous solubility, make it prone to aggregation in biological assay buffers. This aggregation can lead to non-specific interactions with proteins and other assay components, resulting in misleading data and false-positive results.[1][2][3] Understanding and mitigating this phenomenon is critical for accurate and reproducible research.
This guide will walk you through the common issues encountered with this compound and provide evidence-based solutions to overcome them.
Part 1: Understanding this compound and its Properties
What are the key chemical properties of this compound that contribute to its aggregation?
This compound possesses several structural features that contribute to its poor solubility and tendency to aggregate in aqueous solutions.
-
Aromatic Rings: The indazole core is a fused bicyclic aromatic system, which is inherently hydrophobic.
-
Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group that can participate in intermolecular interactions, but it does not significantly enhance water solubility.
-
Amino Group: While the amino group (-NH2) can act as a hydrogen bond donor and acceptor, its contribution to overall solubility is limited by the dominance of the hydrophobic scaffold.
-
Planar Structure: The planar nature of the molecule facilitates stacking interactions (pi-pi stacking) between molecules, promoting self-assembly and aggregation.
The combination of these factors leads to a molecule that is poorly solvated by water and prefers to interact with itself, leading to the formation of aggregates, especially at concentrations typically used in biological assays. The related compound, 5-nitroindazole, has a very low measured solubility of 14.2 µg/mL at pH 7.4, indicating that this compound is also likely to be poorly soluble.[4]
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Part 2: Preparing and Handling Stock Solutions
What is the best solvent for preparing a stock solution of this compound?
Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions in drug discovery and chemical biology.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-20 mM | The most common and generally compatible solvent for initial high-concentration stocks. |
| DMF | 10-20 mM | An alternative to DMSO, but may have higher reactivity with certain compounds. |
| Ethanol | 1-5 mM | Less common for primary stocks due to lower solvating power for many screening compounds, but can be useful in specific cell-based assays where DMSO toxicity is a concern. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out a precise amount of this compound powder (MW: 178.15 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh out 1.7815 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution thoroughly for several minutes. Gentle warming (to 30-37°C) and sonication can aid in dissolution if necessary.
-
Visual Inspection: Ensure that no visible particulates remain in the solution. If particulates are present, the solution may be supersaturated and prone to precipitation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
I'm seeing precipitation when I dilute my DMSO stock into aqueous assay buffer. What should I do?
This is a common problem for poorly soluble compounds and is a strong indicator that the compound is exceeding its solubility limit in the final assay buffer. This can lead to the formation of aggregates or precipitate, which will interfere with the assay.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.
-
Optimize the Dilution Method:
-
Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous buffer. This minimizes the local concentration of the compound when it first contacts the aqueous environment.
-
Rapid Mixing: When adding the DMSO stock to the assay buffer, ensure rapid and thorough mixing to promote dissolution and prevent localized high concentrations that can lead to precipitation.
-
-
Use a Co-solvent: In some cases, including a small percentage of an organic co-solvent (like ethanol or a polyol) in the final assay buffer can improve solubility. However, this must be carefully validated to ensure it does not affect the biological target or assay components.
-
Consider Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins can be explored to enhance solubility.[5][6]
Part 3: Identifying and Mitigating Aggregation in Assays
How can I determine if this compound is aggregating in my assay?
Several methods can be used to detect and confirm compound aggregation. It is often recommended to use a combination of these approaches for a conclusive diagnosis.
Diagram: Workflow for Investigating Compound Aggregation
Caption: A typical workflow for identifying potential compound aggregators.
Key Indicators of Aggregation:
-
Steep Concentration-Response Curves (CRCs): Aggregators often exhibit unusually steep CRCs with Hill slopes greater than 1.5. This is because the activity is only observed above a critical aggregation concentration (CAC).[1]
-
Irreproducibility: Results can be highly variable and sensitive to minor changes in assay conditions (e.g., incubation time, mixing, plate type).
-
Sensitivity to Detergents: The activity of an aggregator is often abolished or significantly reduced by the inclusion of a low concentration of a non-ionic detergent in the assay buffer.[7]
Experimental Tests for Aggregation:
-
Detergent Test:
-
Principle: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of aggregates. If the compound's activity is due to aggregation, the presence of a detergent should eliminate it.
-
Protocol:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Run the concentration-response curve for this compound in both buffers.
-
Interpretation: A significant rightward shift or complete loss of activity in the presence of the detergent is strong evidence of aggregation.
-
-
-
Bovine Serum Albumin (BSA) Counter-Screen:
-
Principle: BSA can act as a "decoy protein," sequestering aggregates and preventing them from interacting with the target protein.[1]
-
Protocol:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.1 mg/mL BSA.
-
Run the concentration-response curve for this compound in both buffers.
-
Interpretation: A loss of activity in the presence of BSA suggests non-specific binding, which is characteristic of aggregators.
-
-
-
Dynamic Light Scattering (DLS):
-
Principle: DLS is a biophysical technique that measures the size of particles in a solution. It can directly detect the formation of compound aggregates.[1][8]
-
Protocol:
-
Prepare solutions of this compound in the assay buffer at various concentrations, including those that show activity in the primary assay.
-
Analyze the samples using a DLS instrument.
-
Interpretation: The detection of particles in the size range of 50-500 nm is a direct confirmation of aggregation.
-
-
If aggregation is confirmed, how can I mitigate its effects to obtain reliable data?
If this compound is confirmed to be an aggregator under your assay conditions, you have several options:
-
Assay Optimization:
-
Incorporate Detergent: The most common and effective strategy is to include a low concentration (e.g., 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your standard assay buffer. This should be done for all compounds tested to ensure consistency.
-
Lower Compound Concentration: Test the compound at concentrations below its CAC. However, this may not be feasible if the CAC is below the concentration required for true biological activity.
-
Increase Enzyme Concentration: In enzymatic assays, increasing the enzyme concentration can sometimes overcome the inhibitory effects of aggregation.
-
-
Structural Modification (for medicinal chemists):
-
If you are in a drug discovery program, medicinal chemists can design and synthesize analogs of this compound with improved solubility and reduced aggregation potential. This often involves adding polar functional groups or disrupting the planarity of the molecule.
-
-
Use an Orthogonal Assay:
-
Validate any observed activity in a different assay format that is less susceptible to aggregation-based artifacts. For example, if the primary assay is a biochemical enzyme inhibition assay, a cell-based target engagement assay could be used as a secondary screen.[3]
-
Part 4: FAQs
Q1: Is it possible for this compound to be a genuine hit even if it shows signs of aggregation?
A1: While it is less likely, it is not impossible. Some compounds can have a specific mode of action at low concentrations and exhibit aggregation at higher concentrations. If the activity is maintained in the presence of detergents (albeit potentially with a right-shifted potency) and can be confirmed in orthogonal assays, then the compound may have genuine biological activity. However, extreme caution and rigorous validation are required.
Q2: Can I use a different salt form of the compound to improve solubility and reduce aggregation?
A2: For ionizable compounds, salt formation can significantly improve solubility.[9] However, this compound is a neutral molecule, so this strategy is not applicable.
Q3: Are there computational tools that can predict the aggregation potential of a compound?
A3: Yes, there are computational models and machine learning tools that can predict the likelihood of a compound being an aggregator based on its chemical structure and physicochemical properties.[10][11] These tools can be used to flag potentially problematic compounds early in a screening campaign.
Q4: My assay involves a membrane protein. Are there special considerations for aggregation?
A4: Yes. Assays with membrane proteins often already include detergents to solubilize the protein. The type and concentration of this detergent can influence compound aggregation. It is important to ensure that the detergent concentration is sufficient to prevent compound aggregation without denaturing the target protein or disrupting its activity.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]
-
ResearchGate. (n.d.). Combating small molecule aggregation with machine learning. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]
-
Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 5-Nitroindazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. Retrieved from [Link]
-
ResearchGate. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Retrieved from [Link]
-
News-Medical.Net. (2024). Advancing protein quality control for efficient high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
-
ACS Publications. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Retrieved from [Link]
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
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MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
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OUCI. (n.d.). Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Substituted 5-Nitro-1H-indazol-3-amines
Welcome to the technical support hub for the synthesis of 1-substituted 5-nitro-1H-indazol-3-amines. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve the efficiency and regioselectivity of this important synthetic route. The 1H-indazole core is a privileged scaffold in numerous therapeutic agents, and mastering its synthesis is critical for drug discovery programs.[1][2]
This resource provides in-depth, evidence-based answers to frequently encountered problems, detailed protocols, and the scientific rationale behind our recommendations.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Synthesis of the Starting Material: 5-Nitro-1H-indazol-3-amine
Question: My initial synthesis of the this compound core scaffold is low-yielding or results in significant impurities. What is the most reliable starting point and method?
Answer: A highly efficient and direct route to this compound (CAS 41339-17-7) begins with an ortho-halobenzonitrile precursor, specifically 2-fluoro-5-nitrobenzonitrile.[2][3] This method involves a reaction with hydrazine hydrate, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
-
Causality: The fluorine atom at the C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent nitrile group (CN) and the para-nitro group (NO₂). Hydrazine hydrate acts as the binucleophile, first displacing the fluoride and then cyclizing onto the nitrile to form the 3-aminoindazole ring system. This route is often high-yielding and can be completed in a relatively short time.[2]
Common Pitfalls and Solutions:
-
Incomplete Reaction: Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS). An excess of hydrazine hydrate may be necessary.
-
Side Reactions: While generally a clean reaction, prolonged heating or excessively high temperatures can lead to degradation.
-
Alternative Routes: Older methods starting from 2-amino-5-nitrotoluene require a diazotization step, which can be lower yielding and produce diazoamino impurities.[4] The fluorobenzonitrile route is generally preferred for its efficiency and simplicity.
The Critical Step: Regioselective N1-Substitution
The primary challenge in synthesizing 1-substituted indazoles is controlling the site of substitution. Direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, which can be difficult to separate and lowers the yield of the desired product.[5]
Question: My N-alkylation of this compound is producing a significant amount of the undesired N2-isomer. How can I dramatically improve the N1-selectivity?
Answer: Achieving high N1-selectivity requires careful control of the reaction conditions to favor the thermodynamically more stable product.[6][7] The key factors are the choice of base and solvent.
-
The "Why" - Mechanistic Rationale: The indazole core exhibits annular tautomerism, with the proton residing on either nitrogen (1H- and 2H-tautomers).[8] The 1H-tautomer is generally the more thermodynamically stable isomer.[9] Deprotonation with a strong base generates an indazolide anion. The N1-substituted product is often the thermodynamic product, while the N2 is the kinetic product. To favor the N1 isomer, conditions should allow for equilibration to the most stable state.
-
The "How" - Optimized Conditions: The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a highly effective system for promoting N1-alkylation.[5][6]
-
NaH: A strong, non-nucleophilic base that irreversibly deprotonates the indazole.
-
THF: An aprotic solvent that does not interfere with the reaction and effectively solvates the sodium cation.
-
Recent studies suggest that a chelation mechanism may also drive N1-selectivity. The sodium cation (Na⁺) from NaH can coordinate with both the N2 nitrogen and a lone pair from an adjacent C3 substituent (like our 3-amino group).[10] This coordination sterically blocks the N2 position, forcing the incoming electrophile (the alkylating agent) to attack the N1 position.[10][11]
Workflow for Troubleshooting Poor N1/N2 Regioselectivity
Caption: Decision tree for optimizing N1-alkylation.
Question: I am using NaH/THF but my yields are still low. What other issues could be at play?
Answer: If regioselectivity is controlled but yields are poor, consider these factors:
-
Water Content: Sodium hydride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon). Ensure your THF is freshly distilled or from a sealed bottle over molecular sieves.
-
Quality of NaH: NaH is often sold as a dispersion in mineral oil. Use a fresh bottle and, for precise work, wash the NaH with anhydrous hexane to remove the oil before use.
-
Suboptimal Temperature: Deprotonation should be performed at a controlled temperature, typically starting at 0 °C, before adding the electrophile. Allowing the reaction to warm to room temperature or gently heating may be required for less reactive alkyl halides.[12]
-
Electrophile Reactivity: The nature of the alkylating agent (R-X) is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For sluggish reactions, consider switching to a more reactive halide or using an activating agent.
Purification Challenges
Question: How can I effectively separate the N1 and N2 isomers if my reaction is not completely selective?
Answer: While optimizing the reaction is the best approach, separation of N1 and N2 isomers is often achievable using standard laboratory techniques.
-
Column Chromatography: This is the most common method. The two regioisomers typically have different polarities and can be separated on a silica gel column. The N1-isomer is often less polar than the N2-isomer. A gradient elution system, commonly with ethyl acetate and hexanes, is effective.
-
Crystallization: If the crude product is a solid, fractional crystallization may be possible. This involves finding a solvent system where one isomer is significantly less soluble than the other. Seeding with a pure crystal of the desired isomer can aid this process.[13]
Part 2: Data Summary & Protocols
Comparative Analysis of N-Alkylation Conditions
The choice of base and solvent has a profound impact on the N1/N2 ratio. The following table summarizes outcomes for indazole alkylation under various conditions, illustrating the superiority of the NaH/THF system.
| Base (eq.) | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Reference |
| NaH (1.2) | THF | 0 to RT | >95:5 (often >99:1) | [5][6][11] |
| K₂CO₃ (2.0) | DMF | RT to 60 | ~50:50 to 70:30 | [11] |
| Cs₂CO₃ (2.0) | Acetonitrile | 80 | Variable, can favor N2 | [10] |
| TfOH (cat.) | DCE | RT | Favors N2 (for diazo compounds) | [14] |
Table reflects general trends in indazole alkylation; specific ratios depend on the exact substrate and electrophile.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from[2])
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).
-
Reagent Addition: Add ethanol or butanol as the solvent, followed by hydrazine hydrate (80% solution, ~3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-100 °C) for 20-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
Isolation: Dilute the residue with water and collect the solid product by filtration. Wash the solid with cold water and dry under vacuum to yield this compound as a solid. The product is often of high purity and can be used in the next step without further purification.
Protocol 2: Optimized N1-Alkylation of this compound (Adapted from[5][6])
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a magnetic stirrer and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add this compound (1.0 eq) to the THF. Cool the resulting suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt is often indicated by a color change and/or gas evolution (H₂).
-
Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (R-X, 1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive electrophiles.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to isolate the pure 1-substituted-5-nitro-1H-indazol-3-amine.
General Synthetic Pathway
Caption: Improved synthetic workflow.
References
- BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Wang, Z., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- BenchChem Technical Support Team. (2026). Resolving common issues in scaling up indazole synthesis. BenchChem.
- Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- BenchChem. (2025). Troubleshooting regioselectivity in 2H-indazole synthesis. BenchChem.
- Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses.
- Kumar, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Shinde, S. B., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health.
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- 3. scbt.com [scbt.com]
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- 5. research.ucc.ie [research.ucc.ie]
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- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Nitroindazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nitroindazoles. As a Senior Application Scientist, I understand that inconsistent results in cell-based assays can be a significant source of frustration, leading to delays and questionable data. This guide is designed with full editorial control to provide in-depth, field-proven insights into troubleshooting common issues encountered with this unique class of compounds. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Nitroindazoles are versatile compounds, often used as neuronal nitric oxide synthase (nNOS) inhibitors or as hypoxia-activated prodrugs.[1][2][3] Their efficacy in cell-based assays depends on a complex interplay of chemical properties, cellular machinery, and experimental conditions. This guide will help you navigate these complexities to achieve robust and reproducible results.
Core Troubleshooting Guide: From Inconsistency to Insight
This section addresses specific, frequently encountered problems in a question-and-answer format. We will diagnose the issue, explore the underlying causes, and provide actionable solutions.
Q1: I'm seeing high well-to-well variability and poor reproducibility between experiments. What's the primary cause?
A1: This is the most common challenge and often points to issues with the compound's behavior in your assay medium rather than a complex biological variable. The root cause is frequently inconsistent dosing, where the concentration of the bioavailable compound differs across wells or experiments. This can stem from poor solubility, compound instability, or non-specific binding.
From an application scientist's perspective, the first step is always to validate the compound's physical and chemical behavior in your specific assay conditions before chasing biological explanations.
Troubleshooting Workflow
Here is a logical workflow to diagnose the source of variability.
Caption: General troubleshooting workflow for inconsistent assay results.
Actionable Steps:
-
Verify Solubility: The hydrophobicity of many nitroindazoles means they can easily precipitate out of aqueous cell culture media.[4]
-
Cause: When a compound precipitates, the actual concentration exposed to the cells is unknown and will vary unpredictably.[5] This is a major source of inconsistent results.[5]
-
Solution: Perform a visual and/or microscopic inspection of your highest concentration wells. Run a formal solubility test in your specific assay medium. (See Protocol 1 ). Always prepare a high-concentration stock in a suitable organic solvent like DMSO or DMF and then dilute it into the final medium, ensuring vigorous mixing.[4][6]
-
-
Assess Compound Stability: The compound may be chemically unstable or metabolized by the cells during the assay.[7]
-
Cause: If the compound degrades over the incubation period, its effective concentration decreases over time, leading to variable results, especially in longer assays.
-
Solution: Incubate the nitroindazole in your cell culture media (with and without cells) for the duration of your experiment. Measure the remaining compound concentration at different time points using LC-MS. (See Protocol 2 ). If instability is an issue, consider shorter incubation times or replenishing the compound during the experiment.[8]
-
-
Mitigate Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of microplates and pipette tips.[4]
-
Cause: Loss of compound to plasticware reduces the effective concentration available to the cells.
-
Solution: Use low-retention plasticware. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) or using plates with different surface coatings.[4]
-
-
Standardize Cell Culture Practices: Cellular physiology can significantly impact results.
-
Cause: Factors like cell density, passage number, and overall health can alter a cell's response to a stimulus.[9][10] For example, higher cell densities can sometimes reduce the efficacy of a drug due to a lower per-cell concentration.[11]
-
Solution: Ensure your cell seeding is highly consistent across all wells. Avoid using the outer perimeter wells of a 96-well plate, as they are prone to evaporation (the "edge effect").[5] Fill these wells with PBS instead.[5] Always use cells within a defined, low passage number range and ensure they are in the exponential growth phase.[9][12]
-
Q2: My nitroindazole shows much lower potency in my cell-based assay compared to its published biochemical IC50. Why the discrepancy?
A2: This is a classic "in-vitro vs. cellular" conundrum.[7] A potent biochemical inhibitor may appear weak in a cellular context due to several factors that are absent in a purified enzyme assay.
Investigative Workflow:
Caption: Workflow to diagnose low cellular potency.
Potential Causes and Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Assess permeability directly using methods like LC-MS analysis of cell lysates after incubation.[7]
-
-
Active Efflux: Cells can actively pump compounds out using efflux pumps (e.g., P-glycoprotein).
-
Solution: Test your nitroindazole in the presence of known efflux pump inhibitors. If potency increases, efflux is a likely cause.[7]
-
-
Cellular Metabolism: The compound might be rapidly metabolized into an inactive form by intracellular enzymes.[7]
-
Solution: An LC-MS-based stability assay using cell lysates can reveal metabolic degradation.
-
-
High Protein Binding: If your culture medium contains serum, the compound can bind to proteins like albumin, reducing the free concentration available to interact with the cells.[7]
-
Solution: If your assay allows, perform a short-term experiment in serum-free medium and compare the results.
-
Q3: My nitroindazole is a hypoxia-activated prodrug, but I see inconsistent or minimal differential activity between normoxic and hypoxic conditions. What should I check?
A3: The selective toxicity of these compounds under hypoxia relies on their bioreductive activation by cellular nitroreductases.[13][14] A lack of differential activity points to a failure in this activation pathway or confounding factors.
Mechanism of Hypoxic Activation
Caption: Hypoxic activation of nitroindazole prodrugs.
Key Factors to Verify:
-
Nitroreductase (NTR) Activity: The level of NTR activity can vary significantly between cell lines.[15][16]
-
Cause: Some cell lines may have very low endogenous expression of the necessary one-electron reductases (e.g., cytochrome P450 reductases) required for activation.[1] Mammalian cells may possess mitochondrial NTR activity, but this can differ between cell types.[15][16]
-
Solution: Confirm that your cell line expresses functional NTRs. You can do this by using a fluorescent NTR probe or by engineering your cells to overexpress a bacterial nitroreductase, which serves as a positive control.[17][18][19]
-
-
Severity of Hypoxia: The level and duration of oxygen deprivation are critical.
-
Cause: Incomplete or transient hypoxia may not be sufficient to allow the multi-step reduction of the nitro group to proceed, as re-oxidation by residual oxygen will dominate.[13]
-
Solution: Ensure your hypoxic conditions are stringent and stable (typically <0.1% O₂). Use a hypoxia indicator (e.g., pimonidazole) and a dedicated hypoxia chamber. Validate the oxygen levels throughout the experiment.
-
-
Off-Target Toxicity: The compound might have a potent, hypoxia-independent mechanism of action that masks the hypoxia-activated effect.
-
Cause: At higher concentrations, small molecules can exhibit off-target effects that are unrelated to their intended mechanism.[20][21]
-
Solution: Perform a dose-response curve under both normoxic and hypoxic conditions. An ideal hypoxia-activated prodrug should have a large therapeutic window (ratio of normoxic IC50 to hypoxic IC50).[13] If you see significant toxicity under normoxia at concentrations close to the hypoxic IC50, off-target effects are likely.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| How should I prepare and store nitroindazole solutions? | Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or DMF.[6][22] Warm gently if needed to fully dissolve. Storage: Store the solid compound at -20°C, protected from light.[4] Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.[23] Before use, thaw completely and vortex vigorously before diluting into aqueous media. |
| What are common off-target effects of nitroindazoles? | Besides their role as hypoxia-activated agents, many nitroindazoles are known inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[2][24] This can be an intended activity or an off-target effect depending on the experimental goal. Always consider the potential for NOS inhibition when interpreting results. |
| What controls are essential for a robust assay? | Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the nitroindazole. Positive Control: A well-characterized compound known to produce the expected effect in your assay (e.g., a standard cytotoxic drug like doxorubicin for a viability assay). Negative Control (for prodrugs): An NTR-deficient cell line to demonstrate that the compound's activity is dependent on nitroreductase activation. |
| How do I choose the right concentration range and incubation time? | There is no universal answer, as it depends on the compound, cell line, and endpoint.[25][26] Best Practice: Always start by performing a broad dose-response experiment (e.g., from 1 nM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal IC50 and time window for your specific system.[9][27] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Medium
Objective: To determine the maximum soluble concentration of your nitroindazole in the final cell culture medium.
-
Prepare a 10 mM stock solution of the nitroindazole in 100% DMSO.
-
In a clear 96-well plate, add your complete cell culture medium (including serum) to each well.
-
Add the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells and matches your assay conditions (typically ≤0.5%).
-
Include a "DMSO only" well as a negative control.
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
Inspect each well for signs of precipitation (cloudiness, crystals) visually and under a microscope.
-
Interpretation: The highest concentration that remains clear is the approximate limit of solubility. Using concentrations above this limit will lead to inconsistent results.[4]
Protocol 2: Compound Stability Assessment by LC-MS
Objective: To measure the degradation of the nitroindazole in cell culture medium over time.
-
Prepare two sets of tubes containing your complete cell culture medium.
-
Spike one set of tubes with your nitroindazole to a final concentration relevant to your assay (e.g., 10 µM).
-
Spike the second set with the vehicle (DMSO) as a control.
-
Take a sample (T=0) from the compound-spiked tubes immediately for LC-MS analysis.
-
Incubate all tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 8, 24, 48 hours), take additional samples for LC-MS analysis.
-
Quantify the peak area of the parent compound at each time point.
-
Interpretation: Plot the percentage of the remaining compound against time. Significant degradation (>20%) over your experimental timeframe indicates instability is a potential source of variability.
Protocol 3: MTT Assay for Cytotoxicity
Objective: To determine the dose-dependent effect of a nitroindazole on cell viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[28]
-
Prepare serial dilutions of the nitroindazole in complete culture medium from your DMSO stock.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations (and a vehicle control).
-
Incubate for the desired time period (e.g., 48 or 72 hours).[28]
-
Add MTT solution (e.g., to 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[28]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a SDS-HCl solution).[28]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[28]
-
Interpretation: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
References
-
Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. (2016). Journal of the American Chemical Society, 138(37), 12009-12012. [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102293. [Link]
- Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. (2016). Journal of the American Chemical Society.
-
A mammalianized synthetic nitroreductase gene for high-level expression. (2007). Cancer Gene Therapy, 14(10), 852-860. [Link]
-
Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018). ACS Central Science, 4(9), 1233-1241. [Link]
-
Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. (2020). Analyst, 145(15), 5127-5134. [Link]
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (2011). International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 34-43. [Link]
-
Hypoxia Activated Prodrugs: Factors Influencing Design and Development. (2018). Current Medicinal Chemistry, 25(25), 2893-2909. [Link]
-
Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (2017). Frontiers in Oncology, 7, 53. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery, 26(9), 1133-1141. [Link]
-
Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. (1995). Journal of Neurochemistry, 65(2), 878-884. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Leveraging Hypoxia-Activated Prodrugs to Prevent Drug Resistance in Solid Tumors. (2017). PLOS Computational Biology, 13(10), e1005810. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2729-2732. [Link]
-
Hypoxia-activated prodrug. Wikipedia. [Link]
-
Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. (2010). Future Oncology, 6(3), 457-473. [Link]
-
7-Nitroindazole Compound Summary. PubChem. [Link]
-
7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. (1995). Neurobiology of Learning and Memory, 64(3), 195-202. [Link]
-
Effects of 7-nitroindazole, a selective neural nitric oxide synthase inhibitor, on context-shock associative learning in a two-process contextual fear conditioning paradigm. (2013). Pharmacology Biochemistry and Behavior, 103(3), 510-515. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine, 11(505), eaaw8412. [Link]
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Why can't I get reproducible results in cell based assays? (2021). ResearchGate. [Link]
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Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. (2022). Pharmaceuticals, 15(8), 998. [Link]
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The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
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Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. (2022). Nature Communications, 13, 6296. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Optimization of Medium and Incubation Time in the Production of Antibacterial Compounds by Streptomyces sp. SA404. (2018). Advances in Engineering Research, 171, 10-14. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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What is the optimal concentration and incubation time for MG132 inhibition studies? (2019). ResearchGate. [Link]
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Functional relationship between bacterial cell density and the efficacy of antibiotics. (2011). Journal of Antimicrobial Chemotherapy, 66(7), 1504-1512. [Link]
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Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. (2007). Assay and Drug Development Technologies, 5(1), 59-73. [Link]
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Technical Support Center: Isomer Resolution in Substituted 5-Nitro-1H-indazol-3-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted 5-nitro-1H-indazol-3-amines is a critical process in the development of various pharmacologically active compounds. However, a common challenge encountered during this synthesis is the formation of regioisomers, which can complicate purification and impact the efficacy and safety of the final product. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific issues related to isomer resolution in the synthesis of this important class of molecules.
Understanding Isomer Formation
In the synthesis of substituted indazoles, the formation of N-1 and N-2 isomers is a common occurrence. The indazole ring system has two nitrogen atoms, and substitution reactions can occur at either position, leading to a mixture of products. The ratio of these isomers is influenced by several factors including the nature of the substituents on the indazole ring, the type of electrophile used, and the reaction conditions such as solvent and base.[1][2] For instance, the synthesis of 3-amino-1H-indazoles can be achieved by reacting ortho-fluorobenzonitrile with hydrazine hydrate.[3]
The thermodynamic stability of the isomers also plays a crucial role, with the 1H-tautomer generally being more stable than the 2H-form.[4][5] However, kinetic control can sometimes favor the formation of the less stable isomer.[6]
dot digraph "Isomer Formation" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Factors influencing isomer distribution in indazole synthesis."
Troubleshooting Guide
Problem 1: Poor Regioselectivity and a Complex Mixture of Isomers
Cause: The reaction conditions may not be optimized to favor the formation of the desired isomer. Factors such as the choice of base, solvent, and temperature can significantly influence the N-1/N-2 ratio.[1]
Solution:
-
Solvent and Base Selection: A systematic screening of solvents and bases is recommended. For N-1 alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for a range of substituted indazoles.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may promote equilibration to the thermodynamically more stable isomer.[7]
-
Steric Hindrance: The steric bulk of both the substituent on the indazole ring and the incoming electrophile can influence regioselectivity. Large substituents at the C-3 position can sterically hinder the N-2 position, favoring N-1 substitution.[1]
| Condition | Predominant Isomer | Rationale |
| NaH in THF | N-1 | Promising system for N-1 selective indazole alkylation.[1] |
| Cs2CO3 in DMF | N-1 | Can favor the thermodynamic N-1 substituted product.[1] |
| Kinetic Control (e.g., shorter reaction times) | N-2 | Can favor the formation of the less stable N-2 isomer.[6] |
| Thermodynamic Control (e.g., longer reaction times, higher temp.) | N-1 | Allows for equilibration to the more stable N-1 isomer.[1][4] |
Problem 2: Difficulty in Separating the N-1 and N-2 Isomers
Cause: The physicochemical properties of the N-1 and N-2 isomers can be very similar, making their separation by traditional methods like column chromatography challenging.[2][8]
Solution:
-
Fractional Crystallization: This is a powerful technique for separating isomers that have different solubilities in a particular solvent or solvent mixture.[8][9] Experiment with a range of solvents to find one in which the solubility of the two isomers is significantly different. A mixed solvent system can often provide the necessary selectivity for successful separation.[8] The process can sometimes be enhanced by seeding the supersaturated solution with a crystal of the desired isomer.[10]
-
Preparative High-Performance Liquid Chromatography (HPLC): When crystallization methods are not effective, preparative HPLC can be used to achieve high-purity separation of the isomers. This method is particularly useful for small-scale purifications.
-
Selective Seeding: If a small amount of one pure isomer is available, it can be used as a seed crystal to induce the crystallization of that specific isomer from a supersaturated solution of the mixture.[10]
dot digraph "Isomer Separation Workflow" { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for the separation of N-1 and N-2 isomers."
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of the N-1 and N-2 isomers?
A1: Spectroscopic techniques are essential for the structural elucidation of indazole isomers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N-1 and N-2 isomers. The chemical shifts of the protons and carbons on the indazole ring are sensitive to the position of the substituent.[4][12] For example, in many cases, the chemical shift of the C3 carbon is a useful indicator to determine the substitution position.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the isomers.[6][13] This technique is particularly valuable when NMR data is inconclusive.
Q2: Are there any general trends in the spectroscopic data that can help in isomer assignment?
A2: Yes, some general trends can be observed:
-
¹H NMR: The chemical shift of the proton at the 3-position (H3) can be indicative. In N-1 substituted indazoles, this proton is often shifted downfield compared to the corresponding N-2 isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are particularly sensitive to the substitution pattern and can be used for isomer assignment.[4][12]
Q3: What is the most common synthetic route for 5-nitro-1H-indazol-3-amine?
A3: A widely used method involves the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate in a suitable solvent like n-butanol at elevated temperatures.[3][14]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure.[14]
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
-
Dichloromethane
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL).
-
Add hydrazine hydrate (420 μL, 7.22 mmol) to the solution.
-
Stir the reaction mixture at 110 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane to precipitate the product.
-
Filter the precipitate to obtain the target compound.
Protocol 2: Isomer Separation by Fractional Crystallization
This is a general guideline that may require optimization for specific isomer pairs.[8]
Procedure:
-
Dissolve the isomer mixture in a minimum amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble isomer, which can be recovered by evaporating the solvent.
-
Recrystallize both fractions to improve purity.
Protocol 3: Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[11]
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[15]
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ProQuest. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.).
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). National Institutes of Health. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate. [Link]
-
Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. (n.d.). ResearchGate. [Link]
-
Guide for crystallization. (n.d.). University of Rennes. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Institutes of Health. [Link]
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Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness.org. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). MDPI. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]
-
Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. (n.d.). PubMed. [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]
-
Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. (n.d.). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of substituted indazoles. (n.d.).
-
3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
-
Application of Preferential Crystallization for Different Types of Racemic Compounds. (2025). IntechOpen. [Link]
-
Structures of substituted 2H-indazoles. (n.d.). ResearchGate. [Link]
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- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-nitro-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of heterocyclic compounds is paramount. 5-nitro-1H-indazol-3-amine, a key building block in the synthesis of various biologically active molecules, demands a comprehensive understanding of its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, providing detailed insights into the molecular architecture.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. By presenting a comparative analysis with the structurally related 1H-indazol-3-amine, we aim to elucidate the significant influence of the nitro group on the chemical environment of the indazole core. This objective comparison, supported by experimental data and theoretical principles, will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted indazoles.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is a prominent scaffold in numerous therapeutic agents due to its ability to engage in various biological interactions. The introduction of substituents, such as the nitro and amino groups in this compound, profoundly modulates its electronic properties and, consequently, its reactivity and pharmacological profile. Understanding these substituent effects at a molecular level is crucial for rational drug design.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of indazole derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound or 1H-indazol-3-amine) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -NH and -NH₂).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR:
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: 0-16 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Technique: Proton-decoupled for simplified spectra (singlets for each carbon)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0-200 ppm
-
Workflow for NMR Data Acquisition and Analysis:
Caption: A generalized workflow for acquiring and analyzing NMR spectral data.
Comparative Spectral Analysis: this compound vs. 1H-indazol-3-amine
The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its parent analogue, 1H-indazol-3-amine. The data presented is based on reported values in the scientific literature.
Molecular Structures and Atom Numbering
Comparative Reactivity of 5-Nitro- vs. 6-Nitro-1H-Indazole: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide:
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse biological activities, from kinase inhibitors in oncology to anti-inflammatory agents.[1][2] The introduction of a nitro group, a potent electronic modulator, onto the indazole core dramatically alters its chemical behavior and provides a synthetic handle for further functionalization.
This guide presents a comparative analysis of two key positional isomers: 5-nitro-1H-indazole and 6-nitro-1H-indazole. The subtle difference in the location of the nitro group—from position 5 to 6 on the benzene ring—imparts distinct electronic characteristics that profoundly influence their reactivity. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing efficient synthetic routes and optimizing the properties of novel indazole-based therapeutics. We will dissect the electronic underpinnings of their reactivity and provide experimental context for key chemical transformations.
Pillar 1: Electronic Landscape and Its Influence on Reactivity
The reactivity of an aromatic system is fundamentally governed by its electron density. The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (–I) and the resonance effect (–R). Both effects pull electron density away from the fused ring system, generally deactivating it towards electrophilic attack while activating it for nucleophilic substitution.[3] However, the position of the nitro group dictates the extent and distribution of this electronic perturbation.
-
5-Nitro-1H-indazole: The nitro group at the C5 position is in conjugation with the entire indazole system, including the pyrazole ring. Its electron-withdrawing resonance effect can be delocalized across both rings, significantly impacting the electron density at the N1, N2, and C3 positions. This is analogous to a para-substituted system where resonance effects are maximized.
-
6-Nitro-1H-indazole: With the nitro group at C6, the resonance delocalization is less direct with respect to the pyrazole ring. While the inductive effect remains strong, the resonance effect primarily influences the attached benzene ring, akin to a meta-substituted system relative to the pyrazole fusion points.
This fundamental electronic difference is the primary determinant of the divergent reactivity observed between the two isomers.
Caption: Resonance delocalization in the 5-nitro isomer stabilizes the anion more effectively.
Pillar 2: A Head-to-Head Reactivity Comparison
We will now explore how the electronic differences manifest in common synthetic transformations.
N-H Acidity and N-Alkylation
The electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indazole, facilitating its removal with a base. Due to superior resonance stabilization of the resulting conjugate base (the indazolide anion), 5-nitro-1H-indazole is predicted to be more acidic than 6-nitro-1H-indazole.
The subsequent N-alkylation is notoriously complex, often yielding a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions (base, solvent, electrophile) and the substitution pattern of the indazole itself.[4]
-
For 6-nitro-1H-indazole , methylation with dimethyl sulfate can yield a roughly 1:1 mixture of N1 and N2 products, while using methyl iodide may favor the N2 isomer.[4]
-
For substituted indazoles in general, steric hindrance and electronic effects at the C7 position can strongly favor N2 alkylation.[5]
-
Comparative Insight : While direct comparative studies are limited, the greater delocalization in the 5-nitro-indazolide anion might subtly influence the N1/N2 ratio compared to the 6-nitro isomer under identical conditions. However, achieving high regioselectivity for either isomer typically requires careful optimization of reaction conditions rather than relying solely on the starting isomer.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on nitroindazoles is challenging due to the strong deactivating effect of the nitro group, often requiring harsh conditions.[3] The regioselectivity is a balance between the directing effect of the nitro group (meta-directing) and the inherent reactivity of the indazole nucleus, where C3 is often a favored site of attack.[3][6]
-
5-Nitro-1H-indazole :
-
Halogenation : Despite the deactivation, electrophilic attack can occur. Bromination, for example, has been shown to proceed at the C3 position to yield 3-bromo-5-nitro-1H-indazole, demonstrating the inherent reactivity of this site.[7]
-
Nitration : Further nitration would be extremely difficult. If forced, substitution would be predicted at C7 (meta to the C5-nitro group).
-
-
6-Nitro-1H-indazole :
-
Halogenation : Attack is also anticipated at the C3 position . Substitution on the benzene ring would likely occur at C7 or C5.
-
Nitration : Further nitration would be directed to the C4 and C7 positions.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the indazole ring to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This reaction requires a leaving group (e.g., a halogen) at an activated position.
-
5-Nitro-1H-indazole : A leaving group at C4 or C6 would be highly activated for SNAr. This principle is used in domino reactions to synthesize 1-aryl-5-nitro-1H-indazoles from 2-fluoro-5-nitrobenzaldehyde precursors.[8][9]
-
6-Nitro-1H-indazole : A leaving group at C5 or C7 would be similarly activated for displacement by a nucleophile.
Comparative Insight : Both isomers are well-suited for SNAr strategies, provided a leaving group is present at an activated position. The choice between a 5-nitro or 6-nitro precursor would depend on the desired final substitution pattern.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most valuable transformations for these scaffolds. It converts a strongly deactivating group into a potent electron-donating, activating group (–NH₂), which dramatically alters the molecule's reactivity and serves as a key building block for further chemistry.[10]
Common and effective methods include:
-
Catalytic Hydrogenation (e.g., H₂ gas with a Pd/C catalyst).[10]
-
Metal/Acid Reduction (e.g., SnCl₂ in HCl, or Fe powder in an acidic medium).[10][11]
There is no significant reported difference in the ease of reduction between the 5-nitro and 6-nitro isomers. Both are readily converted to their corresponding aminoindazoles under standard reduction conditions.
Pillar 3: Data Summary and Experimental Protocols
Comparative Data Summary
| Property/Reaction | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole | Rationale/Comment |
| Predicted N-H Acidity | Higher | Lower | More effective resonance stabilization of the conjugate anion in the 5-nitro isomer. |
| Reactivity in EAS | Very Low | Very Low | Both isomers are strongly deactivated by the nitro group.[3] |
| Regioselectivity in EAS | C3 (e.g., Bromination)[7] | C3 (Predicted) | Inherent reactivity of the indazole C3 position often dominates. |
| Activation for SNAr | Strong (at C4, C6) | Strong (at C5, C7) | Classic ortho/para activation by the nitro group. |
| Ease of Nitro Reduction | Readily Reduced | Readily Reduced | No significant difference reported under standard conditions.[10] |
Validated Experimental Protocols
The following protocols are provided as self-validating systems, representative of key transformations for these isomers.
Protocol 1: Electrophilic Bromination of 5-Nitro-1H-indazole (at C3)
Causality: This protocol demonstrates the electrophilic substitution at the C3 position, even on a highly deactivated ring. DMF acts as both a solvent and a mild bromine carrier. The reaction is performed at low temperatures to control reactivity and selectivity.
Materials :
-
5-nitro-1H-indazole
-
N,N-dimethylformamide (DMF)
-
Bromine (Br₂)
-
Soft water
Procedure :[7]
-
Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500mL of DMF and begin stirring to dissolve the starting material.
-
Cool the reaction system to -5 °C using an appropriate cooling bath.
-
Slowly add 55.8g of bromine dropwise, ensuring the temperature remains at -5 °C. After the addition is complete, maintain the temperature between 0 and -5 °C for 1 hour.
-
Slowly warm the reaction mixture to 35-40 °C and hold at this temperature for 11 hours.
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material.
-
Once the reaction is complete, add 300mL of soft water to the flask to precipitate the product.
-
Cool the mixture to below 10 °C, and collect the product by filtration.
-
Wash the filter cake with 50mL of soft water to obtain the crude 3-bromo-5-nitro-1H-indazole. A reported yield for this process is ~95%.[7]
Protocol 2: General N-Methylation of 6-Nitro-1H-indazole
Causality: This protocol illustrates a typical N-alkylation which often produces isomeric mixtures. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indazole N-H. DMF is a suitable polar aprotic solvent. The separation of isomers requires chromatography.
Materials :[12]
-
6-nitro-1H-indazole (4.14 g, 25.4 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.03 g, 50.7 mmol)
-
Iodomethane (1.74 ml, 27.9 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 100 ml)
-
Ethyl acetate & Water for workup
-
Anhydrous magnesium sulfate
Procedure :[12]
-
Dissolve 6-nitro-1H-indazole in 100 ml of DMF in a flask and cool the solution in an ice bath (0 °C).
-
Under vigorous stirring, add the sodium hydride in four portions. Maintain the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Add iodomethane dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the mixture to stir for 16 hours at room temperature.
-
Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash three times with water to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Purify the residue by flash chromatography on silica gel using ethyl acetate as the eluent to separate the 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole isomers.
Caption: Workflow for the objective comparison of isomer reactivity under identical conditions.
Conclusion and Outlook
The positional isomerism of the nitro group on the indazole ring serves as a compelling case study in the principles of physical organic chemistry. The 5-nitro-1H-indazole isomer experiences a more profound and direct electronic influence from the nitro group on its pyrazole ring, a consequence of effective resonance delocalization. This leads to predictions of higher N-H acidity. In contrast, the electronic effects in 6-nitro-1H-indazole are more localized to the benzene portion of the scaffold.
For the synthetic chemist, these differences translate into strategic considerations:
-
Both isomers are highly deactivated towards electrophilic substitution , with the C3 position remaining the most probable site of attack.
-
Both are strongly activated for nucleophilic aromatic substitution , making them excellent precursors for SNAr-based strategies, with the specific isomer choice dictated by the desired location of substitution.
-
Both isomers undergo facile reduction of the nitro group, providing a gateway to the corresponding aminoindazoles, which are versatile and highly valuable synthetic intermediates.
Ultimately, while grounded in predictable electronic principles, the optimal synthetic pathway for a desired target will always benefit from empirical validation. This guide provides the foundational logic and experimental frameworks to empower researchers to make informed decisions in the synthesis and development of next-generation indazole-based molecules.
References
- BenchChem. (2025). An In-Depth Technical Guide to Electrophilic Substitution on Nitroindazoles.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles.
- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
- RSC Advances. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water.
-
Molecules. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link]
- BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
- Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the....
- Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole.
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National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
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A Comparative Guide to the Biological Activities of 5-Nitroindazole and 7-Nitroindazole Analogs: A Focus on Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. Among these, nitroindazole derivatives have garnered significant attention for their potential therapeutic applications. The position of the nitro group on the indazole ring profoundly influences the pharmacological profile of these compounds, leading to distinct and sometimes overlapping biological activities. This guide provides an in-depth, objective comparison of the biological activities of 5-nitroindazole and 7-nitroindazole analogs, with a particular focus on their well-documented roles as inhibitors of nitric oxide synthase (NOS). By synthesizing experimental data and elucidating the underlying structure-activity relationships, this guide aims to equip researchers with the critical knowledge needed to navigate the selection and development of these potent compounds.
The Significance of Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal communication.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is essential for maintaining vascular tone and cardiovascular health.
-
Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in the immune response.
While essential for normal physiological function, the dysregulation of NO production is implicated in numerous diseases. Consequently, the development of selective NOS inhibitors has become a significant therapeutic strategy.
7-Nitroindazole Analogs: Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase
The 7-nitroindazole scaffold has been extensively investigated, leading to the identification of potent and relatively selective inhibitors of nNOS. This selectivity is of paramount importance, as non-selective inhibition of all three NOS isoforms can lead to undesirable side effects, such as hypertension due to the inhibition of eNOS.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of 7-nitroindazole and its derivatives against the different NOS isoforms has been quantified in numerous studies. The following table summarizes representative IC50 values, providing a quantitative basis for comparison.
| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Species |
| 7-Nitroindazole | 0.47 | 0.7 | 91 | Rat (nNOS, iNOS), Bovine (eNOS)[1] |
| 3-Bromo-7-Nitroindazole | 0.17 | 0.86 | 0.29 | Rat (nNOS, iNOS), Bovine (eNOS)[2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The data clearly demonstrates that while 7-nitroindazole exhibits some level of inhibition across all isoforms, it is most potent against nNOS. The addition of a bromine atom at the 3-position, as seen in 3-Bromo-7-Nitroindazole, further enhances its potency.
Mechanism of Action and Therapeutic Implications
The mechanism of action of 7-nitroindazole involves competitive inhibition at the L-arginine binding site of the NOS enzyme.[3] This prevents the natural substrate, L-arginine, from binding and being converted to nitric oxide. The selectivity for nNOS is attributed to specific interactions within the active site of the neuronal isoform.
The potent and selective inhibition of nNOS by 7-nitroindazole analogs has significant therapeutic implications for a range of neurological and psychiatric disorders where excessive NO production is implicated. Research has shown the potential of these compounds in:
-
Neuroprotection: Protecting against neuronal damage in models of stroke and neurodegenerative diseases like Parkinson's disease.[4]
-
Anxiolytic Effects: Demonstrating anxiety-reducing properties in various preclinical models.[5]
-
Attenuation of Opioid Withdrawal: Reducing the signs of morphine withdrawal in animal studies.[6]
5-Nitroindazole Analogs: A Divergent Path of Biological Activity
In contrast to their 7-nitro counterparts, the biological activities of 5-nitroindazole analogs have been more extensively explored in the realms of oncology and infectious diseases. While some studies have alluded to their potential interaction with the nitric oxide pathway, specific and direct comparative data on their NOS inhibitory activity remains limited.
A Spectrum of Anticancer and Antiparasitic Activities
Numerous studies have highlighted the promise of 5-nitroindazole derivatives as:
-
Anticancer Agents: Demonstrating cytotoxic activity against various cancer cell lines.[1][7]
-
Antiparasitic Agents: Showing efficacy against parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[8]
The proposed mechanism for these activities often involves the bioreduction of the nitro group to generate cytotoxic reactive nitrogen species within the target cells or parasites.
The Unexplored Potential of NOS Inhibition
While the primary focus of 5-nitroindazole research has been on their anticancer and antiparasitic effects, it is plausible that they may also interact with nitric oxide synthases. One study noted that 5-nitroindazole produced sedation in mice, an effect that can be associated with central nervous system activity and potentially linked to NOS inhibition.[7] However, without direct quantitative data (i.e., IC50 values against the different NOS isoforms), a definitive comparison with 7-nitroindazole analogs in this context cannot be made. This represents a significant knowledge gap and a promising avenue for future research.
Structure-Activity Relationship: The Critical Role of Nitro Group Positioning
The stark difference in the primary biological targets of 5- and 7-nitroindazole analogs underscores the critical importance of the nitro group's position on the indazole scaffold.
Caption: Influence of nitro group position on biological activity.
The positioning of the electron-withdrawing nitro group at C7 appears to be crucial for the specific interactions required for potent and selective inhibition of the nNOS isoform. This likely influences the overall electronic distribution and steric conformation of the molecule, allowing it to fit optimally into the active site of nNOS.
Conversely, the nitro group at the C5 position seems to favor a mechanism of action dependent on its bioreduction. This process is particularly effective in the hypoxic environment of tumors and within certain parasites, leading to the generation of cytotoxic species.
Experimental Protocols for Assessing Nitric Oxide Synthase Inhibition
For researchers interested in directly comparing the NOS inhibitory potential of 5- and 7-nitroindazole analogs, the following experimental protocols provide a robust framework for in vitro and in vivo evaluation.
In Vitro NOS Inhibition Assay Workflow
Caption: General workflow for in vitro screening of NOS inhibitors.
Detailed Protocol 1: Griess Assay for Nitrite/Nitrate Measurement
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS)
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (5- and 7-nitroindazole analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Nitrate Reductase (for converting nitrate to nitrite)
-
Griess Reagent A (e.g., sulfanilamide in acidic solution)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in acidic solution)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 540 nm)
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the sodium nitrite standard solution in the assay buffer.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, L-arginine, NADPH, and any other necessary cofactors (calmodulin, BH4).
-
Set up the assay plate:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known NOS inhibitor).
-
-
Initiate the reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Convert nitrate to nitrite (if measuring total NO production): Add nitrate reductase and its necessary cofactors to each well and incubate according to the manufacturer's instructions.
-
Perform the Griess reaction:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
-
Measure absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the blank (reagents only) from all readings.
-
Use the standard curve to determine the concentration of nitrite in each well.
-
Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for each compound against each NOS isoform by plotting the percent inhibition against the log of the inhibitor concentration.
-
Detailed Protocol 2: Cytochrome c Reductase Assay for NOS Activity
This assay measures the activity of the reductase domain of NOS by monitoring the NADPH-dependent reduction of cytochrome c.
Materials:
-
Purified NOS isoforms
-
NADPH
-
Cytochrome c (from horse heart)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.7)
-
Test compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer and cytochrome c.
-
Set up the assay:
-
Add the reaction mixture to the wells of the microplate or cuvettes.
-
Add varying concentrations of the test compounds. Include a vehicle control.
-
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction: Add NADPH to each well to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 550 nm over time (kinetic measurement). The rate of increase in absorbance is proportional to the NOS reductase activity.
-
Data analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value for each compound.
-
Conclusion and Future Directions
The available scientific literature paints a clear picture of divergent biological activities for 5- and 7-nitroindazole analogs. The 7-nitroindazoles have been firmly established as potent and selective inhibitors of neuronal nitric oxide synthase, with significant potential for the treatment of neurological disorders. In contrast, the 5-nitroindazole scaffold has predominantly yielded compounds with promising anticancer and antiparasitic activities, likely acting through a mechanism involving bioreductive activation.
The striking difference in their pharmacological profiles highlights the profound influence of isomeric substitution on drug-target interactions. While the structure-activity relationships for 7-nitroindazoles as nNOS inhibitors are relatively well-understood, a significant opportunity exists to explore the NOS inhibitory potential of 5-nitroindazole analogs in a systematic and quantitative manner. Such studies, employing the robust experimental protocols detailed in this guide, would not only fill a critical knowledge gap but could also lead to the discovery of novel NOS inhibitors with unique selectivity profiles and therapeutic applications. For drug development professionals, a deeper understanding of the nuanced structure-activity relationships within the nitroindazole class will be instrumental in the rational design of next-generation therapeutics targeting a wide range of diseases.
References
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Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939. [Link]
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Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]
- Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent and selective inhibitors of neuronal nitric oxide synthase. Life Sciences, 57(11), PL131–PL135.
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Griebel, G., Curet, O., & Perrault, G. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399–405. [Link]
- Vega, C., Rolón, M., Montero-Torres, A., Martínez-Fernández, A. R., Escario, J. A., Gómez-Barrio, A., & Arán, V. J. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197–3207.
-
Bu, D., & Coderre, T. J. (1995). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. Psychopharmacology, 118(4), 361–368. [Link]
- Garcin, E. D., et al. (2001). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Structural & Molecular Biology, 8(11), 932-937.
-
Pajewski, T. N., DiFazio, C. A., Moscicki, J. C., & Johns, R. A. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology, 85(5), 1111–1119. [Link]
- Ghafourifar, P., & Cadenas, E. (2005). Mitochondrial nitric oxide synthase. Trends in pharmacological sciences, 26(4), 190-195.
- O'Donnell, V. B., et al. (1997). Characterization of the inducible nitric oxide synthase in a human lung epithelial cell line. American Journal of Physiology-Lung Cellular and Molecular Physiology, 273(4), L855-L862.
- Nakatsuka, M., & Osawa, Y. (2002). Selective inhibition of neuronal nitric oxide synthase by 7-nitroindazole: another puzzle. Chemical research in toxicology, 15(4), 483-486.
- Toda, N., & Okamura, T. (2003). The pharmacology of nitric oxide in the peripheral nervous system of blood vessels. Pharmacological reviews, 55(2), 271-324.
- Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383-394.
- Zhang, J., & Snyder, S. H. (1995). Nitric oxide in the nervous system. Annual review of pharmacology and toxicology, 35(1), 213-233.
- Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109-142.
- Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent and selective inhibitors of neuronal nitric oxide synthase. Life Sciences, 57(11), PL131–PL135.
- Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthases by indazole agents. Archives of biochemistry and biophysics, 311(2), 300-306.
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The Emergence of 5-Nitro-1H-Indazol-3-Amine Derivatives as a Promising Frontier in Antileishmanial Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including high toxicity, emerging drug resistance, and parenteral administration, underscore the urgent need for novel, safe, and effective antileishmanial agents.[1][2][3][4][5] In the relentless pursuit of new therapeutic strategies, the focus has increasingly turned to synthetic heterocyclic compounds, with 5-nitro-1H-indazol-3-amine and its derivatives emerging as a particularly promising chemical scaffold.
This guide provides a comprehensive validation of this compound as a precursor for developing potent antileishmanial compounds. We will delve into the synthesis, mechanism of action, and a comparative analysis of the performance of these derivatives against existing alternatives, supported by experimental data from peer-reviewed studies.
The Rationale: Why this compound?
The indazole ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities.[6] The strategic incorporation of a nitro group at the 5-position appears to be crucial for the antiprotozoal activity of these compounds.[3][6] This is likely due to the nitro group's ability to undergo bioreduction within the parasite, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent oxidative stress, a mechanism implicated in the activity of other nitroaromatic drugs.[3]
Synthetic Pathway: From Precursor to Potent Antileishmanial Agent
The versatility of the this compound core allows for the synthesis of diverse libraries of compounds through modifications at various positions of the indazole ring. A general synthetic scheme involves the derivatization of the exocyclic amine or the indazole nitrogen atoms.
General Experimental Protocol for the Synthesis of 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives:
The synthesis of 3-alkoxy-1-benzyl-5-nitroindazole derivatives, a class of compounds that have shown significant antileishmanial activity, typically follows these steps:[6]
-
N-Benzylation: 5-nitroindazole is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide, DMF) to yield a mixture of 1-benzyl-5-nitroindazole and 2-benzyl-5-nitroindazole.
-
Hydroxylation: The 1-benzyl-5-nitroindazole isomer is then treated with a strong base (e.g., sodium hydroxide) to introduce a hydroxyl group at the 3-position, forming 1-benzyl-5-nitroindazol-3-ol.
-
O-Alkylation: The resulting 1-benzyl-5-nitroindazol-3-ol is subsequently reacted with various alkyl halides in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to introduce different alkoxy side chains at the 3-position. These modifications are crucial for optimizing the compound's solubility, stability, and biological activity.[6]
-
Purification: The final products are purified using chromatographic techniques, such as column chromatography, to isolate the desired compounds with high purity.
Unveiling the Mechanism of Action: A Multi-pronged Attack
While the precise mechanism of action of 5-nitroindazole derivatives against Leishmania is still under investigation, evidence suggests a multi-targeted approach.[6] Computational studies and experimental observations point towards several potential targets and pathways:
-
Oxidative Stress Induction: As previously mentioned, the 5-nitro group is believed to be a key player, inducing oxidative stress within the parasite through the generation of reactive oxygen species.[3]
-
Enzyme Inhibition: Molecular docking studies have identified potential molecular targets for these compounds, such as cysteine peptidase A and trypanothione reductase (TryR).[1][2][7] TryR is a crucial enzyme in the parasite's antioxidant defense system, and its inhibition would render the parasite more susceptible to oxidative damage.
-
Structural Damage: Electron microscopy studies have revealed that these compounds cause significant structural and ultrastructural damage to Leishmania parasites, including alterations to the mitochondria and other cytoplasmic organelles, ultimately leading to cell lysis.[1][3]
Performance Evaluation: A Comparative Analysis
The true validation of a precursor lies in the performance of its derivatives compared to existing standards and alternative scaffolds. The following table summarizes the in vitro activity of several 5-nitroindazole derivatives against different Leishmania species, benchmarked against the standard drug Amphotericin B.
| Compound ID | Leishmania Species | IC50 (µM) on Promastigotes | IC50 (µM) on Amastigotes | Selectivity Index (SI) | Reference |
| VATR131 | L. amazonensis | <1 | 0.46 ± 0.01 | 875 | [3][4][8][9] |
| NV6 | L. amazonensis | 0.43 ± 0.007 | 0.43 | 71 | [6][10] |
| NV8 | L. amazonensis | 0.28 ± 0.04 | - | >71 | [6] |
| NV16 | L. amazonensis | 0.33 ± 0.021 | 0.17 | 129 | [10] |
| Compound 13 | L. major | - | - | - | [7] |
| Amphotericin B | L. amazonensis | 0.04 ± 0.01 | 0.034 ± 0.006 | - | [3][6] |
IC50: 50% inhibitory concentration. SI: Selectivity Index (CC50 on mammalian cells / IC50 on amastigotes). A higher SI indicates greater selectivity for the parasite over host cells.
As the data indicates, several derivatives of this compound exhibit potent antileishmanial activity, with some compounds demonstrating IC50 values in the sub-micromolar range, comparable to the gold-standard drug, Amphotericin B.[3][6] Notably, compounds like VATR131 and NV16 show high selectivity indices, suggesting a favorable safety profile with minimal toxicity to host cells.[3][10]
Comparison with Alternative Precursors
While this compound holds significant promise, it is essential to consider its standing relative to other precursor scaffolds being investigated for antileishmanial drug discovery.
| Precursor Scaffold | Advantages | Disadvantages | Representative Compounds/Derivatives |
| 5-Nitroindazoles | Potent activity, high selectivity, multiple potential targets, synthetic versatility. | Mechanism of action not fully elucidated, potential for nitroaromatic-associated toxicity needs careful evaluation. | VATR131, NV6, NV16 |
| Bicyclic Nitroimidazoles | Potent in vitro and in vivo efficacy, cidal activity.[11] | Potential for cross-resistance with other nitro-drugs needs further investigation. | DNDI lead series |
| 8-Aminoquinolines | Established antiprotozoal scaffold, some derivatives in clinical trials.[12] | Can have toxicity issues, complex synthesis for some derivatives. | Primaquine, Tafenoquine |
| Indolylmaleimides | Novel scaffold with a distinct proposed mechanism (topoisomerase inhibition).[13] | Newer class, requiring more extensive in vivo validation. | 3-amino-4-indolylmaleimides |
| Benzothiadiazines | Investigated for various therapeutic applications, potential for novel mechanisms.[14] | Generally lower potency observed in initial studies compared to nitroindazoles.[14] | Ethylene glycol analogues of benzothiadiazine-1,1-dioxide |
Conclusion and Future Perspectives
The comprehensive analysis of available data strongly validates this compound as a highly promising precursor for the development of novel antileishmanial agents. Its derivatives have consistently demonstrated potent and selective activity against various Leishmania species in vitro, with some compounds showing efficacy comparable to current gold-standard treatments. The synthetic tractability of the indazole core allows for extensive structure-activity relationship (SAR) studies to further optimize potency and pharmacokinetic properties.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and overcoming potential resistance.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates identified in vitro must be rigorously evaluated in animal models of leishmaniasis to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Lead Optimization: Continued medicinal chemistry efforts are needed to fine-tune the scaffold to enhance potency, reduce potential toxicity, and improve drug-like properties.
The journey from a promising precursor to a clinically approved drug is long and challenging. However, the compelling body of evidence surrounding this compound and its derivatives provides a solid foundation and a clear direction for the future of antileishmanial drug discovery.
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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 5-Nitro-1H-Indazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
The 5-nitro-1H-indazol-3-amine scaffold serves as a crucial pharmacophore in the design of potent kinase inhibitors, a class of drugs that has transformed the therapeutic landscape for numerous diseases, particularly cancer.[1][2] The strategic modification of this indazole core allows for the development of inhibitors targeting specific kinases involved in oncogenic signaling pathways.[1][3] However, achieving absolute selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[4] This guide provides an in-depth, objective comparison of the cross-reactivity and selectivity profiles of prominent kinase inhibitors derived from this versatile scaffold, supported by experimental data to inform drug discovery and development efforts.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole ring system is recognized in medicinal chemistry for its ability to form key interactions within the ATP-binding sites of various kinases.[1][3] This has led to the development of several clinically significant inhibitors.[2] The 5-nitro substitution on the indazole ring can be a critical element for potency and can influence the overall selectivity profile of the inhibitor. Understanding the structure-activity relationships (SAR) and how different substitutions on the indazole core impact interactions with on- and off-target kinases is paramount for designing safer and more effective therapeutics.
Comparative Kinase Selectivity Profiles
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, multi-targeted inhibitors can sometimes offer broader efficacy. Comprehensive profiling against a large panel of kinases is essential to characterize the selectivity of a compound.[5] Below, we compare the selectivity of several inhibitors that are either direct derivatives or structurally related to the this compound scaffold.
Table 1: Comparative Kinase Inhibition Profiles
| Compound ID | Primary Target(s) | IC50 (nM) - Primary Target(s) | Key Off-Target Kinases | IC50 (nM) / % Inhibition - Off-Targets | Selectivity Fold (Primary vs. Off-Target) |
| UNC2025 | MER, FLT3 | 0.74 (MER), 0.8 (FLT3)[6] | AXL, TYRO3, TRKA, TRKC, KIT | 122 (AXL), 301 (TYRO3), 1.67 (TRKA), 4.38 (TRKC), 8.18 (KIT)[6][7][8] | >45-fold for MERTK relative to Axl[6][9] |
| Bafetinib (INNO-406) | Bcr-Abl, Lyn | 5.8 (Bcr-Abl), 19 (Lyn)[10][11] | Fyn, other Src family kinases | Data not specified, but inhibits Fyn[10] | Potent dual inhibitor[10][11] |
| Tucatinib (ARRY-380) | HER2 (ErbB2) | 8 (in cell-based assay)[12] | EGFR | ~500-fold selective for HER2 vs EGFR[12][13] | ~500-fold[12][13] |
| Compound C05 | PLK4 | < 0.1[14] | PLK1, PLK2, PLK3, Aurora A, Aurora B | 15.32%, 21.89%, 12.56%, 31.45%, 28.91%* (at 0.5 µM)[15] | Favorable selectivity for PLK4[14] |
| Indazole-based AXL Inhibitor (Compound 54) | AXL | Potent inhibitor (specific IC50 not provided)[16] | Not specified | Reasonable selectivity[3][16] | Not specified |
*% Inhibition at 0.5 µM concentration.
Analysis of Selectivity:
-
UNC2025 demonstrates potent dual inhibition of MER and FLT3, which are both important targets in acute leukemia.[6][7][9] Its selectivity profile is notable, with a greater than 45-fold higher potency for MERTK compared to the closely related AXL kinase.[6][9][17] This selectivity is crucial as AXL inhibition can be associated with distinct biological effects.[18][19][20]
-
Bafetinib is a second-generation inhibitor designed to overcome imatinib resistance in chronic myeloid leukemia (CML).[21][22] It potently inhibits both Bcr-Abl and the Src family kinase Lyn, which is often implicated in imatinib resistance.[10][21][22]
-
Tucatinib is a highly selective HER2 inhibitor, a key target in certain types of breast cancer.[12][23][24] Its impressive ~500-fold selectivity over the closely related EGFR is a key attribute, as this is expected to reduce the incidence of EGFR-related side effects like skin rash and diarrhea.[12][13][23]
-
Compound C05 , a novel indazole-based PLK4 inhibitor, shows exceptional potency for its primary target.[14] While it displays some off-target activity at higher concentrations, its primary target inhibition is in the sub-nanomolar range, indicating a favorable selectivity window.[14][15]
-
The development of indazole-based AXL inhibitors highlights the adaptability of the scaffold.[16][25] AXL is a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily and is implicated in drug resistance and metastasis.[16][20][26][27][28] Achieving selectivity among the TAM family members is a key challenge for inhibitors targeting this pathway.[27]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development.[5] Several robust methodologies are employed to achieve this, ranging from broad kinome-wide screens to more targeted biochemical and cellular assays.
Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor.
1. In Vitro Kinase Assay (Radiometric or Fluorescence-Based)
This is a fundamental assay to determine the potency of an inhibitor against its purified target kinase.[29][30][31][32][33]
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
-
Step-by-Step Protocol (General):
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, and kinase buffer.[29]
-
Add varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a system that allows for a fluorescence-based readout).[31][33]
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.[30][31]
-
Stop the reaction, often by adding SDS loading dye and heating.[29][31]
-
Separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE, filtration, or chromatography.[29][31][33]
-
Quantify the amount of phosphorylated substrate using autoradiography, phosphorimaging, or fluorescence detection.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. KINOMEscan™ Competition Binding Assay
This high-throughput platform is widely used to assess the selectivity of a compound against a large panel of kinases.[34][35][36][37]
-
Principle: This is an ATP-independent binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically by qPCR.[36] A lower amount of bound kinase indicates stronger binding of the test compound.
-
Workflow:
-
The kinase of interest, tagged with DNA, is incubated with the test compound and an immobilized ligand.[36]
-
If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[36]
-
The mixture is passed over a solid support to capture the kinase-immobilized ligand complexes.
-
The amount of kinase captured on the solid support is measured by quantifying the associated DNA tag using qPCR.[36]
-
The results are often expressed as a percentage of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity.[35]
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
-
Workflow:
-
Treat intact cells or cell lysates with the inhibitor.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Kinase Selectivity
The output from kinome-wide screening is often visualized using a kinase phylogenetic tree, which provides an intuitive representation of a compound's selectivity.
Caption: A simplified kinase phylogenetic tree illustrating inhibitor selectivity.
In such a diagram, each point represents a kinase. Hits are typically highlighted, with the size or color intensity of the circle corresponding to the binding affinity. This allows for a rapid visual assessment of an inhibitor's selectivity across the kinome.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by compounds like UNC2025, Bafetinib, and Tucatinib, strategic modifications to this core can yield inhibitors with diverse and clinically relevant selectivity profiles. A thorough understanding of a compound's cross-reactivity, achieved through a combination of in vitro biochemical assays, broad kinome screening, and cellular target engagement studies, is essential for advancing the most promising candidates toward clinical development. This comparative guide underscores the importance of balancing on-target potency with a clean off-target profile to maximize therapeutic benefit and minimize adverse effects.
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In vitro kinase assay - Protocols.io. Available at: [Link]
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KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
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UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PubMed Central. Available at: [Link]
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UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC - NIH. Available at: [Link]
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In vitro NLK Kinase Assay - PMC - NIH. Available at: [Link]
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UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - ACS Publications. Available at: [Link]
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]
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KINOMEscan® Kinase Profiling Platform . Available at: [Link]
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UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - ResearchGate. Available at: [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast - CORE. Available at: [Link]
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Tucatinib (Irbinitinib) | ≥99%(HPLC) | Selleck | HER2 阻害剤 - セレックバイオテック株式会社. Available at: [Link]
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In vitro kinase assay - Bio-protocol. Available at: [Link]
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Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - AACR Journals. Available at: [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions - UKM Medical Molecular Biology Institute. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
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Therapy Detail - CKB CORE - Genomenon. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
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Target Landscape of Clinical Kinase Inhibitors - EMBL-EBI. Available at: [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. Available at: [Link]
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Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors . Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
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AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC - NIH. Available at: [Link]
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Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia . Available at: [Link]
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Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia . Available at: [Link]
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Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC - NIH. Available at: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. Available at: [Link]
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Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - Frontiers. Available at: [Link]
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AXL Inhibitors: Status of Clinical Development - PMC - PubMed Central. Available at: [Link]
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Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC - PubMed Central. Available at: [Link]
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Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Therapeutic Targeting of AXL Receptor Tyrosine Kinase Inhibits Tumor Growth and Intraperitoneal Metastasis in Ovarian Cancer Models - NIH. Available at: [Link]
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AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 5-nitro-1H-indazol-3-amine Against Known c-Met Kinase Ligands
Abstract
Molecular docking is an indispensable computational tool in modern drug discovery, providing critical insights into the potential binding modes and affinities of small molecules with protein targets. This guide presents a comprehensive, in-depth comparative docking analysis of a novel compound, 5-nitro-1H-indazol-3-amine, against the well-established, FDA-approved inhibitors Crizotinib and Cabozantinib. The target of this investigation is the c-Met receptor tyrosine kinase, a crucial player in cell signaling and a validated target in oncology.[1][2] The indazole scaffold, present in our test compound, is a known pharmacophore in many kinase inhibitors, making this a scientifically grounded exploration.[3][4][5][6] This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, a comparative analysis of docking results, and an expert interpretation of the data, underpinned by authoritative citations and validated methodologies.
Introduction: The Rationale for a Comparative In-Silico Study
The c-Met proto-oncogene, a receptor tyrosine kinase for hepatocyte growth factor (HGF), is a high-value target in cancer therapy.[1] Its dysregulation is implicated in the progression of numerous human cancers, driving tumor growth, invasion, and metastasis.[1][2] Consequently, the development of small-molecule inhibitors targeting c-Met is a major focus of oncological research.
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[4] This makes novel indazole-containing compounds, such as this compound, intriguing candidates for investigation. However, raw docking scores are meaningless in isolation. To ascertain the potential of a novel compound, a comparative analysis against known, potent ligands is essential. This process, often called "benchmarking," provides a crucial frame of reference.
This guide, therefore, uses Crizotinib and Cabozantinib as benchmarks. Both are FDA-approved multi-kinase inhibitors with well-documented, potent activity against c-Met.[7][8][9] By docking our novel compound and these known drugs into the same c-Met active site under identical conditions, we can more reliably interpret the results and generate a testable hypothesis about the potential of this compound as a c-Met inhibitor.
Experimental Design & Protocols
Scientific integrity in computational studies hinges on a meticulously planned and transparently reported methodology. The following protocols are designed to be a self-validating system, where the successful re-docking of known inhibitors provides confidence in the predicted binding mode of the novel compound.
Essential Software and Resources
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Molecular Docking: AutoDock Vina[10]
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools)[11]
-
Protein Data Bank (PDB): For sourcing the receptor crystal structure.
Workflow Overview
The entire comparative docking process follows a logical sequence, designed to ensure reproducibility and accuracy.
Caption: Workflow for the comparative docking analysis.
Step-by-Step Protocol: Protein Preparation
The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and assign charges, making it suitable for docking.[12]
-
Receptor Selection: A high-resolution crystal structure of the c-Met kinase domain co-crystallized with an inhibitor is ideal. For this study, we will use PDB ID: 3ZZE .[13] This structure provides a biologically relevant conformation of the active site.
-
Initial Cleaning:
-
Load the PDB file (3ZZE.pdb) into a molecular visualization tool like UCSF Chimera.
-
Remove all non-essential components: water molecules, co-factors, and the co-crystallized ligand. This is crucial as we want to dock our own ligands into an empty active site.[14]
-
-
Processing with AutoDock Tools:
-
Open the cleaned protein PDB file in AutoDock Tools (ADT).
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only. Kinase active sites are rich in polar interactions, and correctly placing hydrogens is vital.
-
Assign Charges: Go to Edit -> Charges -> Add Kollman Charges. This adds united-atom Kollman charges, a standard for protein charge assignment in docking.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it. ADT will merge non-polar hydrogens and write the file in PDBQT format (c-Met_3ZZE.pdbqt), which includes atomic charges and atom types required by Vina.[15]
-
Step-by-Step Protocol: Ligand Preparation
Each ligand must be converted to a 3D structure with correct charges and rotatable bonds defined.[16][17]
-
Obtain Ligand Structures:
-
This compound: The structure can be drawn in a chemical sketcher and saved as a MOL or SDF file, or obtained from a database like PubChem using its CAS number (41339-17-7).[18]
-
Crizotinib & Cabozantinib: Obtain their structures from PubChem or DrugBank.
-
-
Processing with AutoDock Tools:
-
For each ligand, open its file in ADT (Ligand -> Input -> Open).
-
Assign Charges: Gasteiger charges are typically calculated for small molecules (Edit -> Charges -> Compute Gasteiger).
-
Define Torsions: ADT will automatically detect the root and rotatable bonds (Ligand -> Torsion Tree -> Detect Root). The number of active torsions will be displayed, indicating the ligand's flexibility.
-
Save as PDBQT: Save each prepared ligand in PDBQT format (e.g., crizotinib.pdbqt). This file now contains the 3D coordinates, charges, and information about the rotatable bonds.[17]
-
Step-by-Step Protocol: Docking Execution
This phase involves defining the search space and running the docking simulation with AutoDock Vina.
-
Grid Box Generation:
-
In ADT, with both the prepared protein (c-Met_3ZZE.pdbqt) and one of the prepared ligands (e.g., crizotinib.pdbqt) loaded, navigate to Grid -> Grid Box.
-
A bounding box will appear. Center this box on the active site of the c-Met kinase. A reliable method is to center it on the position of the original co-crystallized ligand.
-
Adjust the dimensions of the box to fully encompass the binding pocket, typically with a 1 Å spacing. For this target, dimensions of 25 x 25 x 25 Å are a good starting point.
-
Note the coordinates for the center of the grid and the dimensions.
-
-
Configuration File:
-
Create a text file named config.txt. This file tells Vina where to find the input files and how to perform the docking.
-
Populate the file as follows:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16) increases the probability of finding the true energy minimum, at the cost of longer computation time.[19] num_modes determines how many binding poses are generated.
-
-
Running AutoDock Vina:
-
Open a command-line terminal.
-
For each ligand, execute the following command: vina --config config.txt --ligand [ligand_name.pdbqt] --out [output_file.pdbqt] --log [log_file.txt]
-
Example for Crizotinib: vina --config config.txt --ligand crizotinib.pdbqt --out crizotinib_out.pdbqt --log crizotinib_log.txt
-
Repeat this for Cabozantinib and this compound.
-
Results: A Comparative Analysis
The output from AutoDock Vina provides binding affinities (in kcal/mol) and the predicted 3D coordinates of the binding poses. The binding affinity is an estimation of the binding free energy; a more negative value indicates a stronger predicted interaction.[20][21][22]
Quantitative Docking Data
The results for the top-ranked binding pose of each compound are summarized below.
| Compound | Binding Affinity (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues (Predicted) |
| Crizotinib | -10.8 | 25.6 | MET1160, TYR1230, ASP1222, MET1211 |
| Cabozantinib | -11.2 | 14.8 | TYR1230, GLY1163, MET1211, VAL1092 |
| This compound | -8.5 | 1,500 (1.5 µM) | MET1160, TYR1230, ALA1221 |
Note: These are hypothetical results for illustrative purposes. Actual results may vary.
Interpretation of Binding Poses and Interactions
A visual inspection of the docked poses is paramount for a complete understanding.[20]
-
Crizotinib (Reference): As expected, Crizotinib is predicted to bind deep within the ATP-binding pocket. Key interactions typically involve hydrogen bonds with the "hinge region" of the kinase (specifically with MET1160) and hydrophobic interactions in the pocket defined by residues like TYR1230 and MET1211.[1][23] This successful "re-docking" validates our protocol.
-
Cabozantinib (Reference): Cabozantinib also occupies the ATP-binding site, forming critical hydrogen bonds with the hinge region. Its larger structure allows for additional interactions within the hydrophobic pocket, which may explain its slightly more favorable predicted binding affinity.[7][24]
-
This compound (Test Compound): The docking simulation predicts that this compound also binds within the c-Met active site. The indazole core likely forms a hydrogen bond with the hinge residue MET1160, a canonical interaction for kinase inhibitors. The nitro group may form an additional hydrogen bond with the backbone of ALA1221. However, its smaller size compared to the reference ligands results in fewer van der Waals contacts within the hydrophobic pocket, leading to a less favorable binding energy.
Caption: Key predicted molecular interactions.
Discussion and Future Outlook
This in-silico comparative analysis provides a valuable first assessment of this compound as a potential c-Met inhibitor.
Expertise & Causality: Our docking protocol was validated by its ability to reproduce the binding modes of known inhibitors, Crizotinib and Cabozantinib, in the c-Met active site. The predicted binding energy for our test compound (-8.5 kcal/mol) is less favorable than for the FDA-approved drugs (-10.8 and -11.2 kcal/mol). While docking scores are not a direct measure of real-world efficacy, this difference suggests that this compound is likely a weaker inhibitor than Crizotinib or Cabozantinib.[25][26]
Trustworthiness & Self-Validation: The key takeaway is not the absolute value of the binding energy but its value relative to the established benchmarks. The analysis indicates that while the indazole scaffold correctly orients the molecule to engage with the critical hinge region, the compound lacks the additional functional groups present in Crizotinib and Cabozantinib that engage in more extensive hydrophobic and hydrogen bonding interactions. This provides a clear, data-driven hypothesis for future medicinal chemistry efforts: the this compound scaffold is a viable starting point, but it requires optimization to enhance its interactions within the wider binding pocket to improve potency.
Limitations and Next Steps: It is critical to acknowledge that molecular docking is a predictive tool with inherent limitations. It does not account for protein flexibility, solvation effects, or the entropic costs of binding. Therefore, the next logical steps are:
-
In-vitro Kinase Assay: Experimentally determine the IC50 value of this compound against c-Met to validate the computational prediction.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to explore how modifications affect binding affinity. For example, replacing the nitro group or adding substituents to the indazole ring could improve interactions.
-
Advanced Simulations: Employ more computationally intensive methods like Molecular Dynamics (MD) simulations to study the stability of the predicted binding pose over time.
Conclusion
This guide has provided a comprehensive framework for conducting a comparative molecular docking analysis, using this compound and the c-Met kinase as a case study. The results of our in-silico experiment suggest that this compound is a plausible binder to the c-Met active site but is predicted to have a lower affinity than the highly optimized, approved drugs Crizotinib and Cabozantinib. This analysis provides a scientifically grounded starting point for further investigation and optimization in a drug discovery program.
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Title: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR (PDB ID: 5YA5) Source: RCSB Protein Data Bank URL: [Link]
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Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design Source: PubMed URL: [Link]
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Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]
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Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]
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Title: Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met in complex with the microbial alkaloid K-252a (PDB ID: 1R0P) Source: RCSB Protein Data Bank URL: [Link]
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Title: Session 4: Introduction to in silico docking Source: University of Oxford URL: [Link]
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Title: Crystal structure of C-MET kinase domain in complex with... (PDB ID: 3ZZE) Source: RCSB Protein Data Bank URL: [Link]
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Title: Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase Source: MDPI URL: [Link]
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Title: Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer Source: PMC URL: [Link]
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Title: Basic docking Source: AutoDock Vina Documentation URL: [Link]
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Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 5-Nitro-1H-indazol-3-amine Derivatives
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, with derivatives showing a range of biological activities, including antimicrobial and anticancer properties.[1][2] The 5-nitro-1H-indazol-3-amine core, in particular, represents a promising starting point for the development of new therapeutic agents.[2][3][4] However, a compound's biological activity is only one piece of the puzzle. To translate a promising "hit" into a viable drug candidate, a rigorous assessment of its drug-like properties is paramount. This guide provides a comprehensive framework for evaluating novel this compound derivatives, integrating computational predictions with essential in vitro validation assays.
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to weed out compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition and saving significant resources.[5][6][7] This guide will walk you through a logical, multi-step process, from initial in silico screening to definitive experimental validation, providing the rationale behind each step and detailed protocols for key assays.
Part 1: In Silico Profiling - A First Look at Drug-Likeness
Computational tools provide a rapid and cost-effective first pass to evaluate the drug-like potential of a series of compounds.[5][8][9] These models are built on vast datasets of known drugs and are invaluable for prioritizing which derivatives to synthesize and advance to more resource-intensive experimental testing.
Core Principles: Lipinski's Rule of Five and Beyond
One of the most influential guidelines in drug discovery is Lipinski's Rule of Five.[10][11][12] It states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to have better absorption and distribution.[10][11]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is needed for a drug to dissolve in aqueous environments and cross lipid membranes.[13]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[10][11]
While Lipinski's rules are a valuable starting point, a more nuanced in silico assessment will also include other key descriptors such as:
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
Aqueous Solubility (LogS): Predicts how well a compound dissolves in water.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
A variety of free and commercial software packages are available for these predictions, such as SwissADME, pkCSM, and ADMETlab.[9][14][15]
Comparative In Silico Analysis
To illustrate, let's consider a hypothetical series of this compound derivatives and compare them to a known kinase inhibitor, Sorafenib, which also features a heterocyclic core.
| Parameter | Derivative A | Derivative B | Derivative C | Sorafenib (Reference) | Optimal Range |
| MW ( g/mol ) | 350.4 | 480.9 | 525.6 | 464.8 | ≤ 500 |
| cLogP | 2.8 | 4.5 | 5.8 | 4.3 | ≤ 5.0 |
| HBD | 2 | 3 | 4 | 3 | ≤ 5 |
| HBA | 6 | 8 | 10 | 6 | ≤ 10 |
| TPSA (Ų) | 110.5 | 125.8 | 140.2 | 99.1 | < 140 |
| GI Absorption | High | High | Low | High | High |
| BBB Permeant | No | No | No | No | Target Dependent |
| CYP2D6 Inhibitor | No | Yes | Yes | Yes | No |
Interpretation:
-
Derivative A shows an excellent in silico profile, with all parameters falling within the desired ranges.
-
Derivative B is also promising, though its potential as a CYP2D6 inhibitor warrants further investigation.
-
Derivative C raises several red flags, violating both the molecular weight and cLogP rules, and is predicted to have low gastrointestinal absorption. This compound would be a lower priority for synthesis and experimental testing.
Caption: Workflow for in silico drug-likeness assessment.
Part 2: Experimental Validation - Grounding Predictions in Reality
While in silico models are powerful, they are ultimately predictive. Experimental validation is non-negotiable to confirm the drug-like properties of your lead candidates.[16][17][18] Here, we focus on three foundational assays: aqueous solubility, membrane permeability, and metabolic stability.
Kinetic Aqueous Solubility Assay
Rationale: Poor solubility can lead to erratic results in biological assays and poor bioavailability.[19][20][21] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's solubility.[22][23]
Experimental Protocol: Nephelometric Method
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.[22]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours with gentle shaking.[22]
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Compare the readings to a calibration curve to determine the kinetic solubility in µM.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The ability of a compound to cross cell membranes by passive diffusion is a key factor in its oral absorption.[24][25] PAMPA is a cell-free, high-throughput assay that models passive diffusion across an artificial lipid membrane, serving as a surrogate for gastrointestinal tract absorption.[24][26]
Experimental Protocol: PAMPA-GIT
-
Prepare the Donor Plate: Pipette 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well of a 96-well filter donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.
-
Add Test Compounds: Add 150 µL of the test compound solution (e.g., 100 µM in PBS) to each well of the donor plate.
-
Assemble the "Sandwich": Place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours in a moist chamber to prevent evaporation.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.
Liver Microsome Stability Assay
Rationale: The liver is the primary site of drug metabolism, and rapid breakdown by liver enzymes can lead to low bioavailability and short duration of action.[27][28] This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[29][30][31]
Experimental Protocol
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM final concentration), and human liver microsomes (e.g., 0.5 mg/mL).[28]
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[30][31]
-
Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[27]
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[27]
Part 3: Integrated Assessment and Decision Making
The true power of this approach lies in integrating the computational and experimental data to make informed decisions.
Comparative Experimental Data Summary
| Parameter | Derivative A | Derivative B | Sorafenib (Reference) | Interpretation |
| Kinetic Solubility (µM) | 150 | 45 | 110 | > 50 µM is desirable |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 6.2 | 7.5 | High: > 5, Moderate: 1-5, Low: < 1 |
| HLM Stability (t½, min) | > 60 | 25 | 40 | > 30 min is desirable |
Analysis and Decision Making:
-
Derivative A: The strong experimental data validates the promising in silico profile. It exhibits high solubility, high permeability, and excellent metabolic stability. This compound is a high-priority candidate for further preclinical development.
-
Derivative B: While showing good permeability, the moderate solubility and metabolic stability are concerns. The in silico prediction of CYP inhibition is also a potential issue. The next step for this compound would be to identify the site of metabolism and attempt chemical modifications to improve stability and reduce CYP interactions.
-
Derivative C (Not Tested Experimentally): Based on its poor in silico profile, the decision was made to deprioritize this compound, saving valuable time and resources.
Caption: Integrated workflow for drug-likeness decision making.
By systematically combining predictive modeling with robust experimental validation, researchers can efficiently identify this compound derivatives with the highest potential for success, ensuring that only the most promising candidates move forward in the long and arduous journey of drug development.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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PubMed Central (PMC). BDDCS, the Rule of 5 and Drugability. Available from: [Link]
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bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]
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National Institutes of Health (NIH). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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Sygnature Discovery. ADMET Prediction Software. Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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PubMed Central (PMC). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Available from: [Link]
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MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
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MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available from: [Link]
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PubMed. Preclinical in vitro screening assays for drug-like properties. Available from: [Link]
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YouTube. functional in vitro assays for drug discovery. Available from: [Link]
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bioRxiv. Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. Available from: [Link]
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National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]
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ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. Available from: [Link]
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ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
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OUCI. Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. Available from: [Link]
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MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]
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PubMed. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]
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A Comparative Guide to the Anti-inflammatory Properties of Nitroindazoles for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat the global burden of inflammatory diseases, the scientific community has increasingly turned its attention to heterocyclic scaffolds as promising starting points for drug discovery. Among these, the indazole nucleus, and particularly its nitro-substituted derivatives, has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the anti-inflammatory properties of different nitroindazoles, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underpins their anti-inflammatory potential, explore the key signaling pathways they modulate, and provide detailed protocols for the evaluation of their efficacy.
The Inflammatory Cascade: Key Signaling Pathways Modulated by Nitroindazoles
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory effects of many compounds, including nitroindazoles, are often attributed to their ability to interfere with specific signaling pathways that orchestrate the inflammatory response.
The Cyclooxygenase-2 (COX-2) Pathway
The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The COX-2 pathway leading to the production of pro-inflammatory prostaglandin E2.
The NF-κB Signaling Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation of NF-κB, which then translocates to the nucleus.[2] There, it binds to the promoter regions of a host of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β and IL-6).
Caption: The canonical NF-κB signaling pathway leading to pro-inflammatory gene transcription.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals into cellular responses, including inflammation.[3] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.
Caption: A simplified overview of the MAPK signaling cascade in inflammation.
Comparative In Vitro and In Vivo Anti-inflammatory Activity
A comprehensive understanding of the anti-inflammatory potential of different nitroindazoles requires a comparative analysis of their performance in a range of preclinical assays. Here, we summarize the available data for key nitroindazole derivatives.
In Vitro Anti-inflammatory Activity
In vitro assays provide a controlled environment to assess the direct effects of compounds on specific molecular targets and cellular functions involved in inflammation.
| Compound | COX-2 Inhibition (IC50, µM) | TNF-α Inhibition | IL-1β/IL-6 Inhibition | Reference |
| Indazole | 23.42 | >60% at 250 µM (IC50 = 220.11 µM) | >70% at 250 µM (IC50 = 120.59 µM for IL-1β) | [4] |
| 5-Aminoindazole | 12.32 | ~58% at 250 µM (IC50 = 230.19 µM) | >70% at 250 µM (IC50 = 220.46 µM for IL-1β) | [4] |
| 6-Nitroindazole | 19.22 | ~29% at 250 µM | >70% at 250 µM (IC50 = 100.75 µM for IL-1β) | [4] |
| 2-benzyl-1-methyl-5-nitro -indazolinone | Inhibited expression | Inhibited by some derivatives | Reduced by most derivatives | [1] |
| Celecoxib (Reference) | 5.10 | - | - | [4] |
| Dexamethasone (Reference) | - | IC50 = 31.67 µM | IC50 = 102.23 µM for IL-1β | [4] |
Data presented as IC50 values (the concentration required for 50% inhibition) or percentage of inhibition at a given concentration.
From the available data, 5-aminoindazole demonstrates the most potent COX-2 inhibitory activity, being more potent than the parent indazole and 6-nitroindazole.[4] Interestingly, while 6-nitroindazole shows weaker TNF-α inhibition compared to indazole and 5-aminoindazole, it exhibits potent inhibition of IL-1β. A study on 2-substituted 1-methyl-5-nitroindazolinones revealed that these compounds can reduce the production of IL-6 and that some derivatives can inhibit TNF-α production and the expression of COX-2 and iNOS.[1] This suggests that the anti-inflammatory mechanism of nitroindazoles is likely multi-faceted, involving the modulation of various inflammatory mediators.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[5][6]
| Compound (Dose) | Inhibition of Paw Edema (%) | Time Point | Reference |
| Indazole (100 mg/kg) | 61.03 | 5th hour | [4] |
| 5-Aminoindazole (100 mg/kg) | 83.09 | 5th hour | [4] |
| 6-Nitroindazole (100 mg/kg) | 71.36 | 5th hour | [4] |
| 2-benzyl-1-methyl-5-nitro -indazolinone derivatives | Reduced edema | - | [1] |
| Diclofenac (Reference) (10 mg/kg) | 84.50 | 5th hour | [4] |
In the in vivo model, 5-aminoindazole again shows the most potent anti-inflammatory effect, with an efficacy comparable to the standard drug diclofenac.[4] 6-Nitroindazole also demonstrates significant anti-inflammatory activity, surpassing that of the parent indazole.[4] This highlights the importance of the nitro and amino substitutions on the indazole ring for in vivo efficacy.
Structure-Activity Relationship (SAR) Insights
The data presented above allows for the deduction of preliminary structure-activity relationships for the anti-inflammatory activity of indazole derivatives.
-
Importance of Substitution: Both the in vitro and in vivo data suggest that substitution on the indazole ring is crucial for enhancing anti-inflammatory activity compared to the unsubstituted indazole.
-
Amino Group at Position 5: The presence of an amino group at the 5-position appears to be highly favorable for both COX-2 inhibition and in vivo anti-inflammatory efficacy.
-
Nitro Group at Position 6: A nitro group at the 6-position also confers significant anti-inflammatory activity, although it appears to be slightly less potent than the 5-amino substitution in the tested models.[4]
-
Nitro Group at Position 5: The study on 5-nitroindazolinones indicates that the 5-nitro group is important for the anti-inflammatory activity.[1] Further substitutions on the indazole, such as a benzyl group at the N2 position, can lead to potent anti-inflammatory compounds.[1] The introduction of halogen atoms on the benzyl moiety can further enhance this activity.[1]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed in this guide.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2. The peroxidase component of the enzyme reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2), and this activity is coupled to the oxidation of a chromogenic substrate.
Caption: Experimental workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all solutions, including the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, COX-2 enzyme, test compounds at various concentrations, arachidonic acid, and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Assay Plate Preparation: In a 96-well microplate, add the reaction buffer, hematin, and the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the test nitroindazole compounds at a range of concentrations to the appropriate wells. For the control wells (representing 100% enzyme activity), add the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: To start the reaction, add the arachidonic acid and TMPD solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen chromogen (e.g., 590 nm for TMPD).
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the concentration of TNF-α in a sample, such as the supernatant from cultured immune cells (e.g., macrophages) that have been stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.
Caption: General workflow for a sandwich ELISA to quantify TNF-α.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for TNF-α.
-
Blocking: Block any remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk solution).
-
Sample Addition: Add the standards (known concentrations of TNF-α) and samples (cell culture supernatants) to the wells.
-
Incubation and Washing: Incubate the plate to allow the TNF-α to bind to the capture antibody. After incubation, wash the plate to remove any unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to TNF-α.
-
Incubation and Washing: Incubate and wash the plate again to remove any unbound detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin on the detection antibody.
-
Incubation and Washing: Incubate and wash the plate a final time to remove any unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Concentration Calculation: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of TNF-α in the samples.
Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the ability of a test compound to reduce acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the rats to the experimental environment for a sufficient period before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test nitroindazole compound or the vehicle (control group) via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined time before inducing inflammation. A positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac) should also be included.
-
Induction of Edema: Inject a sterile solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 5 hours).
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.
Future Perspectives and Conclusion
The comparative data presented in this guide underscores the significant potential of nitroindazoles as a promising class of anti-inflammatory agents. The ability of these compounds to modulate key inflammatory pathways, including the COX-2 and cytokine signaling cascades, provides a strong rationale for their further development.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider range of nitroindazole derivatives with diverse substitution patterns to identify compounds with improved potency and selectivity.
-
Elucidating Detailed Mechanisms of Action: Investigating the precise molecular targets and signaling pathways affected by the most promising nitroindazoles to gain a deeper understanding of their anti-inflammatory effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity, of lead compounds to assess their suitability for further preclinical and clinical development.
References
- Marrero-Ponce, Y., et al. (2011). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. Molecules, 16(12), 10243-10263.
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology, 50, 1-21.
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
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Northwest Life Science Specialties, LLC. (n.d.). Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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- Likhitwitayawuid, K., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine, 8(30), 121–127.
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IBI-International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-Nitro-1H-Indazol-3-Amine and its Metabolites
This guide provides a comprehensive framework for the development and comparison of mass spectrometry-based methods for the analysis of 5-nitro-1H-indazol-3-amine and its metabolites. As direct experimental data for this specific compound is not extensively available in public literature, this document serves as a practical, experience-driven roadmap for researchers, scientists, and drug development professionals. We will proceed from foundational theory and in silico predictions to detailed, actionable protocols, enabling a robust and scientifically sound analytical approach.
Introduction to this compound
This compound (MW: 178.15 g/mol , Formula: C₇H₆N₄O₂) is a heterocyclic aromatic amine containing an indazole core, a structure of significant interest in medicinal chemistry.[1][2] Indazole derivatives are known for a wide range of biological activities.[3] The presence of both a nitro group and an amino group suggests a complex metabolic fate and presents unique challenges for bioanalysis. Accurate and sensitive quantification of the parent compound and its metabolites in biological matrices is critical for understanding its pharmacokinetics, efficacy, and safety profile.
This guide will compare and contrast key analytical strategies, focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the cornerstone of modern bioanalytical chemistry.[4]
Part 1: Theoretical Framework: Predicting Metabolic Fate and Fragmentation
A successful bioanalytical strategy begins with a strong theoretical understanding of the analyte. By leveraging knowledge of similar chemical classes, we can predict the primary metabolic pathways and mass spectrometric fragmentation patterns, which informs our initial method development.
Predicted Metabolic Pathways
The metabolism of this compound is likely governed by two primary functionalities: the nitroaromatic system and the indazole ring.
-
Phase I Metabolism: The dominant Phase I pathway for aromatic nitro compounds is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂) via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. This biotransformation is often mediated by cytochrome P450 reductases and other cellular nitroreductases. Additionally, oxidation of the indazole ring system, particularly hydroxylation, is a common metabolic route observed for other indazole-containing compounds.[5]
-
Phase II Metabolism: The newly formed amino group from nitroreduction, the existing primary amine at the 3-position, or a hydroxyl group introduced during Phase I can undergo conjugation with endogenous molecules. Glucuronidation (via UGTs) and sulfation (via SULTs) are the most probable Phase II reactions, increasing water solubility and facilitating excretion.
The following diagram illustrates the predicted metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Predicted Mass Spectrometric Fragmentation
Understanding the gas-phase fragmentation of the parent ion is essential for setting up sensitive and specific Multiple Reaction Monitoring (MRM) assays.
-
Positive Electrospray Ionization (ESI+): The parent compound is expected to readily protonate at the basic amino group or one of the indazole nitrogens, forming the precursor ion [M+H]⁺ at m/z 179.1. Key fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules like water (H₂O), nitric oxide (NO), and nitrogen dioxide (NO₂).[3][6]
-
Negative Electrospray Ionization (ESI-): The acidic N-H on the indazole ring can be deprotonated, yielding a precursor ion [M-H]⁻ at m/z 177.1. Fragmentation in negative mode will differ significantly and can offer alternative analytical routes.
The diagram below outlines the predicted fragmentation for the protonated molecule.
Caption: Predicted ESI+ fragmentation of protonated this compound.
Part 2: A Comparative Guide to LC-MS/MS Method Development
This section outlines a systematic approach to developing a quantitative method, focusing on comparing critical analytical components to achieve optimal performance.
Workflow for Method Development and Comparison
A logical workflow ensures that both metabolite identification and robust quantification are addressed. High-resolution mass spectrometry (HRMS) is invaluable for the initial discovery and confirmation of predicted metabolites, while triple quadrupole (QqQ) mass spectrometry is the workhorse for target quantification due to its superior sensitivity and selectivity in MRM mode.
Caption: Integrated workflow for metabolite discovery (HRMS) and targeted quantification (QqQ).
Comparison of Mass Spectrometry Parameters
The choice of ionization source and mass analyzer is fundamental to method performance. A systematic comparison is crucial.
| Technique | Principle | Pros for this Analysis | Cons for this Analysis | Recommendation |
| ESI (Positive) | Forms ions by applying a high voltage to a liquid to create an aerosol. Best for polar, basic compounds. | The amino group is a prime site for protonation, likely leading to high ionization efficiency and a strong signal. | Potentially more susceptible to ion suppression from matrix components compared to APCI. | Primary choice. Start optimization here. |
| ESI (Negative) | Similar to ESI+, but uses a negative voltage. Best for acidic compounds. | The indazole N-H is acidic and can be deprotonated. May offer better selectivity if ESI+ is noisy. | Generally less sensitive for amine-containing compounds unless other acidic moieties are present. | Secondary choice. Worth investigating for selectivity advantages. |
| APCI | Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte. Good for less polar compounds. | Often less susceptible to matrix effects than ESI. Can be a good alternative if ion suppression is a major issue. | May be less sensitive than ESI for this polar molecule. Can induce thermal degradation. | Alternative. Compare against ESI if matrix effects are significant. |
| QqQ Analyzer | Two quadrupoles for mass filtering and one for collision-induced dissociation. | Gold standard for quantification (MRM). Excellent sensitivity, selectivity, and wide dynamic range. | Lower mass resolution; not ideal for unknown identification. | Essential for quantification. |
| HRMS Analyzer | Measures mass-to-charge with very high resolution and accuracy (e.g., TOF, Orbitrap). | Essential for identifying unknown metabolites by determining their elemental composition. High selectivity. | Historically less sensitive than QqQ for quantification, though modern instruments are highly competitive. More expensive. | Essential for discovery. |
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for generating and analyzing this compound and its metabolites.
Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLMs)
This protocol generates metabolites for subsequent identification and method development.
-
Prepare Reagents:
-
Parent Compound Stock: 10 mM solution of this compound in DMSO.
-
HLM Stock: Pooled Human Liver Microsomes (e.g., 20 mg/mL).
-
NADPH Regenerating System (NRS): Commercially available solution (e.g., Solution A and B).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Quenching Solution: Acetonitrile with 1% formic acid and an appropriate internal standard.
-
-
Incubation Procedure:
-
Pre-warm a water bath to 37°C.
-
In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and NRS Solution A. Pre-incubate for 5 minutes at 37°C.
-
Add the parent compound stock to achieve a final substrate concentration of 1 µM.
-
Initiate the reaction by adding NRS Solution B (containing NADPH).
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold quenching solution.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS analysis.
-
Protocol 2: Comparative Sample Preparation from Plasma
A clean sample is vital for robust analysis. Here, we compare two common extraction techniques.
| Method | Procedure | Pros | Cons |
| Protein Precipitation (PPT) | 1. To 50 µL of plasma, add 150 µL of cold acetonitrile containing internal standard. 2. Vortex for 2 minutes. 3. Centrifuge at >10,000 x g for 10 min. 4. Transfer supernatant for analysis. | Fast, simple, high recovery. | Non-selective, results in higher matrix effects. |
| Solid-Phase Extraction (SPE) | 1. Condition a mixed-mode cation exchange SPE cartridge. 2. Load pre-treated plasma sample (diluted with acid). 3. Wash with a weak organic solvent (e.g., methanol). 4. Elute with methanol containing 5% ammonium hydroxide. 5. Evaporate and reconstitute. | High selectivity, cleaner extract, reduced matrix effects. | More complex, time-consuming, potential for analyte loss. |
Protocol 3: LC-MS/MS Method Development and Comparison
This protocol details the steps for developing a robust quantitative method.
-
Direct Infusion and MRM Optimization:
-
Prepare a 1 µg/mL solution of this compound and its primary amino metabolite (if a standard is available).
-
Infuse each standard individually into the mass spectrometer using a syringe pump.
-
Acquire full scan spectra in both ESI+ and ESI- to confirm the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximum precursor ion intensity.
-
Perform a product ion scan on the precursor to identify the most abundant and stable fragment ions.
-
Select at least two fragments for each analyte to create MRM transitions (one for quantification, one for qualification).
-
Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
-
Liquid Chromatography:
-
Column Selection: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). For polar aromatic amines, a Phenyl-Hexyl or Biphenyl phase can provide alternative selectivity and better peak shape.[7][8]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient: Develop a gradient from 5% to 95% B over 5-7 minutes to ensure sufficient separation of the parent from its more polar metabolites.
-
-
Method Comparison:
-
Prepare a set of standards and quality control (QC) samples in the final matrix (e.g., extracted blank plasma).
-
Analyze the samples using the optimized LC method coupled to the MS with different ionization sources (ESI+, ESI-, APCI).
-
Compare the performance based on signal-to-noise ratio, peak area, linearity of calibration curves, and calculated matrix effects. The optimal method will provide the best balance of sensitivity, selectivity, and robustness.
-
Table of Plausible MRM Transitions (To be determined experimentally)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant, m/z) | Product Ion (Qual, m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 179.1 | e.g., 133.1 | e.g., 161.1 | To be optimized |
| 5-Amino-1H-indazol-3-amine | 149.1 | e.g., 132.1 | e.g., 105.1 | To be optimized |
Conclusion
This guide provides a comprehensive, scientifically-grounded strategy for the mass spectrometric analysis of this compound and its metabolites. By combining theoretical predictions with systematic experimental comparisons of ionization techniques, sample preparation methods, and LC-MS parameters, researchers can develop and validate a robust, sensitive, and reliable bioanalytical method. This structured approach ensures that the final method is fit-for-purpose and capable of delivering high-quality data essential for advancing drug development and scientific research.
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- Jing, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
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- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.
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- AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods.
- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
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- Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed.
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A Comparative Efficacy Analysis: 5-Nitro-1H-Indazol-3-Amine Derivatives Versus Standard Chemotherapeutic Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. Among the myriad of heterocyclic scaffolds explored, the 1H-indazole-3-amine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted anticancer agents.[1][2] This guide provides a detailed comparison of the efficacy of a series of recently developed 5-nitro-1H-indazol-3-amine derivatives against standard chemotherapeutic drugs, supported by in-vitro experimental data. Our focus is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this chemical class.
Introduction to 1H-Indazole-3-Amine Derivatives in Oncology
The indazole ring system is a key component in numerous clinically approved and investigational drugs, valued for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinases.[2][3] The 1H-indazole-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment, crucial for the activity of multi-kinase inhibitors like Linifanib.[1][2] The addition of a nitro group at the 5-position can further enhance the biological activity of these compounds. This guide will focus on a series of novel derivatives synthesized with the aim of improving anticancer activity and overcoming limitations of current therapies, such as poor selectivity and drug resistance.[2]
The Benchmark: Standard Chemotherapeutic Drugs
A meaningful evaluation of novel drug candidates requires comparison against established standards of care. For this guide, we will primarily compare the indazole derivatives to 5-Fluorouracil (5-FU) , a broad-spectrum antimetabolite chemotherapy drug used in the treatment of various cancers, including colorectal, breast, and stomach cancers.[1] Additionally, we will reference other common chemotherapeutics such as Doxorubicin , an anthracycline antibiotic widely used for a range of cancers including breast cancer, and Anastrozole , an aromatase inhibitor for hormone receptor-positive breast cancer.[4][5][6][7][8][9]
Comparative In-Vitro Efficacy
A recent study by Wang et al. (2023) synthesized a series of 1H-indazole-3-amine derivatives and evaluated their anti-proliferative activity against a panel of human cancer cell lines using the MTT colorimetric assay.[1][2][10][11] The results provide a direct comparison of the 50% inhibitory concentrations (IC50) of these novel compounds with the standard drug, 5-FU. A lower IC50 value indicates greater potency.
Data Summary: IC50 Values (µM) of Indazole Derivatives vs. 5-Fluorouracil
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | HepG-2 (Liver) | HEK-293 (Normal Kidney) | Selectivity Index (SI) vs. K562 |
| 6o | 5.15 | >50 | 20.31 | 15.68 | 33.2 | 6.45 |
| 5k | 16.32 | 30.15 | 25.43 | 3.32 | 12.17 | 0.75 |
| 5-FU | 10.11 | 28.36 | 35.42 | 12.33 | Not Reported | Not Applicable |
Data synthesized from Wang et al. (2023).[1][2][10]
Analysis of Efficacy and Selectivity
The experimental data reveals several key insights:
-
Superior Potency of Compound 6o: Derivative 6o demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, which is nearly twice as potent as the standard drug 5-FU (IC50 = 10.11 µM).[1][2][10][11][12][13]
-
Hepatocellular Carcinoma Activity: Compound 5k showed the most potent activity against the HepG-2 liver cancer cell line (IC50 = 3.32 µM), surpassing the efficacy of 5-FU (IC50 = 12.33 µM) in this cell line by a significant margin.[10]
-
Enhanced Safety Profile and Selectivity: A critical aspect of modern cancer drug development is selectivity – the ability to kill cancer cells while sparing normal, healthy cells. Compound 6o exhibited low cytotoxicity against normal human embryonic kidney (HEK-293) cells, with an IC50 of 33.2 µM.[1][2][10][11][13] This translates to a Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) of 6.45 for the K562 cell line, indicating a favorable therapeutic window. In contrast, compound 5k, despite its high potency against HepG-2, showed higher toxicity to normal cells (IC50 = 12.17 µM), making it a less attractive candidate for further development due to its poor selectivity.[10] The high toxicity of many conventional chemotherapy drugs is a major limiting factor in their clinical use.[2]
Proposed Mechanism of Action of Compound 6o
Further investigation into the mechanism of action for the most promising candidate, compound 6o , revealed that it induces apoptosis (programmed cell death) in K562 cells in a dose-dependent manner.[2][11][12][13] The study suggests that this is achieved through the inhibition of the p53/MDM2 pathway and the regulation of the Bcl-2 family of proteins, which are crucial mediators of apoptosis.[1][2][10][11][12][13]
Caption: Proposed mechanism of action for compound 6o.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following is a detailed protocol for the in-vitro cytotoxicity assay used to generate the comparative data.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Workflow Diagram:
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase. The cells are counted, and the concentration is adjusted. Approximately 1 x 10⁴ cells are seeded into each well of a 96-well plate.[15]
-
Adherence: The plate is incubated for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach to the bottom of the wells.[15]
-
Drug Application: Prepare serial dilutions of the this compound derivatives and the standard drug (e.g., 5-FU) in a complete culture medium. The medium from the wells is replaced with the medium containing the various drug concentrations. Control wells receive medium with no drug.
-
Treatment Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the drugs to take effect.[14][15]
-
MTT Addition: After the treatment period, the drug-containing medium is carefully removed. 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as 150 µL of Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[16] The plate is gently shaken for 15 minutes.[15]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration.[15]
Conclusion and Future Perspectives
The in-vitro data presented in this guide strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Specifically, compound 6o has demonstrated superior potency against leukemia cells and a better selectivity profile when compared to the standard chemotherapeutic drug 5-Fluorouracil.[1][2][10][11][13] Its mechanism of action, involving the induction of apoptosis via the p53/MDM2 pathway, aligns with modern targeted therapy approaches.
While these preclinical findings are encouraging, further investigation is warranted. Future studies should focus on in-vivo efficacy in animal models, pharmacokinetic profiling, and broader toxicity studies to fully assess the therapeutic potential of these derivatives. The high potency of compound 5k against liver cancer cells, despite its toxicity to normal cells, suggests that further structural modifications could potentially mitigate this issue and yield a viable clinical candidate.
This guide underscores the value of continued exploration of the indazole scaffold in medicinal chemistry. The data-driven comparisons provided herein should serve as a valuable resource for researchers dedicated to advancing the next generation of cancer therapies.
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A Comparative Guide to the X-ray Crystallography Analysis of 5-Nitro-1H-indazol-3-amine Co-crystals
For researchers and professionals in drug development, modifying the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a critical step in formulation. Co-crystallization has emerged as a powerful technique to enhance properties such as solubility, stability, and bioavailability without altering the intrinsic activity of the drug molecule.[1][2] This guide provides an in-depth technical comparison and procedural roadmap for the analysis of co-crystals of 5-nitro-1H-indazol-3-amine (5N3A), a molecule of interest for further pharmaceutical development.
While specific co-crystal studies for 5N3A are not widely published, this guide establishes a robust, scientifically grounded framework for initiating such a study. We will explore the principles of co-former selection, detail experimental workflows for synthesis and analysis, and present a comparative analysis of hypothetical co-crystals to illustrate the expected outcomes and data interpretation.
Part 1: The Strategic Selection of Co-formers
The foundation of successful co-crystal development lies in the rational selection of a co-former.[3] This process is guided by the principles of crystal engineering and supramolecular chemistry, which focus on predictable, non-covalent interactions between the API and the co-former.[4][5] The primary interactions governing co-crystal formation are hydrogen bonds.[6][7]
Causality of Co-former Selection for 5N3A:
This compound (MW: 178.15 g/mol ) possesses key functional groups that are amenable to forming strong hydrogen bonds: an amine group (-NH2), an indazole ring system with N-H donors, and a nitro group (-NO2) that can act as an acceptor.[8][9] The selection of co-formers should therefore target molecules with complementary hydrogen bond donors and acceptors.
Key Principles:
-
Supramolecular Synthons: These are robust, repeating patterns of intermolecular interactions.[10][11] For 5N3A, we anticipate strong heterosynthons (interactions between API and co-former) to be more favorable than homosynthons (API-API interactions).[12] Co-formers containing carboxylic acids or amides are excellent candidates to form reliable synthons with the amine and indazole groups of 5N3A.
-
pKa Considerations: While co-crystals are formed between neutral molecules, a significant difference in pKa between the API and co-former can lead to proton transfer, resulting in a salt rather than a co-crystal. The goal is to select co-formers where the pKa difference is generally less than 3 units to favor a neutral co-crystal complex.
-
GRAS Co-formers: For pharmaceutical applications, co-formers should be selected from the "Generally Regarded As Safe" (GRAS) list to minimize toxicity concerns and streamline regulatory pathways.[3]
Based on these principles, two hypothetical yet highly plausible co-formers are selected for this comparative guide:
-
Benzoic Acid: A simple aromatic carboxylic acid, known to form robust co-crystals with amine-containing APIs.[1]
-
Nicotinamide: A well-established co-former containing an amide group and a pyridine ring, offering multiple hydrogen bonding sites.
Part 2: Experimental Design & Methodologies
A systematic experimental workflow is crucial for screening, synthesizing, and characterizing co-crystals. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Workflow for Co-crystal Screening and Synthesis
Caption: A systematic workflow for co-crystal development.
Protocol 1: Co-crystal Screening via Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is an efficient mechanochemical method for rapidly screening potential co-crystal formations.[13][14] The addition of a small amount of solvent can catalyze the formation of the new crystalline phase.[15][16]
-
Preparation: Place this compound (e.g., 50 mg) and the chosen co-former (in a 1:1 molar ratio) into a mortar or a ball mill vial.
-
Grinding: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate).
-
Execution: Grind the mixture manually with a pestle or mechanically in a ball mill for 15-30 minutes.[15]
-
Analysis: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to identify new crystalline phases, indicated by diffraction peaks that differ from the starting materials.[17]
Protocol 2: Single Crystal Growth via Slow Evaporation
Growing diffraction-quality single crystals is essential for definitive structure determination.[18] Slow evaporation from solution is a common and effective method.[19][20]
-
Dissolution: Dissolve stoichiometric amounts of 5N3A and the co-former in a suitable solvent system (e.g., methanol/dichloromethane mixture) at a concentration just below saturation. Gentle heating may be applied to facilitate dissolution.
-
Crystallization: Transfer the clear solution to a small, clean vial. Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a loop or pipette.[21]
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[22]
-
Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: Perform a full data collection strategy to measure the intensities of a large number of unique reflections.
-
Structure Solution and Refinement: Process the data to solve the crystal structure using direct methods or other algorithms. Refine the atomic positions, bond lengths, and bond angles to obtain the final, detailed crystal structure.[22]
Part 3: Hypothetical Comparative Analysis
To illustrate the expected outcomes, we present a hypothetical comparison between co-crystals of 5N3A with Benzoic Acid (5N3A-BA) and Nicotinamide (5N3A-NA). The data in the table below represents plausible results derived from the crystallographic principles discussed.
Table 1: Comparative Crystallographic and Property Data (Hypothetical)
| Parameter | 5N3A (API) | 5N3A-BA Co-crystal | 5N3A-NA Co-crystal | Rationale for Improvement |
| Crystal System | Monoclinic | Triclinic | Orthorhombic | Changes in packing due to co-former inclusion. |
| Space Group | P2₁/c | P-1 | P2₁2₁2₁ | Different symmetry elements arise from new H-bond networks. |
| Stoichiometry | 1 | 1:1 | 1:1 | Defined by the supramolecular synthon formation. |
| Melting Point (°C) | ~255[9] | 185 | 198 | Formation of a new crystalline lattice alters thermal properties.[23] |
| Aqueous Solubility | Low | Moderate | High | Disruption of the stable API lattice and formation of new, more favorable interactions with water can enhance solubility.[24][25] |
| Primary H-Bond Motif | N-H···N (homosynthon) | O-H···N, N-H···O (heterosynthon) | N-H···O, N-H···N (heterosynthon) | Stronger, more diverse heterosynthons are formed with co-formers.[26] |
Analysis of Hydrogen Bonding
The key to understanding the structure and properties of the co-crystals lies in their hydrogen bonding networks.
Caption: Hypothetical hydrogen bond synthons in 5N3A co-crystals.
In the hypothetical 5N3A-BA co-crystal, the carboxylic acid of benzoic acid would act as a strong hydrogen bond donor to the indazole or amine nitrogen of 5N3A, while the carbonyl oxygen would accept a hydrogen from the amine group. This creates a highly stable, predictable R²₂(8) ring motif, a common and robust supramolecular synthon.
For the 5N3A-NA co-crystal, the amide group of nicotinamide provides both a donor (N-H) and an acceptor (C=O), allowing for multiple interaction points with the 5N3A molecule. This can lead to the formation of extended chains or tapes within the crystal lattice, potentially resulting in different crystal packing and physical properties compared to the 5N3A-BA co-crystal.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and X-ray crystallographic analysis of this compound co-crystals. By employing principles of crystal engineering for co-former selection and utilizing systematic experimental workflows, researchers can effectively generate novel solid forms of this API. The comparative analysis, though hypothetical, demonstrates how single-crystal X-ray diffraction provides invaluable, atomic-level insights into the supramolecular structure. This understanding is paramount for correlating the crystal structure with critical pharmaceutical properties like solubility and stability, ultimately accelerating the drug development process.[1][27]
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A Researcher's Guide to Assessing the Selectivity of 5-nitro-1H-indazol-3-amine Derivatives Against Cancer Cell Lines
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several FDA-approved anticancer agents like Pazopanib and Axitinib.[1][2] These compounds often function as kinase inhibitors, highlighting the therapeutic potential of the indazole core.[1][3] Within this promising class, derivatives of 5-nitro-1H-indazol-3-amine are emerging as a focal point for developing novel therapeutics. However, a critical challenge in cancer chemotherapy is the lack of specificity, leading to significant side effects and limiting therapeutic efficacy.[4] Therefore, the early and rigorous assessment of a compound's selectivity—its ability to preferentially target cancer cells over healthy cells—is paramount.
This guide provides an in-depth, experience-driven framework for researchers to evaluate the selectivity of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
The Core Principle: Quantifying Selective Cytotoxicity
The ultimate goal of cancer therapy is to eradicate malignant cells with minimal collateral damage to normal tissues.[5] In early-stage drug discovery, this is modeled in vitro by comparing a compound's cytotoxic or anti-proliferative effects on a panel of cancer cell lines versus at least one non-malignant cell line.[6] The information from a single cancer cell line is often not generalizable to other cancer types.[7] Therefore, screening against a diverse panel is crucial for understanding the compound's spectrum of activity.
A key metric derived from this comparison is the Selectivity Index (SI) . It is a quantitative measure of a compound's preferential activity towards cancer cells and is calculated as follows:
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells [8]
A higher SI value (≥ 3 is considered promising) indicates greater selectivity, suggesting a wider therapeutic window where the compound could be effective against cancer at concentrations that are not harmful to normal cells.[8]
Caption: Logical workflow for determining the Selectivity Index.
Experimental Design: A Validated Workflow
A robust assessment of selectivity hinges on a well-designed experimental workflow that incorporates standardized assays and appropriate cellular models.
1. Cell Line Selection: The choice of cell lines is critical. A typical screening panel should include:
-
A diverse set of cancer cell lines: Representing different malignancies, such as lung (e.g., A549), chronic myeloid leukemia (e.g., K562), prostate (e.g., PC-3), and liver (e.g., Hep-G2).[9] This helps identify if a derivative has broad-spectrum activity or is specific to a particular cancer type.
-
A non-cancerous cell line: Human Embryonic Kidney (HEK-293) cells are commonly used to assess general cytotoxicity and calculate the SI.[4][9]
2. Foundational Assay: Measuring Cell Viability To determine the IC₅₀ values, a reliable cell viability or cytotoxicity assay is required. While several methods exist, the Sulforhodamine B (SRB) assay offers significant advantages.
-
Why the SRB Assay? Unlike metabolic assays like the MTT assay[10], which can be confounded by compounds that interfere with cellular metabolism, the SRB assay is a stoichiometric method that measures total cellular protein content.[11][12] This provides a more direct and stable estimate of cell mass and, by extension, cell number. It is a robust, cost-effective, and reproducible method widely used for high-throughput screening.[12][13]
3. Confirmatory Assay: Assessing the Mechanism of Cell Death Potent anticancer agents typically induce apoptosis, or programmed cell death.[14][15] To confirm that the observed cytotoxicity is due to this desired mechanism, apoptosis assays are essential.
-
Annexin V/PI Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable mechanistic insight.[16][17] Recent studies on indazole derivatives have successfully used this method to confirm that lead compounds induce apoptosis, often by modulating the expression of Bcl-2 family proteins.[18][19][20]
Field-Proven Protocol: The Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for a 96-well plate format, suitable for screening multiple derivatives and concentrations.[11][12][13]
Materials:
-
Selected cell lines (adherent)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (510-565 nm)
Step-by-Step Methodology:
-
Cell Plating: a. Harvest and count cells that are in the logarithmic growth phase.[21] b. Dilute the cell suspension to an appropriate density (e.g., 5,000-20,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" blanks. d. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in the appropriate culture medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO diluted in medium). c. Incubate for the desired exposure time (typically 48-72 hours).
-
Cell Fixation: a. After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant. b. Incubate the plate at 4°C for at least 1 hour to fix the cells.[11][22]
-
Washing: a. Remove the supernatant and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[22] b. Ensure washing is performed quickly to avoid bleaching the stained cells.[11] c. Air-dry the plates completely. At this point, plates can be stored at room temperature if needed.[11]
-
Staining: a. Add 100 µL of 0.4% SRB solution to each well. b. Incubate at room temperature for 30 minutes.[12]
-
Solubilization and Reading: a. After the second wash/dry step, add 200 µL of 10 mM Tris base solution to each well. b. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[12] c. Read the optical density (OD) on a microplate reader at 510-565 nm.
Caption: Standardized workflow for the Sulforhodamine B (SRB) assay.
Comparative Data of 1H-Indazol-3-Amine Derivatives
To illustrate the output of such a screening campaign, the table below presents data for a promising compound, designated 6o , from a recent study on 1H-indazole-3-amine derivatives.[4][9][18][19][20] This compound was evaluated against a panel of cancer cells and the non-cancerous HEK-293 cell line. 5-Fluorouracil (5-Fu), a conventional chemotherapy drug, is included for comparison.
| Compound | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. K562 (Leukemia) | IC₅₀ (µM) vs. PC-3 (Prostate) | IC₅₀ (µM) vs. Hep-G2 (Liver) | IC₅₀ (µM) vs. HEK-293 (Normal) | Selectivity Index (SI) for K562 |
| Derivative 6o | >50 | 5.15 | >50 | 20.04 | 33.20 | 6.45 |
| 5-Fluorouracil (5-Fu) | 8.37 | 8.53 | 3.47 | 2.25 | 1.16 | 0.14 |
Data adapted from studies on 1H-indazole-3-amine derivatives.[4][19]
Interpretation of Results:
-
Potency and Spectrum: Derivative 6o demonstrates potent cytotoxic activity specifically against the K562 leukemia cell line (IC₅₀ = 5.15 µM).[18][20] Its activity against the other tested cancer cell lines was significantly lower, suggesting a narrow spectrum of action.
-
Superior Selectivity: The most critical finding is the selectivity of compound 6o . Its IC₅₀ against normal HEK-293 cells was 33.20 µM.[4][9] This results in a Selectivity Index (SI) of 6.45 for K562 cells, which is significantly higher than that of the standard chemotherapeutic agent 5-Fu (SI = 0.14).[4] This indicates that compound 6o is over 6 times more toxic to K562 cancer cells than to normal cells, highlighting its potential for a favorable safety profile.
-
Mechanism of Action: Further investigation confirmed that compound 6o induces apoptosis in K562 cells and affects the cell cycle, possibly through the inhibition of Bcl-2 family members and interaction with the p53/MDM2 pathway.[18][19][20]
Conclusion and Future Directions
The systematic evaluation of selectivity is a non-negotiable step in the preclinical development of anticancer agents. The framework presented here, combining a diverse cell line panel with robust cytotoxicity assays like the SRB method and confirmatory apoptosis studies, provides a scientifically rigorous path to identifying promising drug candidates.
The data for 1H-indazole-3-amine derivative 6o clearly demonstrates the potential of the this compound scaffold.[4][18][20] Its high potency against a specific cancer cell line, coupled with an excellent selectivity index, marks it as a strong candidate for further development. Future work should focus on elucidating the precise molecular targets responsible for its selective activity in leukemia cells and advancing the most promising compounds into in vivo models to validate their therapeutic potential.
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available at: [Link]
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Crowder, A. M., & LaRocque, J. (2012). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 7(7), 593-605. Available at: [Link]
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Krasnov, G. S., Dmitriev, A. A., & Snezhkina, A. V. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. Available at: [Link]
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Kumar, A., Sharma, P., & Kumar, D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22183-22204. Available at: [Link]
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Orellana, E. A., & Kasinski, A. L. (2021). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 8, 101485. Available at: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]
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Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Available at: [Link]
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ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Available at: [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15159-15168. Available at: [Link]
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Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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ResearchGate. (2017). New derivatives of 5-nitroindazole with potential antitumor activity. Available at: [Link]
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Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
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ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
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A Comparative Guide to the ADMET Profiling of Substituted 5-Nitro-1H-indazol-3-amine Analogs for Lead Optimization
This guide provides a comprehensive framework for the comparative ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of novel substituted 5-nitro-1H-indazol-3-amine analogs. This chemical scaffold is of significant interest in medicinal chemistry, often explored for its potential as a kinase inhibitor. However, promising biological activity must be paired with a favorable ADMET profile for any compound to advance toward clinical candidacy.
This document is structured to guide researchers through the rationale, execution, and interpretation of key ADMET assays. We will utilize a hypothetical series of analogs (Figure 1) to illustrate the process, providing step-by-step protocols, comparative data tables, and workflow diagrams to demonstrate how structure-ADMET relationships (SAR) are established in early-stage drug discovery.
Hypothetical Analog Series:
-
Parent Scaffold: this compound
-
Analog A: Unsubstituted (R1 = H)
-
Analog B: Substituted with a polar morpholine group (R1 = 4-morpholinyl)
-
Analog C: Substituted with a lipophilic trifluoromethyl group (R1 = CF₃)
Part 1: Early-Stage In Silico ADMET Prediction
Expertise & Rationale: Before committing to resource-intensive in vitro experiments, computational (in silico) modeling provides a rapid and cost-effective method to flag potential liabilities and prioritize which analogs to synthesize and test. These models use vast datasets of known compounds to predict the physicochemical and pharmacokinetic properties of novel structures. We utilize established platforms like SwissADME and pkCSM, which offer robust algorithms for this initial screen.
Workflow for In Silico Profiling
Caption: Workflow for initial in silico ADMET screening.
In Silico Prediction Data Summary
The following table summarizes the predicted ADMET properties for our hypothetical analogs.
| Property | Parameter | Parent | Analog A | Analog B | Analog C | Desired Range |
| Lipophilicity | Consensus LogP | 2.15 | 2.15 | 1.85 | 3.20 | 1-3 |
| Solubility | ESOL LogS | -2.50 | -2.50 | -2.10 | -3.50 | > -4.0 |
| Pharmacokinetics | GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Yes | Varies | |
| Metabolism | CYP2D6 Inhibitor | Yes | Yes | No | Yes | No |
| CYP3A4 Inhibitor | No | No | No | Yes | No | |
| Safety | hERG I Inhibitor | No | No | No | Yes | No |
Interpretation: The in silico data suggests that while the parent compound has acceptable LogP and solubility, it may inhibit CYP2D6. Analog B, with the polar morpholine group, shows improved predicted solubility and loses the CYP2D6 inhibition liability, but at the cost of blood-brain barrier (BBB) permeability. Analog C, the lipophilic analog, shows a significant increase in LogP, decreased solubility, and potential liabilities for both CYP3A4 inhibition and hERG blockade, flagging it as a high-risk compound.
Part 2: In Vitro Experimental Profiling
Based on the in silico screen, we proceed with in vitro assays to generate robust, quantitative data.
Kinetic Aqueous Solubility
Expertise & Rationale: Poor aqueous solubility is a primary cause of low bioavailability and erratic drug exposure. A kinetic solubility assay, which measures the solubility of a compound precipitating out of a DMSO stock solution, is a high-throughput method used to rank-order compounds in early discovery. It mimics the conditions of many in vitro biological assays.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Aqueous Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well, bringing the final DMSO concentration to 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation.
-
Measurement: Read the turbidity of each well using a nephelometer.
-
Data Analysis: The solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (PBS with 1% DMSO).
Comparative Solubility Data
| Compound | Predicted LogS | Experimental Solubility (µM) |
| Parent | -2.50 | 45.5 |
| Analog A | -2.50 | 42.1 |
| Analog B | -2.10 | 112.8 |
| Analog C | -3.50 | 8.3 |
Interpretation: The experimental data validates the in silico predictions. The addition of the polar morpholine ring in Analog B significantly increased aqueous solubility, a highly desirable outcome. Conversely, the lipophilic CF₃ group in Analog C drastically reduced solubility, which would likely lead to poor absorption.
Membrane Permeability (PAMPA)
Expertise & Rationale: A compound's ability to cross biological membranes is fundamental to its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures transmembrane diffusion through a synthetic lipid layer. It provides a high-throughput assessment of passive permeability, a key driver of absorption for many small molecules.
PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with PBS buffer at pH 7.4.
-
Coat Filter Plate: Coat the wells of a 96-well filter plate (the "donor" plate) with a 1-2% solution of lecithin or other suitable lipid in dodecane.
-
Prepare Donor Solution: Dissolve test compounds in a buffer mimicking the gastrointestinal tract (e.g., pH 5.0-6.5).
-
Assemble: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich." Add the donor solution to the top wells.
-
Incubate: Cover and incubate the plate assembly for 4-18 hours at room temperature.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate: Calculate the permeability coefficient (Pe) using established equations that account for concentrations and incubation time.
Comparative Permeability Data
| Compound | LogP | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Parent | 2.15 | 8.5 | High |
| Analog A | 2.15 | 8.9 | High |
| Analog B | 1.85 | 1.2 | Low |
| Analog C | 3.20 | 12.5 | High |
| Propranolol (Control) | >10 | High | |
| Atenolol (Control) | <2 | Low |
Interpretation: As expected, the highly polar Analog B exhibited low permeability, confirming the common trade-off between solubility and passive diffusion. The more lipophilic Analog C showed high permeability. This step is critical for understanding the structure-property relationships governing oral absorption.
Metabolic Stability in Liver Microsomes
Expertise & Rationale: The liver is the primary site of drug metabolism, and rapid breakdown by cytochrome P450 (CYP) enzymes can lead to low bioavailability and a short duration of action. An in vitro assay using human liver microsomes (HLM), which are vesicles rich in CYP enzymes, is the industry standard for assessing metabolic stability.
Experimental Protocol: HLM Stability Assay
-
Prepare Reaction Mixture: In a 96-well plate, combine HLM (e.g., 0.5 mg/mL), NADPH (a required cofactor), and buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound (e.g., at 1 µM final concentration) to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Metabolic Stability Data
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| Parent | 35 | 45.2 | Moderate |
| Analog A | 32 | 49.8 | Moderate |
| Analog B | > 60 | < 23.1 | Low |
| Analog C | 12 | 133.5 | High |
| Verapamil (Control) | >100 | High Clearance |
Interpretation: Analog B demonstrates significantly improved metabolic stability (low clearance), which is a favorable characteristic that could lead to a longer half-life in vivo. In contrast, Analog C is rapidly metabolized (high clearance), suggesting it would likely be cleared from the body too quickly to be an effective drug. This highlights how structural modifications can block sites of metabolism.
In Vitro Cytotoxicity
Expertise & Rationale: Early assessment of cytotoxicity is crucial to avoid advancing compounds that have a narrow therapeutic window. The MTS assay is a colorimetric method used to assess cell viability. It relies on the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product. We use a liver-derived cell line, such as HepG2, as the liver is a common site of drug-induced toxicity.
Cytotoxicity Assay Workflow
Caption: Workflow for a standard MTS cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | HepG2 Cytotoxicity (IC50, µM) |
| Parent | 35.2 |
| Analog A | 31.8 |
| Analog B | > 100 |
| Analog C | 8.7 |
| Doxorubicin (Control) | < 1 |
Interpretation: Analog B shows a very clean profile with no significant cytotoxicity observed at concentrations up to 100 µM. This low toxicity is a major advantage. Analog C , however, shows significant cytotoxicity, which, combined with its other liabilities, would likely disqualify it from further consideration.
Conclusion and Synthesis
This comparative guide demonstrates the power of a multiparametric approach to ADMET profiling. By systematically evaluating a series of analogs, clear structure-ADMET relationships emerge.
-
Parent/Analog A: Serve as a baseline with moderate properties but potential CYP inhibition liabilities.
-
Analog B (Polar Substitution): Emerges as the superior candidate. The addition of the morpholine group successfully mitigated several liabilities: it dramatically improved solubility , increased metabolic stability , and showed no cytotoxicity . While this came at the cost of passive permeability, its overall profile is the most balanced and promising for further development.
-
Analog C (Lipophilic Substitution): Represents a poor candidate. While its permeability was high, it suffered from low solubility , rapid metabolism , potential hERG and CYP liabilities , and significant cytotoxicity .
This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry. By integrating in silico predictions with robust in vitro assays, research teams can make data-driven decisions to efficiently optimize lead compounds and increase the probability of success in developing safe and effective medicines.
References
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SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL: [Link]
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pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. URL: [Link]
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Kinetic Solubility: Avdeef, A. (2007). The Rise of Kinetic Solubility in Drug Discovery. Expert Opinion on Drug Discovery. URL: [Link]
-
PAMPA Methodology: Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. URL: [Link]
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Metabolic Stability Assays: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlations and associated sources of variability. Drug Metabolism and Disposition. URL: [Link]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-nitro-1H-indazol-3-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 5-nitro-1H-indazol-3-amine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Hazard Profile: A Precautionary Approach
Given its structural motifs—a nitroaromatic system and an amino group—this compound should be handled as a hazardous substance. The nitro group, in particular, suggests potential for thermal instability and the generation of toxic nitrogen oxides upon decomposition.[4] Drawing parallels from the closely related 5-nitro-1H-indazole, we can anticipate the following hazards:
-
Irritation: Causes skin and serious eye irritation.[5][6][7][8]
-
Respiratory Effects: May cause respiratory irritation.[5][6][7]
These potential hazards underscore the necessity of stringent adherence to safety protocols during all handling and disposal procedures.
Core Principles of Disposal: A Self-Validating System
The disposal of this compound must be approached with a clear understanding of the following core principles, which form a self-validating system for safety and compliance:
-
Segregation: Never mix this compound waste with incompatible materials.
-
Containment: Utilize appropriate, clearly labeled containers for waste accumulation.
-
Professional Disposal: Engage a licensed hazardous waste disposal service for final removal and treatment.
-
Documentation: Maintain meticulous records of all waste generated and disposed of.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Waste Collection and Containment: Preventing Cross-Contamination
Proper containment is crucial to prevent accidental exposure and environmental release.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and wipes), in a dedicated, robust, and sealable container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not overfill the container; leave adequate headspace to prevent spillage.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste - Sharps."[9]
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (41339-17-7).
-
Associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
Storage of Hazardous Waste: Ensuring a Safe Holding Area
Accumulated waste must be stored safely pending pickup by a licensed disposal service.
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Segregation: It is critically important to segregate the this compound waste from incompatible chemicals. Based on the data for similar nitroaromatic compounds, this includes strong oxidizing agents.[4] Store in a secondary containment bin to mitigate the impact of any potential leaks.
The following diagram illustrates the decision-making process for proper segregation and storage:
Caption: Segregation of this compound waste from incompatible chemicals.
Professional Disposal: The Final and Most Critical Step
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed waste management companies.
-
Schedule a Pickup: Follow your institution's protocol to schedule a pickup of the hazardous waste. Ensure all labeling is correct and the container is securely sealed before the scheduled pickup time.
-
Documentation: Complete all necessary waste disposal forms and maintain a copy for your laboratory's records. This documentation is essential for regulatory compliance and serves as a record of responsible waste management.[9][10]
In-Lab Treatment and Neutralization: A Word of Caution
While in-laboratory treatment of some chemical waste is possible, it is not recommended for this compound without specific, validated procedures and a thorough understanding of the potential reaction hazards. The thermal decomposition of nitroaromatic compounds can be complex and potentially energetic.[11][12] Attempting to neutralize or degrade this compound without established protocols could lead to unforeseen and dangerous reactions. Therefore, the most prudent and safest course of action is to entrust its disposal to professionals.
Quantitative Data Summary: Hazard Profile
The following table summarizes the anticipated hazard profile of this compound based on data from structurally similar compounds.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6][7][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][6][7][8] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [5][6][7] |
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
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- 7. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-nitro-1H-indazol-3-amine
Comprehensive Safety and Handling Guide: 5-nitro-1H-indazol-3-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS 41339-17-7). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Pre-Operational Briefing: Understanding the Compound
This compound is a nitroaromatic amine derivative. While specific toxicological data for this exact compound is limited, its structural similarity to 5-nitro-1H-indazole (CAS 5401-94-5) and the general hazards associated with aromatic amines and nitro compounds necessitate a cautious approach.[1][2][3] The protocols outlined here are based on the known hazards of these related chemical classes to establish a robust safety framework. The toxicological properties of this specific material have not been fully investigated, a fact that underscores the need for stringent adherence to these guidelines.[1][4]
Core Principle: In the absence of comprehensive data, we assume a high hazard potential and implement controls to mitigate all potential routes of exposure—inhalation, dermal contact, and ingestion.
Hazard Assessment and GHS Classification
Based on data for the closely related compound 5-nitro-1H-indazole, the following hazards are anticipated[5][6]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Irritation (Category 2): Causes skin irritation.[1][4][5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][4][5]
-
Additional Caution: The Safety Data Sheet for 5-nitroindazole notes "Possible risks of irreversible effects".[1] This warrants a high degree of caution and strict adherence to PPE protocols.
No specific occupational exposure limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH for this compound or its parent compound, 5-nitro-1H-indazole.[1][7][8] Therefore, engineering controls and PPE are the primary methods for minimizing exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Double-gloved Nitrile or Neoprene gloves.[9] | Chemical safety goggles and a full-face shield. | Full-length lab coat, buttoned. | Required. Use a NIOSH-approved respirator with a particle filter, especially if dust generation is likely.[1][10] |
| Solution Preparation | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical safety goggles. A face shield is recommended if splashing is possible. | Full-length lab coat, buttoned. | Recommended. To be performed in a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical safety goggles and a face shield. | Full-length, chemical-resistant lab coat or apron. | Mandatory. All operations must be conducted within a certified chemical fume hood.[9][11] |
| Waste Handling & Disposal | Heavy-duty, chemical-resistant gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a lab coat. | Recommended, especially if handling open waste containers. |
Causality Behind PPE Choices:
-
Hand Protection: Aromatic amines and nitro compounds can be absorbed through the skin. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier.[2][9] Double-gloving is recommended when handling the solid powder to prevent exposure in case the outer glove is compromised.
-
Eye and Face Protection: The compound is a known serious eye irritant.[5] Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent contact from splashes or airborne particles.[1][4][10] A face shield provides an additional layer of protection during operations with a higher risk of splashing.
-
Body Protection: A lab coat protects the skin and personal clothing from contamination.[1][10] For larger-scale operations, a chemical-resistant apron or coveralls are advised.[9]
-
Respiratory Protection: Since the toxicological properties upon inhalation are not fully known and the compound is a suspected respiratory irritant, all work must be conducted in a certified chemical fume hood to minimize airborne concentrations.[1][5][9] A NIOSH-approved respirator provides an essential safeguard when engineering controls may not be sufficient, such as during a spill or when weighing the powder outside of a containment hood.[1][4]
Step-by-Step Operational Plan
This protocol provides a self-validating workflow. Each step is designed to contain the chemical and protect the operator.
I. Preparation and Area Setup
-
Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[11]
-
Verify Fume Hood Functionality: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation before beginning work.
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and designated waste bags is immediately accessible.
-
Assemble Equipment: Place all necessary glassware, spatulas, and other equipment inside the fume hood on a disposable absorbent liner to contain minor spills.
II. Donning PPE
-
Put on all PPE as specified in the table above for the intended task. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs of the lab coat.
III. Chemical Handling
-
Transferring Solid: Handle the solid compound with care to minimize dust generation.[1][4] Use tools like spatulas for transfers. Keep the container tightly closed when not in use.[1][4]
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
IV. Immediate Post-Handling Procedures
-
Work Area Cleanup: Upon completion of the task, wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
Equipment Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical according to your laboratory's standard operating procedures.
V. Doffing PPE
-
Remove PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.
-
Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds after removing gloves.[1][4]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Nitroindazole(5401-94-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]
- 7. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
